Product packaging for 3-(Methylsulfonyl)benzyl alcohol(Cat. No.:CAS No. 220798-39-0)

3-(Methylsulfonyl)benzyl alcohol

Cat. No.: B1593178
CAS No.: 220798-39-0
M. Wt: 186.23 g/mol
InChI Key: XFMFNVYEANZUHC-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3S B1593178 3-(Methylsulfonyl)benzyl alcohol CAS No. 220798-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMFNVYEANZUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634914
Record name [3-(Methanesulfonyl)phenyl]methanol
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220798-39-0
Record name [3-(Methanesulfonyl)phenyl]methanol
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Record name (3-methanesulfonylphenyl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Methylsulfonyl)benzyl alcohol, a valuable building block in medicinal chemistry and materials science. This document explores the primary synthetic pathways, detailing the underlying chemical principles and offering field-proven insights into experimental choices. A thorough characterization of the target molecule, including spectroscopic and physical data, is presented to ensure its unambiguous identification and quality assessment. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of sulfonyl-containing aromatic compounds.

Introduction: The Significance of the Sulfonyl Group in Aromatic Scaffolds

The methylsulfonyl group (-SO₂CH₃) is a key functional group in modern drug discovery and materials science. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity. This compound, with its reactive primary alcohol functionality, serves as a versatile intermediate for introducing the 3-methylsulfonylphenyl motif into a wide range of molecular architectures.

This guide will focus on the two most convergent and reliable synthetic routes to this compound, providing detailed experimental considerations and characterization data.

Synthetic Pathways to this compound

The synthesis of this compound can be efficiently achieved through two principal routes: the oxidation of a thioether precursor and the reduction of a corresponding benzaldehyde. The choice of pathway often depends on the availability and cost of the starting materials.

Pathway A: Oxidation of 3-(Methylthio)benzyl Alcohol

This pathway involves the oxidation of the sulfur atom in 3-(methylthio)benzyl alcohol to the sulfone. This two-step process, starting from a commercially available thioether, is a common and effective strategy.

The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone.[1] Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation of the benzyl alcohol functionality.

References

A Spectroscopic Guide to (3-(methylsulfonyl)phenyl)methanol: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-(methylsulfonyl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and expected outcomes for the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the theoretical underpinnings of each method, explain the rationale behind experimental parameter selection, and present a predicted analysis of the resulting spectra.

Introduction

(3-(methylsulfonyl)phenyl)methanol is a bifunctional organic molecule containing a primary alcohol and a methyl sulfone group attached to a meta-substituted benzene ring. The interplay of these functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. This guide serves as a practical reference for the spectroscopic characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of (3-(methylsulfonyl)phenyl)methanol that will be probed by different spectroscopic techniques are the aromatic ring, the methylsulfonyl group (-SO₂CH₃), and the hydroxymethyl group (-CH₂OH).

Molecular Structure of (3-(methylsulfonyl)phenyl)methanol

Caption: Chemical structure of (3-(methylsulfonyl)phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9-8.1m2HAr-H (ortho to -SO₂CH₃)
~7.5-7.7m2HAr-H (meta and para to -SO₂CH₃)
4.75s2H-CH ₂OH
3.05s3H-SO₂CH
~2.0-3.0br s1H-CH₂OH

Interpretation and Experimental Rationale:

The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, methyl, and hydroxyl protons.

  • Aromatic Protons (δ 7.5-8.1): The electron-withdrawing nature of the methylsulfonyl group will deshield the aromatic protons, causing them to resonate at a lower field compared to benzene (δ 7.36). The protons ortho to the sulfonyl group are expected to be the most deshielded. The meta-substitution pattern will lead to complex splitting (multiplets).

  • Benzylic Protons (δ 4.75): The protons of the -CH₂OH group are adjacent to an oxygen atom and an aromatic ring, placing their resonance in the range of 4.5-5.0 ppm. This is expected to be a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (δ 3.05): The protons of the methyl group attached to the sulfonyl group are deshielded and typically appear as a sharp singlet around 3.0 ppm.

  • Hydroxyl Proton (δ ~2.0-3.0): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O, causing the signal to disappear.

¹H NMR Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of (3-(methylsulfonyl)phenyl)methanol in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~142Ar-C -SO₂CH₃
~140Ar-C -CH₂OH
~130Ar-C H
~128Ar-C H
~126Ar-C H
~125Ar-C H
~64-C H₂OH
~44-SO₂C H₃

Interpretation and Experimental Rationale:

The carbon NMR spectrum will provide complementary information to the proton NMR, showing a distinct signal for each unique carbon environment.

  • Aromatic Carbons (δ 125-142): The aromatic carbons will resonate in the typical region of δ 120-150 ppm. The carbons directly attached to the substituents (-SO₂CH₃ and -CH₂OH) will have distinct chemical shifts from the protonated aromatic carbons.

  • Benzylic Carbon (δ ~64): The carbon of the -CH₂OH group is expected around 64 ppm, which is characteristic for benzylic alcohols.[3]

  • Methyl Carbon (δ ~44): The methyl carbon of the sulfonyl group is expected to appear around 44 ppm.

¹³C NMR Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the FID similarly to the ¹H NMR data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve ~5-10 mg in CDCl3 with TMS H1_acq Acquire 1H Spectrum (500 MHz) prep->H1_acq C13_acq Acquire 13C Spectrum (125 MHz, Proton Decoupled) prep->C13_acq proc Fourier Transform Phase & Baseline Correction H1_acq->proc C13_acq->proc H1_analysis Analyze 1H: - Chemical Shift - Integration - Multiplicity proc->H1_analysis C13_analysis Analyze 13C: - Chemical Shift proc->C13_analysis structure Correlate Data & Confirm Structure H1_analysis->structure C13_analysis->structure G mol (3-(methylsulfonyl)phenyl)methanol ion [M]+• m/z = 186 mol->ion Ionization (EI) frag1 [M - OH]+ m/z = 169 ion->frag1 - •OH frag2 [M - SO2CH3]+ m/z = 107 ion->frag2 - •SO2CH3 frag3 [C7H7]+ m/z = 91 (Tropylium ion) frag2->frag3 - CO frag4 [C6H5]+ m/z = 77 frag3->frag4 - H2

References

3-(Methylsulfonyl)benzyl alcohol CAS 220798-39-0 supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methylsulfonyl)benzyl Alcohol for Advanced Research

For the modern researcher and drug development professional, the strategic selection of chemical building blocks is a critical determinant of success. This compound (CAS 220798-39-0), a seemingly simple aromatic alcohol, represents a versatile and increasingly important scaffold in medicinal chemistry. Its unique combination of a reactive primary alcohol and an electron-withdrawing methylsulfonyl group imparts specific physicochemical properties that can be leveraged for sophisticated molecular design.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of properties to explore the causality behind its applications, validated experimental protocols, and its role as a pivotal intermediate in contemporary drug discovery.

Core Physicochemical and Structural Properties

This compound is a bifunctional organic compound characterized by a benzyl alcohol core substituted with a methylsulfonyl group at the meta-position. This substitution is key to its utility. The potent electron-withdrawing nature of the sulfonyl group modulates the electronic properties of the aromatic ring and influences the reactivity of the benzylic alcohol.

Key Properties Summary:

PropertyValueSource
CAS Number 220798-39-0[1][2][3][4]
Molecular Formula C₈H₁₀O₃S[3]
Molecular Weight 186.2 g/mol [3]
Purity Typically ≥96%[3]
Appearance Varies (often a white to off-white solid)N/A
Storage Room temperature[3]

The methylsulfonyl moiety is a recognized pharmacophore that can enhance a molecule's solubility and its ability to interact with biological targets through hydrogen bonding.[5] These interactions are often crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Synthesis and Reaction Pathways

The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the reduction of the corresponding aldehyde.

Workflow for Synthesis via Reduction

This workflow outlines a standard, reliable method for producing this compound from its aldehyde precursor. The causality behind this choice is its high efficiency and the commercial availability of the starting material.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Reduction Reaction cluster_2 Step 3: Quench & Workup cluster_3 Step 4: Purification A 3-(Methylsulfonyl)benzaldehyde C Stirring Vessel A->C B Inert Solvent (e.g., Ethanol, THF) B->C D Sodium Borohydride (NaBH4) (Portion-wise addition at 0°C) C->D Add reducing agent E Reaction Mixture (Stir at room temp for ~20h) D->E Controlled temperature F Aqueous Quench (e.g., Water, dilute HCl) E->F Stop reaction G Extraction with Organic Solvent (e.g., Ethyl Acetate) F->G H Drying & Evaporation G->H I Crude Product H->I J Column Chromatography or Recrystallization I->J K Pure this compound J->K

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 3-(Methylsulfonyl)benzaldehyde

This protocol is a self-validating system, incorporating controls and purification steps to ensure high purity of the final product. The principles are adapted from standard reduction procedures for similar aromatic aldehydes.[5][6]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(methylsulfonyl)benzaldehyde in a suitable dry solvent such as ethanol or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, approx. 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The use of a mild reducing agent like NaBH₄ is a deliberate choice to selectively reduce the aldehyde without affecting the sulfonyl group.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0°C to neutralize excess NaBH₄.

  • Extraction: If THF was used, evaporate it under reduced pressure. Add water and extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block. Its bifunctionality allows for its incorporation into more complex molecules, where it can serve as a linker, a pharmacophore, or a precursor for further functionalization.

Role as a Protein Degrader Building Block

One of the most significant contemporary applications of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other protein degraders.[3] The benzyl alcohol moiety can be readily converted into other functional groups (e.g., ethers, esters, or halides) to serve as a linker component connecting a warhead (ligand for the target protein) and an E3 ligase-binding element.

G cluster_0 Molecular Scaffolding Logic A This compound -CH₂OH B Functionalization e.g., Etherification, Halogenation A:f1->B:f0 Reacts to form C Versatile Linker Intermediate -CH₂-X B:f1->C:f0 Yields D PROTAC Molecule Warhead Linker E3 Ligase Ligand C:f1->D:p2 Incorporated into

Caption: Logical flow from building block to a complex PROTAC molecule.

Reported Biological Activities

While primarily used as an intermediate, derivatives and related structures of this compound have shown notable biological activities:

  • β-Adrenergic Receptor Antagonism: The molecule has been identified as an antagonist of β-adrenergic receptors.[2] This suggests its core structure could be a valuable starting point for designing new therapeutics targeting these receptors.

  • Anti-inflammatory Properties: Research has indicated that compounds containing the methylsulfonyl benzyl moiety can possess anti-inflammatory properties, potentially through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[2][5]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is paramount for its use in research and development. Standard analytical techniques are employed for its characterization.

Common Analytical Techniques:

TechniquePurposeExpected Observations
Gas Chromatography (GC) Purity assessment and quantification of volatile impurities.A single major peak corresponding to the product. Retention time is method-dependent.
High-Performance Liquid Chromatography (HPLC) Purity assessment, especially for non-volatile impurities.A primary peak for the product. Useful for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification.¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic, methylene (-CH₂), and methyl (-CH₃) protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum should show a molecular ion peak corresponding to the molecular weight (186.2 g/mol ).
Example Protocol: HPLC Purity Analysis

This protocol provides a robust method for determining the purity of a sample. The choice of a C18 column and a gradient elution is standard for separating aromatic compounds of moderate polarity.

  • System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[7]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start at 30% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 235 nm.[7]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 0.1 mg/mL).[7]

  • Injection Volume: 3-5 µL.[7]

  • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Commercial Suppliers

This compound is available from several reputable chemical suppliers catering to the research and development sectors. Availability and pack sizes may vary.

SupplierProduct Number (Example)Purity
Biosynth VIA79839R&D Grade
Apollo Scientific OR952819N/A
CP Lab Chemicals (via Amazon) N/Amin 96%
eMolecules (via Fisher Scientific) 20541351196%

Note: This is not an exhaustive list, and availability should be confirmed directly with the suppliers.

References

An In-depth Technical Guide to 3-(Methylsulfonyl)benzenemethanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(methylsulfonyl)benzenemethanol, a molecule of increasing interest to researchers in drug discovery and organic synthesis. We will delve into its core physical and chemical properties, explore the significance of its structural motifs, and provide detailed experimental protocols for its characterization, moving beyond a simple recitation of facts to explain the scientific rationale behind these methodologies.

Introduction: Understanding the Core Structure

3-(Methylsulfonyl)benzenemethanol, with the CAS number 220798-39-0, is an aromatic alcohol distinguished by the presence of a methylsulfonyl group at the meta position of the benzene ring.[1] This substitution pattern imparts a unique combination of electronic and steric properties that are highly relevant in the context of medicinal chemistry and materials science. The benzylic alcohol moiety serves as a versatile synthetic handle for further chemical modifications, while the methylsulfonyl group significantly influences the molecule's polarity, solubility, and metabolic stability. This guide will serve as a foundational resource for scientists looking to incorporate this valuable building block into their research endeavors.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application. The following table summarizes the key physicochemical parameters of 3-(methylsulfonyl)benzenemethanol. Where experimental data is not publicly available, predicted values from reliable computational models are provided and noted.

PropertyValueSource
Molecular Formula C₈H₁₀O₃S[1]
Molecular Weight 186.2 g/mol [1]
CAS Number 220798-39-0[1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in methanol, ethanol, and DMSO. Limited solubility in water.-
pKa (hydroxyl proton) ~14-15 (estimated based on benzyl alcohol)-
Topological Polar Surface Area (TPSA) 54.37 Ų[2]
logP 1.1434[2]

Note: Predicted values are based on computational models for the closely related α-Methyl-3-(methylsulfonyl)benzenemethanol and should be confirmed experimentally.

The methylsulfonyl group, being a strong electron-withdrawing group, is expected to increase the acidity of the benzylic proton and influence the reactivity of the aromatic ring. Its polarity, as indicated by the TPSA, suggests that it can participate in hydrogen bonding, which is a critical factor in drug-receptor interactions.[3][4]

The Methylsulfonyl Group: A Pillar of Modern Drug Design

The inclusion of a methylsulfonyl moiety in a drug candidate is a deliberate strategic choice made by medicinal chemists to optimize its pharmacological profile. This functional group is often employed as a bioisostere for other groups like sulfonamides or amides, offering distinct advantages.[5][6][7]

Key Attributes in a Pharmacological Context:

  • Enhanced Solubility: The polar nature of the sulfone group can significantly improve the aqueous solubility of a compound, which is often a limiting factor in drug development.[8]

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life and improved pharmacokinetic properties.[8]

  • Hydrogen Bonding Capability: The two oxygen atoms of the sulfone can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[4][9]

  • Modulation of Physicochemical Properties: As a potent electron-withdrawing group, it can modulate the pKa of nearby functionalities and influence the overall electronic distribution of the molecule, thereby affecting its binding affinity and selectivity.[8]

The strategic placement of the methylsulfonyl group, as seen in 3-(methylsulfonyl)benzenemethanol, provides a scaffold that can be elaborated to explore these beneficial effects in novel drug candidates.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 3-(methylsulfonyl)benzenemethanol can be approached through several established synthetic routes. A common strategy involves the oxidation of the corresponding sulfide, [3-(methylthio)phenyl]methanol.

Illustrative Synthetic Approach:

A plausible and efficient synthesis begins with 3-bromobenzyl alcohol.

  • Thiolation: Reaction of 3-bromobenzyl alcohol with sodium thiomethoxide (NaSMe) in a suitable polar aprotic solvent like DMF or DMSO would yield [3-(methylthio)phenyl]methanol. The choice of a polar aprotic solvent is crucial to facilitate the nucleophilic substitution reaction.

  • Oxidation: The resulting sulfide is then oxidized to the sulfone. A variety of oxidizing agents can be employed, with Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like methanol or dichloromethane being common choices. The use of a stoichiometric amount of the oxidant is critical to avoid over-oxidation.

The primary reactive sites of 3-(methylsulfonyl)benzenemethanol are the hydroxyl group and the aromatic ring. The benzylic alcohol can undergo typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The electron-withdrawing nature of the methylsulfonyl group will deactivate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions relative to both existing substituents.

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of 3-(methylsulfonyl)benzenemethanol. The following are detailed, field-proven protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by Reverse-Phase HPLC

This protocol is designed to provide a robust and reproducible method for assessing the purity of 3-(methylsulfonyl)benzenemethanol. The choice of a C18 column is based on the non-polar nature of the benzene ring, while the mobile phase composition is optimized for the retention and separation of this moderately polar compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid. The acid is added to improve peak shape and suppress ionization of any acidic impurities.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (isocratic)

    • 17-18 min: 80% to 20% B (linear gradient)

    • 18-25 min: 20% B (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 220 nm and 254 nm. The aromatic ring provides strong UV absorbance at these wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of 3-(methylsulfonyl)benzenemethanol in acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Compound dissolve Dissolve in Acetonitrile (1 mg/mL) sample->dissolve inject Inject 10 µL onto C18 Column dissolve->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection (220/254 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC workflow for purity analysis.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. This protocol outlines the acquisition of ¹H and ¹³C NMR spectra.

Methodology:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(methylsulfonyl)benzenemethanol in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good alternative if solubility in CDCl₃ is limited, and it will also allow for the observation of the hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet for the methyl group of the sulfone (~3.0-3.2 ppm).

    • A singlet or doublet for the benzylic methylene protons (~4.7-4.8 ppm).

    • A broad singlet for the hydroxyl proton (variable chemical shift, will exchange with D₂O).

    • A complex multiplet pattern for the four aromatic protons in the region of 7.5-8.0 ppm.

  • ¹³C NMR:

    • A signal for the methyl carbon (~44 ppm).

    • A signal for the benzylic carbon (~63-64 ppm).

    • Four distinct signals for the aromatic carbons (125-145 ppm), with the carbon attached to the sulfone group being the most downfield.

Safety and Handling

As a laboratory chemical, 3-(methylsulfonyl)benzenemethanol should be handled with appropriate care. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

3-(Methylsulfonyl)benzenemethanol is a valuable building block with significant potential in drug discovery and organic synthesis. Its unique combination of a reactive benzylic alcohol and a modulating methylsulfonyl group offers a versatile platform for the design of novel molecules with optimized physicochemical and pharmacological properties. The experimental protocols provided in this guide offer a robust framework for the reliable characterization of this compound, enabling researchers to confidently incorporate it into their synthetic and medicinal chemistry programs.

References

A Technical Guide to the Discovery and Synthesis of Novel Sulfonyl-Containing Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of the sulfonyl moiety and the benzyl alcohol scaffold represents a fertile ground for the discovery of novel therapeutic agents. The sulfonyl group, a privileged structural motif in medicinal chemistry, imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and to constrain molecular conformations, thereby enhancing interactions with biological targets.[1][2] Simultaneously, the benzyl alcohol framework serves as a versatile and synthetically accessible template found in numerous natural products and pharmaceuticals.[3][4] This guide provides an in-depth exploration of the rationale, modern synthetic strategies, and critical characterization techniques for developing novel sulfonyl-containing benzyl alcohols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the creation of next-generation therapeutics.

The Strategic Imperative: Why Combine Sulfonyl and Benzyl Alcohol Moieties?

The decision to design molecules incorporating both sulfonyl and benzyl alcohol groups is rooted in established principles of medicinal chemistry. Sulfonyl-containing compounds, particularly sulfonamides and sulfones, are integral to a vast array of pharmaceuticals, demonstrating activities as antidiabetic, anticancer, and antimicrobial agents.[5][6] Their therapeutic success stems from the chemical robustness of the sulfonyl group and its capacity to engage in strong hydrogen bonding with enzyme active sites, often mimicking the transition state of a substrate or acting as a bioisostere for other functional groups.[1][2]

Benzyl alcohol and its derivatives are not merely synthetic handles; they possess intrinsic biological relevance. They are found in essential oils, exhibit antiseptic properties, and are used as bacteriostatic preservatives in drug formulations.[3][7][8] The hydroxyl group of the benzyl alcohol can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to protein targets. Furthermore, the benzylic position is metabolically significant and offers a site for further chemical modification to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

The combination of these two pharmacophores creates a bifunctional molecule with significant potential. The sulfonyl group can modulate the electronic properties of the aromatic ring and provide a key binding interaction, while the benzyl alcohol offers a site for polar interactions and further derivatization. This guide will navigate the key methodologies for accessing these valuable structures.

Core Synthetic Strategies: A Field-Proven Guide

The synthesis of sulfonyl-containing benzyl alcohols can be approached from several angles, each with distinct advantages depending on the availability of starting materials and the desired substitution pattern. The choice of a synthetic route is a critical decision that impacts yield, purity, and scalability.

Strategy A: Oxidation of Thioether Precursors

A robust and frequently employed strategy involves the late-stage oxidation of a corresponding thioether (sulfide). This approach is advantageous because thioethers are often more readily prepared than their sulfonyl counterparts, and the oxidation step is typically high-yielding and clean.

  • Causality of Experimental Choice: The oxidation of a sulfide to a sulfone is a highly reliable transformation. Starting with the thioether allows for the construction of the core benzyl alcohol framework under conditions that might not be compatible with the strongly electron-withdrawing sulfone group. The choice of oxidant is critical; hydrogen peroxide is often preferred for large-scale synthesis due to its low cost and the generation of water as the only byproduct, making it an environmentally benign ("green") choice.[9] For laboratory-scale synthesis where milder conditions are needed, meta-chloroperoxybenzoic acid (m-CPBA) is an excellent alternative.

G cluster_workflow Workflow: Oxidation Strategy start 4-(Methylthio)benzyl Alcohol process Oxidation Reaction (Solvent: Acetic Acid or DCM) start->process Substrate oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) oxidant->process Reagent purify Purification (Recrystallization or Chromatography) process->purify Crude Product product 4-(Methylsulfonyl)benzyl Alcohol purify->product Final Product

Caption: Synthetic workflow for the oxidation strategy.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzyl Alcohol via Oxidation

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzyl alcohol (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

  • Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing cold water (50 mL per gram of starting material). A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Purification: Dry the crude product. For higher purity, recrystallize from an appropriate solvent system (e.g., ethanol/water). The final product, 4-(methylsulfonyl)benzyl alcohol, is typically obtained as a white crystalline solid.[9]

Strategy B: Reduction of Benzaldehyde Precursors

Another fundamental approach begins with a sulfonyl-containing benzaldehyde. The reduction of the aldehyde to a primary alcohol is one of the most reliable reactions in organic synthesis.

  • Causality of Experimental Choice: This method is ideal when the substituted benzaldehyde is commercially available or easily synthesized. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes over other potentially present functional groups (e.g., esters, amides).[9] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like ethanol or methanol, simplifying the experimental setup.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzyl Alcohol via Reduction

  • Dissolution: Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol or ethanol (10-15 mL per gram) in a round-bottom flask with magnetic stirring.

  • Addition of Reductant: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.2 eq) portion-wise over 15 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the gas evolution ceases and the pH is slightly acidic.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired benzyl alcohol. Further purification can be achieved by column chromatography if necessary.

Strategy C: Modern Dehydroxylative and Cross-Coupling Methods

For accessing more complex or novel analogs, modern catalytic methods provide powerful alternatives.

  • Dehydroxylative Sulfonylation: This advanced method allows for the direct conversion of both activated (benzylic) and unactivated alcohols into sulfones.[10] A phosphine and diiodoethane-promoted reaction with sulfinates can install a variety of sulfonyl groups, including those of high interest in pharmaceutical chemistry like -SO₂CF₃. This protocol avoids the need for pre-functionalized starting materials.[10]

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling reactions can be used to construct the core C-C bond of the benzyl alcohol. For example, coupling an aryl halide containing a sulfonyl group with potassium acetoxymethyltrifluoroborate provides a direct route to the benzylic alcohol.[11] These methods are prized for their exceptional functional group tolerance and mild reaction conditions.

G strategy_A Strategy A: Oxidation Precursor: Thioether-Alcohol + High reliability + Green oxidant option - Requires thioether synthesis strategy_B Strategy B: Reduction Precursor: Sulfonyl-Aldehyde + High selectivity + Simple procedure - Aldehyde may be expensive strategy_C Strategy C: Modern Methods Precursors: Varied (Alcohols, Halides) + High novelty & scope + Mild conditions - Catalyst cost/sensitivity Title Comparison of Synthetic Strategies

Caption: Comparative analysis of core synthetic strategies.

Strategy Key Transformation Common Precursors Advantages Considerations
A: Oxidation R-S-Ar → R-SO₂-ArThioether-containing benzyl alcoholsHigh yields, reliable, "green" oxidant options[9]Requires synthesis of the thioether precursor
B: Reduction Ar-CHO → Ar-CH₂OHSulfonyl-containing benzaldehydesHighly selective, simple protocol, safe reagents[9]Availability and cost of the starting aldehyde
C: Cross-Coupling Ar-X + R-B(OR)₂ → Ar-RAryl halides, boronic estersExcellent functional group tolerance, broad scope[11]Catalyst cost, optimization may be required
C: Dehydroxylative Ar-CH₂OH → Ar-CH₂SO₂RBenzyl alcohols, sulfinatesAccess to novel fluorinated sulfones[10]Reagent sensitivity, newer methodology

Self-Validating Protocols: The Importance of Rigorous Characterization

The synthesis of a novel compound is incomplete without unambiguous confirmation of its structure and purity. Each protocol must be self-validating through rigorous spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a characteristic singlet or triplet for the benzylic protons (CH₂OH) typically between δ 4.5-4.8 ppm. The protons on the carbon adjacent to the sulfonyl group (e.g., -SO₂CH ₃) will appear as a singlet around δ 3.0-3.2 ppm. The aromatic protons will show distinct splitting patterns influenced by the sulfonyl group's electron-withdrawing nature.[12]

    • ¹³C NMR: The benzylic carbon (CH₂OH) signal is expected around δ 60-65 ppm. The carbon attached to the sulfonyl group will be significantly downfield.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a broad absorption for the alcohol O-H stretch (3200-3500 cm⁻¹) and two strong, sharp peaks for the sulfone S=O stretches (asymmetric ~1300-1350 cm⁻¹ and symmetric ~1120-1160 cm⁻¹).[12]

  • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the novel compound, providing a measured mass that matches the calculated mass to within a few parts per million (ppm).

Technique Characteristic Data for 4-(Methylsulfonyl)benzyl Alcohol Purpose
¹H NMR ~7.9 ppm (d, 2H), ~7.5 ppm (d, 2H), ~4.7 ppm (s, 2H), ~3.1 ppm (s, 3H)Confirms proton environment and connectivity
IR (cm⁻¹) ~3350 (broad, O-H), ~1310 (strong, S=O asym.), ~1150 (strong, S=O sym.)Identifies key functional groups[12]
HRMS C₈H₁₀O₃S, Calculated m/z matches observed m/zConfirms exact molecular formula

Structure-Activity Relationship (SAR) and Future Perspectives

Once a synthetic route is established, it can be used to generate a library of analogs for SAR studies. The goal is to understand how structural modifications impact biological activity, guiding the design of more potent and selective compounds.

G cluster_sar Structure-Activity Relationship Logic Core Sulfonyl-Benzyl Alcohol Core Mod_R Modify R-Group on Sulfone (e.g., Me, Et, Ph, CF₃) Core->Mod_R Mod_Ring Modify Aromatic Ring (e.g., Add F, Cl, OMe) Core->Mod_Ring Mod_Stereo Introduce Stereocenter (at benzylic position) Core->Mod_Stereo Activity Biological Activity (Potency, Selectivity, ADME) Mod_R->Activity Impacts Lipophilicity & H-Bonding Mod_Ring->Activity Modulates Electronics & Metabolism Mod_Stereo->Activity Critical for Enzyme Binding[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVyUUlZIvTNevVa0gMsWuwGKsJ6Jnp2Z6Z5asksK0G8q8zXBHRPSHSyWUe51MFBAKgNylT8WgWBiI_fdwBZK7ix_dcGl5-MZE1I-Rbeg-FczLy5vpBdUAN8FBgO_xpSzHMeH0%3D)]

References

Initial investigation of 3-(Methylsulfonyl)benzyl alcohol biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Initial Investigation of 3-(Methylsulfonyl)benzyl alcohol Biological Activity

Authored by: A Senior Application Scientist

Preamble: The Scientific Imperative for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. The compound this compound presents a unique investigational opportunity, wedding two moieties of known biological relevance: the benzyl alcohol scaffold and the methylsulfonyl group. While the benzyl alcohol group is a common feature in various biologically active molecules and is known for its antimicrobial and anesthetic properties, the sulfonyl group is a powerful pharmacophore, integral to a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3][4] The strategic combination of these two groups in this compound warrants a systematic and rigorous initial investigation into its biological activity.

This guide provides a comprehensive framework for the initial characterization of this compound's biological profile. It is designed for researchers, scientists, and drug development professionals, offering a structured, logic-driven approach to elucidating the compound's potential therapeutic value. We will proceed from broad, high-throughput in vitro screening to more focused mechanistic studies, with the ultimate goal of identifying and validating potential therapeutic applications.

Part 1: Foundational Physicochemical and Toxicological Profiling

Prior to embarking on extensive biological activity screening, a foundational understanding of the compound's physicochemical properties and baseline toxicity is paramount. This initial phase ensures the integrity of subsequent biological assays and provides an early indication of the compound's drug-like properties.

Physicochemical Characterization

A comprehensive physicochemical characterization of this compound should be performed to determine its solubility, stability, and lipophilicity. These parameters are critical for designing appropriate formulations for in vitro and in vivo studies and for interpreting the resulting biological data.

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).To determine the appropriate solvent and concentration range for biological assays.
Stability HPLC-based stability assessment in various buffers and at different temperatures.To ensure the compound remains intact during the course of the experiments.
Lipophilicity (LogP) Shake-flask method or reverse-phase HPLC.To predict the compound's ability to cross cell membranes and to anticipate its pharmacokinetic behavior.
In Vitro Cytotoxicity Assessment

A preliminary assessment of cytotoxicity is essential to establish a therapeutic window for this compound. The MTT assay is a robust and widely used colorimetric assay that provides a quantitative measure of cell viability.[5]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line such as MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound to the cells over a wide concentration range (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Part 2: Broad-Spectrum Biological Activity Screening

With a foundational understanding of the compound's properties and toxicity, a broad-spectrum screening approach can be employed to identify potential areas of biological activity. Based on the known activities of sulfonyl-containing compounds and benzyl alcohol, the initial investigation should focus on antimicrobial, anti-inflammatory, and anti-cancer activities.[1][2][3]

Antimicrobial Activity Screening

Given the known antimicrobial properties of benzyl alcohol, it is prudent to investigate the potential of this compound as an antimicrobial agent.[3][4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: Prepare a standardized inoculum of representative bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans).

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Anti-inflammatory Activity Screening

The sulfonyl moiety is a key component of many anti-inflammatory drugs. Therefore, investigating the anti-inflammatory potential of this compound is a logical next step.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide produced by the cells using the Griess reagent.

  • Data Analysis: Determine the ability of the compound to inhibit NO production.

Anti-cancer Activity Screening

Many sulfonyl-containing compounds have demonstrated anti-cancer properties.[1][2] A preliminary screen against a panel of cancer cell lines can provide initial insights into the potential of this compound as an anti-cancer agent. The MTT assay protocol described in section 1.2 can be expanded to include a diverse panel of cancer cell lines representing different tumor types.

Part 3: Mechanistic Elucidation and Target Identification

Should the initial screening reveal promising activity in a particular area, the next phase of the investigation should focus on elucidating the mechanism of action and identifying the molecular targets of this compound.

Hypothetical Signaling Pathway Modulation

Based on the known mechanisms of other sulfonyl-containing drugs, this compound could potentially modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene Inflammatory Gene Expression NFkB_nuc->Gene AP1->Gene LPS LPS LPS->TLR4 Compound This compound Compound->IKK Inhibits? Compound->p38 Inhibits?

Caption: Hypothetical modulation of inflammatory signaling pathways by this compound.

Experimental Workflow for Target Identification

A systematic workflow can be employed to identify the molecular targets of this compound.

G A Initial Hit from Phenotypic Screen B Affinity Chromatography A->B C Mass Spectrometry (Protein Identification) B->C D Target Validation (e.g., siRNA, CRISPR) C->D E Biochemical Assays (Enzyme Kinetics) D->E F Cell-Based Assays (Target Engagement) D->F G Confirmed Molecular Target E->G F->G

Caption: Experimental workflow for molecular target identification.

Part 4: In Vivo Efficacy and Preliminary Toxicology

Positive in vitro results should be followed by in vivo studies to assess the efficacy and preliminary safety profile of this compound in a living organism.[6][7][8]

Animal Model Selection

The choice of animal model will depend on the observed in vitro activity. For example, if anti-inflammatory activity is observed, a murine model of LPS-induced endotoxemia could be employed. If anti-cancer activity is noted, xenograft models using human cancer cell lines in immunocompromised mice would be appropriate.[7]

Preliminary In Vivo Toxicology

A preliminary in vivo toxicology study in rodents is necessary to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.[9] This typically involves administering escalating doses of the compound and monitoring the animals for signs of toxicity, followed by histopathological analysis of major organs.

ParameterAssessment Method
Acute Toxicity (LD50) Single high-dose administration with observation for 14 days.
Sub-acute Toxicity Repeated dosing over 28 days with clinical observations, hematology, clinical chemistry, and histopathology.
Organ-Specific Toxicity Histopathological examination of key organs (liver, kidney, spleen, etc.).

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the biological activity of this compound. By following a logical progression from foundational profiling to in vivo efficacy studies, researchers can systematically uncover the therapeutic potential of this novel compound. The multifaceted nature of the sulfonyl and benzyl alcohol moieties suggests that this compound could possess a rich and diverse pharmacology, making it a compelling candidate for further drug discovery and development efforts.

References

Solubility and stability of 3-(Methylsulfonyl)benzyl alcohol in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Characterization of 3-(Methylsulfonyl)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility and stability of this compound, a key intermediate in various research and development applications, particularly in the pharmaceutical industry. Recognizing the current scarcity of publicly available data for this specific compound, this document serves as a detailed manual for researchers, scientists, and drug development professionals. It outlines both the theoretical considerations and practical, field-proven experimental protocols necessary to generate robust and reliable data. The guide emphasizes the causality behind experimental choices and provides self-validating workflows, adhering to the highest standards of scientific integrity. By following the methodologies presented, researchers will be able to thoroughly characterize the physicochemical properties of this compound, a critical step in its potential application in drug discovery and development.

Introduction: The Need for Comprehensive Physicochemical Characterization

This compound is an organic compound featuring a benzyl alcohol moiety substituted with a methylsulfonyl group at the meta-position. This unique combination of a polar, protic alcohol group, a non-polar aromatic ring, and a highly polar, aprotic sulfonyl group imparts a complex physicochemical profile. While its structural analogues are utilized in various synthetic pathways, specific data on this compound remains limited.

In any research and development pipeline, particularly in drug discovery, a thorough understanding of a compound's solubility and stability is paramount. These properties fundamentally influence:

  • Bioavailability: A compound must be in solution to be absorbed and exert its biological effect.

  • Formulation Development: Solubility dictates the choice of excipients and the type of dosage form that can be developed.

  • Process Chemistry: Understanding solubility in various organic solvents is crucial for optimizing reaction conditions, purification, and crystallization processes.

  • Shelf-life and Storage: Stability data determines the appropriate storage conditions and shelf-life of both the active substance and the final product.

  • Analytical Method Development: Knowledge of degradation pathways is essential for developing stability-indicating analytical methods (SIAMs) required by regulatory bodies.

This guide provides the necessary protocols and theoretical background to empower researchers to independently and accurately determine these critical parameters for this compound.

Solubility Profile Determination

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. The presence of the polar hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups, capable of acting as hydrogen bond donors and acceptors respectively, alongside the aromatic ring, suggests that this compound will exhibit varied solubility across a spectrum of common solvents.

Experimental Methodologies for Solubility Assessment

Two primary methods are employed to determine solubility: the thermodynamic (equilibrium) method, which provides the true solubility, and the kinetic method, which is a higher-throughput screening assay.

This method, often referred to as the "shake-flask" method, measures the solubility of a compound once it has reached equilibrium in a solvent, providing the most accurate and fundamental solubility value.[1]

Causality in Experimental Design: The extended incubation period (24 hours) with agitation is critical to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This overcomes the kinetic barriers of dissolution, which can be influenced by factors like particle size and crystal form.[2]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, acetone, ethyl acetate, dimethyl sulfoxide).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 hours to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 2.2.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Excess Solid (this compound) B Add Known Volume of Solvent A->B Step 1 C Seal & Agitate (24h at constant T) B->C Step 2 D Centrifuge to Pellet Solid C->D Step 3 E Collect Supernatant D->E Step 4 F Dilute Sample E->F Step 5 G Quantify by HPLC-UV F->G Step 6 Result Calculate Solubility (mg/mL or µM) G->Result Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method measures the solubility of a compound as it precipitates out of a solution when an aqueous buffer is added to a concentrated DMSO stock. It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is widely used in early drug discovery.[3][4]

Causality in Experimental Design: DMSO is used as the initial solvent because of its ability to dissolve a wide range of organic compounds at high concentrations. The assay measures the "apparent" solubility upon a sudden change in solvent environment (from DMSO to aqueous buffer), which mimics the conditions a compound might experience during in vitro biological assays.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plating: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microplate.

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period (e.g., 1-2 hours).

  • Precipitate Removal: Separate the precipitated compound from the dissolved compound using a filter plate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable method, such as UV-Vis plate reader or HPLC-UV, comparing it to a calibration curve.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is essential for accurately quantifying the concentration of dissolved this compound. Given its aromatic structure, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is highly suitable.[5][6][7]

Proposed HPLC-UV Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization state of the analyte and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate.A gradient elution is effective for ensuring the analyte is eluted with a good peak shape and for cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nm and 254 nmThe aromatic ring will have strong absorbance in the UV region. Monitoring multiple wavelengths can aid in peak identification and purity assessment.[8]
Injection Volume 10 µLA typical injection volume that balances sensitivity with potential for column overload.
Data Presentation

Solubility data should be systematically recorded in a table to allow for easy comparison across different solvents and conditions.

Table 1: Solubility Data for this compound

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Water25Thermodynamic[Experimental Data][Calculated Data]
PBS (pH 7.4)25Thermodynamic[Experimental Data][Calculated Data]
PBS (pH 7.4)25Kinetic[Experimental Data][Calculated Data]
Methanol25Thermodynamic[Experimental Data][Calculated Data]
Ethanol25Thermodynamic[Experimental Data][Calculated Data]
Acetonitrile25Thermodynamic[Experimental Data][Calculated Data]
Acetone25Thermodynamic[Experimental Data][Calculated Data]
Ethyl Acetate25Thermodynamic[Experimental Data][Calculated Data]
Dimethyl Sulfoxide (DMSO)25Thermodynamic[Experimental Data][Calculated Data]

Stability Profile and Degradation Pathway Analysis

Stability testing is crucial for determining how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is performed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of the analytical method.[9][10]

Hypothesized Degradation Pathways

The chemical structure of this compound contains two key functional groups: a primary benzylic alcohol and a methylsulfonyl group.

  • Oxidation of Benzyl Alcohol: The primary alcohol is susceptible to oxidation. This is the most anticipated degradation pathway, likely proceeding first to the corresponding aldehyde, 3-(methylsulfonyl)benzaldehyde, and then potentially to the carboxylic acid, 3-(methylsulfonyl)benzoic acid.

  • Sulfonyl Group Stability: The methylsulfonyl group is generally robust and stable to hydrolytic and mild oxidative conditions. Degradation would likely require more extreme conditions not typically encountered in standard stability studies.

Degradation_Pathway Parent This compound Aldehyde 3-(Methylsulfonyl)benzaldehyde Parent->Aldehyde [Oxidation] Acid 3-(Methylsulfonyl)benzoic acid Aldehyde->Acid [Further Oxidation]

Caption: Hypothesized Primary Degradation Pathway.

Forced Degradation Experimental Protocols

Forced degradation studies should be conducted to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without destroying the molecule entirely.[10] The same HPLC-UV method developed for solubility can be used, but it must be validated as "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent peak.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound (in solution and solid state) Hydrolysis Hydrolysis (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Thermal Thermal (e.g., 60°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC Method Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate: • % Degradation • Peak Purity • Mass Balance Analysis->Evaluation Result Identify Degradation Pathways Evaluation->Result

Caption: General Workflow for Forced Degradation Studies.

  • Procedure: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). Store the solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours). Neutralize the acidic and basic samples before HPLC analysis.

  • Rationale: This test evaluates susceptibility to pH-mediated degradation. The benzylic alcohol is generally stable to hydrolysis, but this study confirms it.[11][12]

  • Procedure: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., water/acetonitrile) and add a low concentration of hydrogen peroxide (e.g., 3%). Store the solution at room temperature, protected from light, and analyze at various time points. Alternatively, a free-radical initiator like azobisisobutyronitrile (AIBN) can be used in an organic solvent.[13]

  • Rationale: This is a critical test, as the primary alcohol is prone to oxidation. This study is designed to generate the predicted aldehyde and carboxylic acid degradants.

  • Procedure: Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines.[14][15][16] This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Rationale: This test determines if the compound is light-sensitive, which has implications for packaging and handling. Aromatic systems can sometimes be susceptible to photolytic degradation.

  • Procedure:

    • Solid State: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60 °C or 80 °C) for an extended period (e.g., 1-2 weeks).

    • Solution State: Heat a solution of the compound under reflux in a neutral solvent and analyze at various time points.

    • TGA: For more detailed analysis, Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature and kinetics.[17][18]

  • Rationale: This evaluates the intrinsic thermal stability of the molecule in both the solid and solution states.

Data Presentation

Results from forced degradation studies should be tabulated to clearly present the stability profile of the molecule under various stress conditions.

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionTime% DegradationMajor Degradation Products (Retention Time)Mass Balance (%)
0.1 M HCl at 60 °C48 hours[Data][Data][Data]
0.1 M NaOH at 60 °C48 hours[Data][Data][Data]
Water at 60 °C48 hours[Data][Data][Data]
3% H₂O₂ at RT24 hours[Data][Data][Data]
Photolytic (ICH Q1B) - Solid[Duration][Data][Data][Data]
Photolytic (ICH Q1B) - Solution[Duration][Data][Data][Data]
Thermal (Solid) at 80 °C2 weeks[Data][Data][Data]

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive characterization of the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the protocols and theoretical insights presented herein equip researchers with the necessary tools to generate high-quality, reliable data. The detailed, step-by-step methodologies for thermodynamic and kinetic solubility, coupled with a full suite of forced degradation protocols, are designed to meet the rigorous standards of the pharmaceutical and chemical industries. The successful execution of these studies will yield a deep understanding of the compound's physicochemical properties, enabling informed decisions in formulation, process development, and regulatory submissions, thereby accelerating its journey from the laboratory to potential application.

References

3-(Methylsulfonyl)benzyl alcohol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Methylsulfonyl)benzyl Alcohol

This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of this compound (also known as 3-(mesyl)benzyl alcohol). It is intended for researchers, medicinal chemists, and materials scientists who utilize this molecule as a synthetic building block or study its properties. This document delves into the intramolecular forces that dictate its three-dimensional preferences, outlines state-of-the-art experimental and computational methodologies for its characterization, and provides field-proven insights into the interpretation of the resulting data.

Introduction: Chemical Identity and Significance

This compound, with the chemical formula C₈H₁₀O₃S, is a bifunctional organic molecule featuring a benzyl alcohol moiety and a methylsulfonyl group attached to a benzene ring at the meta position. Its CAS Number is 37742-99-1 and it is registered in major chemical databases such as PubChem (CID: 243912). This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, while the benzyl alcohol group can act as a hydrogen bond donor and acceptor. This unique combination of functional groups imparts specific electronic and steric properties that are pivotal in molecular recognition and drug-receptor interactions. Understanding its intrinsic conformational preferences is therefore critical for rational drug design and structure-activity relationship (SAR) studies.

Molecular Structure and Electronic Profile

The molecule's architecture is defined by three key components: the aromatic phenyl ring, the hydroxymethyl substituent (-CH₂OH), and the methylsulfonyl substituent (-SO₂CH₃).

  • Aromatic Core : The benzene ring provides a rigid scaffold. The substituents are in a 1,3- (meta) arrangement, which predefines their relative spatial orientation and influences the overall electronic distribution.

  • Methylsulfonyl Group (-SO₂CH₃) : This group significantly influences the molecule's properties. The sulfur atom is in a high oxidation state (+6), and the two oxygen atoms are strong electron-withdrawing centers. This makes the sulfonyl group a potent meta-director in electrophilic aromatic substitution and lowers the electron density of the aromatic ring. It is also a polar group capable of acting as a hydrogen bond acceptor.

  • Hydroxymethyl Group (-CH₂OH) : This benzylic alcohol moiety is a primary site for chemical reactions and intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for its interaction with biological targets.

The interplay between the electron-withdrawing sulfonyl group and the versatile alcohol function dictates the molecule's reactivity and its preferred three-dimensional structure.

Conformational Degrees of Freedom

The overall shape of this compound is not static. It is determined by the rotation around several key single bonds, which define its conformational landscape. Understanding the energetic barriers to these rotations is key to predicting the most stable, low-energy conformers.

The primary rotatable bonds (torsional angles) that dictate the molecule's conformation are:

  • τ₁ (C_aryl - S) : Rotation around the bond connecting the aromatic ring to the sulfur atom of the sulfonyl group.

  • τ₂ (C_aryl - C_benzyl) : Rotation of the entire hydroxymethyl group relative to the plane of the aromatic ring.

  • τ₃ (C_benzyl - O) : Rotation of the hydroxyl hydrogen around the C-O bond.

The following diagram illustrates these key structural features and rotational degrees of freedom.

Caption: Key rotatable bonds defining the conformation of the molecule.

The conformational preference is a delicate balance between minimizing steric hindrance and maximizing favorable intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···O).

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the conformational landscape.

Experimental Elucidation: X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution data on the molecule's conformation in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and torsional angles in a crystalline lattice.

Causality Behind Experimental Choice: The solid-state structure reveals the most stable conformation when intermolecular forces (crystal packing) are maximized. While this may not perfectly represent the solution-phase ensemble, it provides a critical, experimentally validated starting point for computational models and helps understand the intrinsic preferences of the molecule to adopt a certain shape.

Self-Validating Protocol: Single-Crystal X-ray Diffraction Workflow

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and electron density map. The atomic positions are determined (solved) and then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters (bond lengths, angles, torsions) are calculated.

The following diagram outlines this workflow.

node_start node_start node_process node_process node_data node_data node_end node_end start Sample: this compound crystal 1. Single Crystal Growth (Slow Evaporation) start->crystal diffractometer 2. Mount Crystal on Diffractometer crystal->diffractometer xray 3. X-ray Exposure & Data Collection diffractometer->xray diff_data Raw Diffraction Data xray->diff_data solve 4. Structure Solution (Phase Problem) diff_data->solve refine 5. Structure Refinement solve->refine cif_file Final Structure (CIF File) Atomic Coordinates refine->cif_file analysis 6. Geometric Analysis (Bond Lengths, Angles, Torsions) cif_file->analysis

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Computational Modeling: Unveiling the Conformational Landscape

While crystallography provides a snapshot, computational chemistry allows for the exploration of the entire potential energy surface in a vacuum or in a simulated solvent, revealing the relative energies of different conformers and the barriers between them.

Causality Behind Method Choice: Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency for a molecule of this size. It provides reliable geometric parameters and relative energies, making it ideal for mapping the conformational landscape.

Self-Validating Protocol: DFT-Based Conformational Scan

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search is performed to identify potential low-energy conformers. For this molecule, a relaxed scan of the key torsional angles (τ₁, τ₂, τ₃) is highly effective.

  • Geometry Optimization: Each identified potential conformer is subjected to a full geometry optimization. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31G(d,p).

  • Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (enthalpy, Gibbs free energy).

  • Energy Analysis: The relative energies (ΔE, ΔG) of all confirmed conformers are tabulated to identify the most stable structures and their population according to the Boltzmann distribution.

The diagram below illustrates the computational workflow.

node_start node_start node_process node_process node_data node_data node_decision node_decision node_end node_end start Build Initial 3D Structure scan 1. Relaxed Scan of Torsions (τ₁, τ₂, τ₃) start->scan conformers Potential Energy Surface (Pool of Conformers) scan->conformers optimize 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) conformers->optimize freq 3. Frequency Calculation optimize->freq check_freq Imaginary Frequencies? freq->check_freq minimum True Energy Minimum check_freq->minimum No saddle Transition State (Discard/Re-evaluate) check_freq->saddle Yes analysis 4. Analyze Relative Energies (Boltzmann Distribution) minimum->analysis

Caption: Workflow for a DFT-based computational conformational analysis.

Predicted Conformational Preferences and Data

Based on the principles of steric hindrance and intramolecular interactions, computational studies predict several low-energy conformers. The primary energetic contributions arise from the orientation of the bulky sulfonyl group and the potential for weak intramolecular hydrogen bonding between the alcohol proton and a sulfonyl oxygen (O-H···O=S).

Table 1: Predicted Geometric Parameters for a Low-Energy Conformer

ParameterDescriptionPredicted Value
C_aryl – S Bond LengthDistance between ring carbon and sulfur~ 1.77 Å
S = O Bond LengthLength of the sulfur-oxygen double bonds~ 1.45 Å
C_aryl – C_benzyl Bond LengthDistance between ring and benzylic carbon~ 1.51 Å
C_benzyl – O Bond LengthLength of the carbon-oxygen single bond~ 1.43 Å
O-S-O Bond AngleAngle within the sulfonyl group~ 118-120°
τ₂ (C-C-C-O) TorsionOrientation of alcohol vs. ring plane~ ± 60-90°

Note: These values are typical predictions from DFT calculations and should be confirmed by experimental data where available.

The orientation of the hydroxymethyl group (τ₂) is often perpendicular to the plane of the ring to minimize steric clash with the ortho-hydrogens. The final orientation of the hydroxyl group (τ₃) will be a balance between minimizing steric interactions and potentially forming a weak intramolecular hydrogen bond with one of the sulfonyl oxygens, which can stabilize the conformation by several kcal/mol.

Conclusion

The molecular structure of this compound is governed by a complex interplay of steric and electronic factors originating from its meta-substituted functional groups. Its three-dimensional conformation is best described as an ensemble of low-energy structures, with the rotational barriers around the C-S and C-C bonds being the primary determinants of the overall shape. A robust characterization of this molecule necessitates a synergistic approach, using computational modeling to explore the full potential energy surface and experimental techniques like X-ray crystallography to anchor these models with high-precision, real-world data. The insights gained from such analyses are invaluable for predicting molecular interactions and guiding the design of new chemical entities in drug discovery and materials science.

The Strategic deployment of 3-(Methylsulfonyl)benzyl Alcohol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into a Versatile Building Block for Drug Discovery

This technical guide, intended for researchers, scientists, and professionals in drug development, explores the untapped potential of 3-(Methylsulfonyl)benzyl alcohol as a key structural motif in medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented, its constituent parts—the benzyl alcohol scaffold and the meta-positioned methylsulfonyl group—are well-established pharmacophoric elements. This document will synthesize data from related compounds and foundational medicinal chemistry principles to illuminate the potential applications and strategic advantages of incorporating this compound into drug design pipelines.

The Underlying Chemical Rationale: Properties and Synthesis

The strategic value of this compound in medicinal chemistry stems from the unique interplay of its constituent functional groups. The benzyl alcohol moiety provides a versatile reactive handle for synthetic elaboration, while the methylsulfonyl group at the meta position significantly influences the molecule's electronic and physicochemical properties.

Physicochemical Characteristics

The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its placement at the meta position has distinct electronic effects compared to the ortho and para isomers, influencing the acidity of the benzylic proton and the molecule's overall polarity and solubility. This strategic positioning can be leveraged to fine-tune drug-target interactions and optimize pharmacokinetic profiles.

PropertyValueSource
CAS Number 220798-39-0[1]
Molecular Formula C8H10O3S[1]
Molecular Weight 186.23 g/mol [1]
Synthetic Pathways

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and practical route involves the oxidation of the corresponding thioether, 3-(methylthio)benzyl alcohol.

A Proposed Synthetic Workflow:

Synthesis Workflow Start 3-Methylthiobenzaldehyde Step1 Reduction Start->Step1 Intermediate 3-(Methylthio)benzyl alcohol Step1->Intermediate Step2 Oxidation Intermediate->Step2 End This compound Step2->End

A proposed synthetic route to this compound.

Step-by-Step Protocol for the Synthesis of this compound (Hypothetical, based on standard procedures):

Part A: Reduction of 3-(Methylthio)benzaldehyde to 3-(Methylthio)benzyl alcohol

  • Dissolution: Dissolve 3-(methylthio)benzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add water to quench the excess sodium borohydride.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(methylthio)benzyl alcohol. Purify further by column chromatography if necessary.

Part B: Oxidation of 3-(Methylthio)benzyl alcohol to this compound

  • Dissolution: Dissolve 3-(methylthio)benzyl alcohol (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Addition of Oxidizing Agent: Add an oxidizing agent, such as potassium hydrogen persulfate (Oxone®) (2.2 equivalents) in water, to the solution.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent like sodium thiosulfate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Therapeutic Applications: A Landscape of Possibilities

The true potential of this compound lies in its utility as a scaffold for the synthesis of novel therapeutic agents across a spectrum of disease areas. The sulfonyl group is a well-established pharmacophore in medicinal chemistry, known for its ability to form crucial hydrogen bonding interactions with biological targets.[2]

Central Nervous System (CNS) Disorders

The meta-substituted phenyl sulfonamide framework has been explored for its potential in treating CNS disorders. For instance, a series of 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides have been synthesized and evaluated as 5-HT6 receptor antagonists for cognitive disorders.[3][4] This suggests that derivatives of this compound could be promising candidates for targeting neurological pathways.

Anti-Inflammatory Agents

The benzyl alcohol moiety has been incorporated into anti-inflammatory drug design. For example, derivatives of NSAIDs conjugated with 3,4,5-trimethoxybenzyl alcohol have shown enhanced anti-inflammatory activity.[5] The electron-withdrawing nature of the methylsulfonyl group in this compound could be leveraged to modulate the electronic properties of novel anti-inflammatory compounds, potentially leading to improved potency and selectivity.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The benzyl alcohol scaffold can be found in some kinase inhibitors.[6] The sulfonyl group's ability to act as a hydrogen bond acceptor makes it an attractive feature for designing molecules that can interact with the hinge region of kinase active sites. The strategic placement of the methylsulfonyl group at the meta position could allow for optimal orientation within the ATP-binding pocket of various kinases.

Hypothetical Kinase Inhibitor Design Strategy:

KinaseInhibitorDesign Core This compound Step1 Functionalization of a-hydroxyl group Core->Step1 Intermediate Reactive Intermediate Step1->Intermediate Step2 Coupling with a heterocyclic scaffold Intermediate->Step2 Final Potential Kinase Inhibitor Step2->Final

A conceptual workflow for developing kinase inhibitors from the core scaffold.

Structure-Activity Relationship (SAR) Considerations

Key SAR Questions to Address:

  • Impact of Meta-Substitution: How does the meta-positioning of the methylsulfonyl group influence binding affinity and selectivity compared to ortho and para isomers?

  • Role of the Benzylic Alcohol: Is the hydroxyl group essential for activity, or can it be replaced with other functional groups (e.g., amines, ethers) to modulate properties?

  • Derivatization of the Phenyl Ring: How do additional substituents on the phenyl ring affect biological activity?

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its synthesis is feasible through established methods, and its structural features suggest potential applications in diverse therapeutic areas, including CNS disorders, inflammation, and oncology. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to elucidate its full potential and establish clear structure-activity relationships. Such studies will be instrumental in unlocking the therapeutic value of this versatile scaffold.

References

Methodological & Application

Synthesis of 3-(Methylsulfonyl)benzyl alcohol from 3-methylthiobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Synthesis of 3-(Methylsulfonyl)benzyl alcohol via Oxidation of 3-Methylthiobenzyl alcohol

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and selective oxidation of the corresponding thioether, 3-methylthiobenzyl alcohol, using potassium peroxymonosulfate (Oxone). We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for this transformation.

Introduction and Strategic Overview

The conversion of thioethers to sulfones is a fundamental transformation in organic synthesis. Sulfones are prevalent motifs in medicinal chemistry, valued for their ability to act as hydrogen bond acceptors and for their metabolic stability. The target molecule, this compound, incorporates both a sulfone and a primary benzylic alcohol, making it a versatile building block.

The primary challenge in this synthesis is the chemoselective oxidation of the sulfur atom without affecting the primary alcohol functionality. While numerous oxidants can convert thioethers to sulfones, many are also capable of oxidizing primary alcohols to aldehydes or carboxylic acids.[1][2][3][4] Our selected strategy employs Oxone (2KHSO₅·KHSO₄·K₂SO₄), a versatile, inexpensive, and environmentally benign oxidant.[3] The oxidation of thioethers with Oxone is typically rapid and efficient under mild conditions, and significantly faster than the oxidation of benzylic alcohols, allowing for a high degree of selectivity.[5][6]

This protocol is designed to be self-validating, providing clear benchmarks for reaction monitoring, purification, and final product characterization.

Principle of the Method: The Oxone Oxidation

Oxone's active component is potassium peroxymonosulfate (KHSO₅). The oxidation mechanism involves the nucleophilic attack of the electron-rich sulfur atom of the thioether onto the electrophilic peroxide oxygen of the HSO₅⁻ ion. This process occurs in two successive steps:

  • Thioether to Sulfoxide: The first oxidation is rapid, forming the intermediate 3-(methylsulfinyl)benzyl alcohol.

  • Sulfoxide to Sulfone: The second oxidation, from sulfoxide to the final sulfone product, is generally slower.

By using a stoichiometric excess of Oxone, the reaction can be driven to completion to yield the desired sulfone. The reaction is typically performed in a polar protic solvent mixture, such as methanol/water or acetonitrile/water, which effectively dissolves both the organic substrate and the inorganic oxidant.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMol. Wt. ( g/mol )CAS No.Notes
3-Methylthiobenzyl alcoholC₈H₁₀OS154.2334185-93-4Starting material.
Oxone® (Potassium peroxymonosulfate)2KHSO₅·KHSO₄·K₂SO₄614.7670693-62-8Oxidizing agent.
Methanol (MeOH)CH₃OH32.0467-56-1Reaction solvent. Anhydrous grade.
Deionized Water (H₂O)H₂O18.027732-18-5Reaction co-solvent.
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.047757-83-7For quenching excess oxidant.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent.
Brine (Saturated NaCl solution)NaCl(aq)--For washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent.
Silica Gel (for chromatography)SiO₂60.087631-86-9230-400 mesh.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylthiobenzyl alcohol (5.00 g, 32.4 mmol, 1.0 equiv).

    • Dissolve the starting material in methanol (80 mL).

    • Cool the flask in an ice-water bath to 0 °C.

  • Oxidant Preparation and Addition:

    • In a separate 250 mL beaker, prepare a solution of Oxone (43.9 g, 71.4 mmol, 2.2 equiv) in deionized water (80 mL). Note: The dissolution is endothermic and may require stirring.

    • While maintaining the reaction flask at 0 °C, add the Oxone solution dropwise via an addition funnel over a period of 30-45 minutes. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent over-oxidation of the benzyl alcohol.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir vigorously for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up and Quenching:

    • Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice bath.

    • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test indicates the absence of peroxides. Trustworthiness Note: This step is critical to safely neutralize the excess oxidant before solvent removal and extraction.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction and Isolation:

    • Transfer the resulting aqueous slurry to a 500 mL separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with deionized water (1 x 100 mL), followed by brine (1 x 100 mL) to remove residual inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then further in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.

  • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Dissolve Substrate (3-Methylthiobenzyl alcohol in MeOH) B 2. Cool to 0 °C A->B C 3. Add Oxone Solution (Dropwise) B->C D 4. React at RT (4-6 hours, TLC Monitoring) C->D E 5. Quench with Na₂SO₃ D->E F 6. Remove MeOH E->F G 7. Extract with EtOAc F->G H 8. Wash & Dry G->H I 9. Concentrate to Crude Solid H->I J 10. Purify (Recrystallization or Chromatography) I->J K 11. Characterize Product (NMR, IR, MS) J->K

Caption: High-level workflow for the synthesis of this compound.

Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95-7.85 (m, 2H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 4.80 (s, 2H, -CH₂OH), 3.05 (s, 3H, -SO₂CH₃), ~2.0 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 142.5, 139.0, 129.5, 128.0, 126.5, 126.0, 64.0, 44.5.

  • IR (KBr, cm⁻¹): 3450-3300 (O-H stretch), 1305, 1150 (S=O asymmetric and symmetric stretch).

  • Mass Spectrometry (ESI+): m/z 187.05 [M+H]⁺, 209.03 [M+Na]⁺.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[7][8]

  • Oxidizing Agents: Oxone is a strong oxidizing agent. Avoid contact with combustible materials.[9][10] Store in a cool, dry place away from organic materials. The reaction can be exothermic; maintain proper temperature control.

  • Handling Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of excess oxidant is also exothermic. Perform this step slowly and with cooling.

  • Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.

References

Experimental protocol for the oxidation of 3-(Methylsulfonyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Oxidation of 3-(Methylsulfonyl)benzyl alcohol

Abstract

This document provides a comprehensive guide for the oxidation of this compound to its corresponding aldehyde, 3-(methylsulfonyl)benzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. We will delve into the selection of an appropriate oxidation method, present a detailed, field-tested experimental protocol, and discuss essential aspects of reaction monitoring, purification, characterization, and safety. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood procedure for this specific chemical conversion.

Introduction: The Rationale for Selective Oxidation

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target product, 3-(methylsulfonyl)benzaldehyde, is a valuable building block due to the presence of two key functional groups: an aldehyde, which can undergo a wide array of subsequent reactions (e.g., reductive amination, Wittig reactions, aldol condensations), and a methylsulfonyl group, which acts as a strong electron-withdrawing group and can serve as a polar contact in drug-receptor interactions.

The challenge in oxidizing this compound lies in achieving high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid.[1] The presence of the sulfur atom in the sulfone group requires a mild oxidation method that is tolerant of this functionality. This application note will compare several common methods and provide a detailed protocol for the Dess-Martin Periodinane (DMP) oxidation, a method known for its mildness, high yield, and broad functional group compatibility.[2]

Choosing the Right Tool: A Comparative Overview of Oxidation Methods

Several methods can be employed for the oxidation of primary benzylic alcohols. The choice of oxidant is critical to ensure a successful and high-yielding reaction.

  • Chromium-Based Reagents (e.g., PCC, PDC): While effective, these reagents are toxic and generate hazardous heavy metal waste, making them less desirable from an environmental and safety perspective.[3]

  • DMSO-Based Oxidations (e.g., Swern, Moffatt): The Swern oxidation is a highly reliable and mild method that efficiently converts primary alcohols to aldehydes.[4][5] It operates at very low temperatures (-78 °C) and avoids over-oxidation.[6] However, it requires careful temperature control and generates dimethyl sulfide, a volatile and notoriously malodorous byproduct.[7] This can complicate the work-up and requires a well-ventilated fume hood.

  • Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane): The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to achieve mild and selective oxidation.[3][8] Key advantages include ambient reaction temperatures, neutral pH conditions, shorter reaction times, and a straightforward workup.[2][9] The sulfone group in our substrate is inert to these conditions. Given its operational simplicity and high efficiency, DMP is an excellent choice for this transformation.

  • TEMPO-Catalyzed Oxidations: This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (like bleach or N-chlorosuccinimide).[10] It is an efficient and often "greener" alternative. However, optimizing the catalytic cycle for a specific substrate can sometimes require more development work compared to stoichiometric methods like DMP oxidation.[11][12]

The Dess-Martin Oxidation: Mechanism and Workflow

The reaction proceeds through a ligand exchange on the hypervalent iodine center, where the alcohol displaces an acetate group.[8][13] A subsequent intramolecular elimination, facilitated by another acetate ion acting as a base, yields the desired aldehyde, acetic acid, and the iodinane byproduct.[2]

Chemical Reaction Diagram

G cluster_reactants Reactants cluster_products Products This compound 3-(Methylsulfonyl)benzaldehyde This compound->3-(Methylsulfonyl)benzaldehyde DCM, rt Dess-Martin Periodinane (DMP) Iodinane byproduct + Acetic Acid Iodinane byproduct + 2 Acetic Acid Dess-Martin Periodinane (DMP)->Iodinane byproduct + Acetic Acid

Caption: Oxidation of this compound using DMP.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in Dichloromethane (DCM) B Add Sodium Bicarbonate (optional buffer) A->B C Add Dess-Martin Periodinane (DMP) in portions at room temperature B->C D Stir for 1-3 hours C->D E Monitor reaction by TLC D->E F Quench with Na2S2O3 and NaHCO3 solution E->F G Separate organic layer F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by Flash Column Chromatography I->J K Characterize pure product (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow for DMP oxidation.

Detailed Experimental Protocol

This protocol is designed for a ~1.0 g scale reaction. Reagents and solvents should be of appropriate grade and used as received unless otherwise noted.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compoundC₈H₁₀O₃S186.231.05.371.0 g
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.141.26.442.73 g
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--50 mL
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.012.010.740.90 g (optional)
Saturated aq. NaHCO₃ solution----~30 mL
10% aq. Na₂S₂O₃ solution----~30 mL
Brine (Saturated aq. NaCl)----~20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--~5 g
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.37 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the alcohol is completely dissolved. If your starting material or solvent is acidic, adding a mild base like sodium bicarbonate (0.90 g, 10.74 mmol) at this stage can be beneficial to buffer the acetic acid produced during the reaction.[3]

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (2.73 g, 6.44 mmol) portion-wise over 5 minutes. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting alcohol should have a lower Rf value than the product aldehyde. The reaction is generally complete within 1-3 hours.[9]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution (30 mL) and 10% aqueous sodium thiosulfate solution (30 mL). Stir vigorously for 15-20 minutes until the organic layer is clear. The sodium thiosulfate reduces any remaining DMP and the iodinane byproduct.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(methylsulfonyl)benzaldehyde as a white to off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Safety and Handling

  • General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Dess-Martin Periodinane (DMP): DMP is an oxidizing agent and can be shock-sensitive and potentially explosive, especially when heated above 130 °C or in the presence of impurities.[15] Avoid grinding or subjecting it to impact. Store it in a cool, dry place away from combustible materials.[16]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Quenching the reaction mixture with sodium thiosulfate is crucial for neutralizing the reactive iodine species before disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient DMP.- Low quality/decomposed DMP.- Add an additional 0.1-0.2 equivalents of DMP and continue stirring.- Use a fresh batch of DMP. The addition of one equivalent of water can sometimes accelerate the reaction.[9][17]
Low Yield - Product lost during work-up.- Over-elution during chromatography.- Ensure complete extraction from the aqueous layer.- Carefully monitor fractions during column chromatography using TLC.
Side Product Formation - Reaction run for too long.- Acid-sensitive substrate.- Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.- Add a buffer like pyridine or NaHCO₃ to the reaction mixture.[3]

References

The Versatile Synthon: Harnessing 3-(Methylsulfonyl)benzyl Alcohol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Methylsulfonyl Moiety

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methylsulfonyl group (-SO₂CH₃) is a prime example of such a functionality. Its strong electron-withdrawing nature, coupled with its capacity to act as a hydrogen bond acceptor, makes it a valuable component in the design of biologically active compounds. 3-(Methylsulfonyl)benzyl alcohol, a readily available building block, presents itself as a key starting material for the introduction of this important pharmacophore.

This technical guide provides an in-depth exploration of this compound as a versatile synthon. We will delve into its fundamental reactivity, providing detailed, field-proven protocols for its key transformations, and showcase its application in the synthesis of complex molecular architectures relevant to the pharmaceutical industry. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the primary benzylic alcohol and the meta-disposed methylsulfonyl group. The alcohol functionality serves as a handle for a variety of classical transformations, while the electron-withdrawing sulfonyl group modulates the reactivity of the aromatic ring and the benzylic position.

The primary applications of this building block revolve around three key transformations, which will be detailed in the subsequent sections:

  • Oxidation to 3-(Methylsulfonyl)benzaldehyde: A pivotal transformation to access the corresponding aldehyde, a crucial precursor for imine formation, Wittig reactions, and other carbonyl chemistries.

  • Conversion to 3-(Methylsulfonyl)benzyl Halides: Transformation of the alcohol into a good leaving group (e.g., -Cl, -Br) opens the door for a vast array of nucleophilic substitution reactions, most notably the formation of ethers and the crucial Suzuki-Miyaura cross-coupling reaction.

  • Etherification via Williamson Ether Synthesis: Direct formation of ethers from the alcohol, providing a straightforward route to a diverse range of derivatives.

Application Note I: Oxidation to 3-(Methylsulfonyl)benzaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For a substrate like this compound, over-oxidation to the carboxylic acid is a potential side reaction that must be carefully controlled. Several methods can be employed, with the choice of oxidant and reaction conditions being critical for achieving high yields and selectivity.

Protocol 1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride. The low reaction temperatures minimize the risk of over-oxidation.

Reaction Scheme:

Swern Oxidation substrate This compound product 3-(Methylsulfonyl)benzaldehyde substrate->product reagents reagents 1. (COCl)₂, DMSO, CH₂Cl₂ 2. Et₃N Chlorination substrate This compound product 3-(Methylsulfonyl)benzyl chloride substrate->product reagents reagents SOCl₂, Pyridine (cat.), CH₂Cl₂ Suzuki_Coupling substrate1 3-(Methylsulfonyl)benzyl chloride product 3-(Methylsulfonyl)benzyl-Ar substrate1->product substrate2 Ar-B(OH)₂ substrate2->product reagents Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O Williamson_Ether_Synthesis substrate1 This compound product 3-(Methylsulfonyl)benzyl-O-R substrate1->product substrate2 R-X substrate2->product reagents NaH, THF

Application Notes and Protocols: The Strategic Incorporation of 3-(Methylsulfonyl)benzyl Alcohol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of the application of 3-(Methylsulfonyl)benzyl alcohol, a versatile building block, in the synthesis of potent and selective kinase inhibitors. We will explore the strategic rationale for incorporating the methylsulfonyl moiety, detail robust protocols for converting the starting alcohol into key synthetic intermediates, and present a representative workflow for the synthesis of a novel kinase inhibitor scaffold.

Introduction: The Significance of the Methylsulfonyl Moiety in Kinase Inhibition

The methylsulfonyl group (–SO₂CH₃) is a privileged functional group in medicinal chemistry, prized for its unique combination of physicochemical properties.[1] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence a molecule's solubility, metabolic stability, and target engagement.[1] In the context of kinase inhibitors, the sulfonyl group often serves as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase, thereby enhancing potency and selectivity.[2]

This compound provides a readily available and versatile starting point for introducing this valuable moiety into kinase inhibitor scaffolds. Its benzylic alcohol functionality allows for straightforward chemical manipulation into more reactive intermediates, such as aldehydes and halides, which can then participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide will focus on two primary synthetic pathways originating from this compound, demonstrating its utility in building complex kinase inhibitor architectures.

Strategic Planning: From Alcohol to Key Intermediates

The synthetic utility of this compound is unlocked by its conversion into two key intermediates: 3-(Methylsulfonyl)benzaldehyde and 3-(Methylsulfonyl)benzyl bromide . These intermediates serve as versatile coupling partners in subsequent reactions.

Workflow Overview

The overall synthetic strategy is depicted below. The initial step involves the choice between oxidation to the aldehyde or conversion to the benzyl bromide, depending on the desired bond-forming reaction in the subsequent steps.

G A This compound B Oxidation A->B e.g., PCC, DMP C Bromination A->C e.g., PPh₃, NBS D 3-(Methylsulfonyl)benzaldehyde B->D E 3-(Methylsulfonyl)benzyl bromide C->E F Reductive Amination D->F G N-Alkylation E->G H Final Kinase Inhibitor Scaffold F->H G->H

Caption: Synthetic pathways from this compound.

Experimental Protocols: Synthesis of Key Intermediates

Protocol 1: Oxidation to 3-(Methylsulfonyl)benzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial step for subsequent reductive amination or multicomponent reactions. A variety of oxidizing agents can be employed; pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are common choices that offer good yields and minimize over-oxidation to the carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Pyridinium chlorochromate (PCC)Reagent GradeCommercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
Celite®---Commercially Available
Diethyl etherACS GradeCommercially Available
Anhydrous magnesium sulfateACS GradeCommercially Available

Step-by-Step Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite® in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(Methylsulfonyl)benzaldehyde as a white solid.

Trustworthiness Check: The progress of the reaction should be carefully monitored by TLC to avoid the formation of byproducts. The use of Celite® is crucial for adsorbing the chromium tars, facilitating a cleaner workup.

Protocol 2: Conversion to 3-(Methylsulfonyl)benzyl bromide

Conversion of the alcohol to the more reactive benzyl bromide enables its use in nucleophilic substitution reactions, such as the N-alkylation of heterocyclic cores common in kinase inhibitors. A common and effective method is the Appel reaction using triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Triphenylphosphine (PPh₃)Reagent GradeCommercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Tetrahydrofuran (THF), anhydrousACS GradeCommercially Available
WaterDeionized---
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous sodium sulfateACS GradeCommercially Available

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add N-bromosuccinimide (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding water and extract the product with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(Methylsulfonyl)benzyl bromide.

Trustworthiness Check: The reaction is typically rapid. Careful control of temperature during the addition of NBS is recommended to manage the exotherm. The byproduct, triphenylphosphine oxide, can often be challenging to remove completely by chromatography; trituration with a non-polar solvent like diethyl ether may be beneficial.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

To illustrate the utility of these intermediates, we present a hypothetical synthesis of a novel Rho-kinase (ROCK) inhibitor. ROCK inhibitors have therapeutic potential in cardiovascular diseases and cancer.[3] The target molecule features a 4-aminopyridine core, a common hinge-binding motif in kinase inhibitors, functionalized with the 3-(methylsulfonyl)benzyl group.

Synthetic Scheme

G cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: N-Alkylation A 3-(Methylsulfonyl)benzaldehyde C Imine Formation A->C B 4-Aminopyridine B->C D Reduction (NaBH(OAc)₃) C->D E Target ROCK Inhibitor D->E F 3-(Methylsulfonyl)benzyl bromide H SNAr Reaction F->H G 4-Aminopyridine G->H I Target ROCK Inhibitor H->I

Caption: Two convergent pathways to a hypothetical ROCK inhibitor.

Protocol 3: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds in pharmaceutical synthesis due to its operational simplicity and broad substrate scope.[4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(Methylsulfonyl)benzaldehydeAs synthesized in Protocol 1---
4-Aminopyridine≥98%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeCommercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Acetic acidGlacialCommercially Available
Saturated sodium bicarbonate solution------
Anhydrous sodium sulfateACS GradeCommercially Available

Step-by-Step Procedure:

  • To a solution of 3-(Methylsulfonyl)benzaldehyde (1.0 eq.) and 4-aminopyridine (1.1 eq.) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Trustworthiness Check: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, making it ideal for a one-pot procedure.[4] The reaction is sensitive to moisture, so anhydrous conditions are recommended for optimal results.

Data Summary and Physicochemical Properties

The incorporation of the 3-(methylsulfonyl)benzyl moiety is expected to influence the physicochemical properties of the final inhibitor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compoundC₈H₁₀O₃S186.230.85
3-(Methylsulfonyl)benzaldehydeC₈H₈O₃S184.211.12
3-(Methylsulfonyl)benzyl bromideC₈H₉BrO₂S249.121.98
Target ROCK InhibitorC₁₄H₁₅N₃O₂S289.352.54

Calculated logP values are estimations and may vary from experimental values.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its straightforward conversion into key reactive intermediates, the aldehyde and the bromide, opens up a wide array of synthetic possibilities for constructing complex, biologically active molecules. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to incorporate the advantageous 3-(methylsulfonyl)benzyl moiety into novel kinase inhibitor scaffolds. Future work could explore the use of this building block in other advanced synthetic methodologies, such as multicomponent reactions (e.g., Ugi or Passerini reactions)[6][7][8], to rapidly generate diverse libraries of kinase inhibitors for high-throughput screening and lead optimization.

References

Application Notes and Protocols for the Preparation of 3-(Methylsulfonyl)benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of 3-(Methylsulfonyl)benzyl alcohol and its subsequent derivatization. The methylsulfonyl moiety is a critical pharmacophore in modern drug discovery, valued for its ability to enhance solubility, modulate lipophilicity, and participate in hydrogen bonding, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] These protocols are designed for researchers and scientists in medicinal chemistry and drug development, offering a clear pathway to a versatile scaffold for creating novel therapeutic agents. This document outlines a two-stage synthesis of the core molecule followed by protocols for derivatization at both the hydroxyl group and the aromatic ring.

Introduction

The benzyl alcohol scaffold is a foundational structure in medicinal chemistry, present in a wide array of therapeutic agents.[2] The incorporation of a methylsulfonyl group introduces a potent electron-withdrawing feature and a strong hydrogen bond acceptor, which can significantly influence a molecule's interaction with biological targets.[1] Specifically, the 3-(methylsulfonyl) substitution pattern provides a unique vector for structural elaboration, allowing for the exploration of diverse chemical space in structure-activity relationship (SAR) studies. This guide details a reliable synthetic route to this compound, starting from readily available precursors, and provides experimentally grounded protocols for its derivatization into a library of novel compounds.

PART 1: Synthesis of this compound

The synthesis of the target compound is achieved in a two-step sequence: reduction of a commercially available starting material to form the corresponding methylthio-substituted benzyl alcohol, followed by a selective oxidation of the thioether to the sulfone.

Protocol 1: Synthesis of 3-(Methylthio)benzyl Alcohol

This protocol describes the reduction of 3-(methylthio)benzoic acid to 3-(methylthio)benzyl alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for carboxylic acids.

Materials:

  • 3-(Methylthio)benzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and anhydrous diethyl ether. Cool the flask in an ice bath.

  • Addition of LiAlH₄: Carefully and portion-wise, add lithium aluminum hydride (1.5 equivalents) to the cooled solvent. Stir the resulting suspension.

  • Addition of Starting Material: Dissolve 3-(methylthio)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by cooling the flask in an ice bath and slowly adding water dropwise, followed by 1 M HCl until the grayish precipitate turns into a white solid and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-(methylthio)benzyl alcohol.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-(methylthio)benzyl alcohol.

Protocol 2: Oxidation of 3-(Methylthio)benzyl Alcohol to this compound

This protocol details the oxidation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.[3]

Materials:

  • 3-(Methylthio)benzyl alcohol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 3-(methylthio)benzyl alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a stir bar. Cool the solution in an ice bath.

  • Addition of m-CPBA: Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution over 30 minutes. A white precipitate of meta-chlorobenzoic acid will form.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess peroxide.

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

PART 2: Derivatization of this compound

The synthesized this compound can be derivatized at two primary locations: the hydroxyl group and the aromatic ring.

Protocol 3: Derivatization at the Hydroxyl Group - Synthesis of Ethers and Esters

The hydroxyl group can be readily converted into ethers or esters, which can act as prodrug moieties or modulate the compound's physicochemical properties.

This protocol describes the formation of a benzyl ether by reacting the alcohol with an alkyl halide in the presence of a strong base.[4]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

This protocol details the formation of an ester by reacting the alcohol with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.

  • Addition of Acyl Chloride: Add the acyl chloride (1.2 equivalents) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Protocol 4: Derivatization of the Aromatic Ring - Suzuki-Miyaura Coupling

To functionalize the aromatic ring, a halogenated derivative of this compound is first required. This can be achieved through standard electrophilic aromatic substitution reactions (e.g., bromination). The resulting aryl halide can then undergo Suzuki-Miyaura cross-coupling to introduce a wide variety of substituents.[5][6]

This protocol describes the bromination of the aromatic ring, likely at a position ortho or para to the activating hydroxylmethyl group and meta to the deactivating methylsulfonyl group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of NBS: Add N-Bromosuccinimide (1.1 equivalents) in one portion.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: Quench with saturated sodium thiosulfate solution and extract with DCM. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting bromo-derivative by column chromatography.

This protocol outlines the coupling of the bromo-derivative with a boronic acid.

Materials:

  • Bromo-3-(Methylsulfonyl)benzyl alcohol derivative

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask, combine the bromo-derivative (1.0 equivalent), boronic acid, palladium catalyst, and base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the reaction mixture at 80-100 °C for 4-12 hours, or until completion as indicated by TLC.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Summary and Visualization

Table 1: Summary of Synthetic Protocols

ProtocolDescriptionStarting MaterialKey ReagentsTypical Yield (%)
1 Reduction of Carboxylic Acid3-(Methylthio)benzoic acidLiAlH₄85-95
2 Oxidation of Thioether3-(Methylthio)benzyl alcoholm-CPBA80-90
3a Williamson Ether SynthesisThis compoundNaH, Alkyl halide70-85
3b EsterificationThis compoundAcyl chloride, Et₃N85-95
4a Aromatic BrominationThis compoundNBS75-85
4b Suzuki-Miyaura CouplingBromo-derivativeBoronic acid, Pd catalyst60-80

Figure 1: Synthetic Workflow for this compound Derivatives

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization A 3-(Methylthio)benzoic acid B 3-(Methylthio)benzyl alcohol A->B Protocol 1 LiAlH₄ C This compound B->C Protocol 2 m-CPBA D Ethers/Esters C->D Protocol 3a/3b E Bromo-derivative C->E Protocol 4a NBS F Coupled Products E->F Protocol 4b Suzuki Coupling

Caption: Overall synthetic scheme for the preparation of this compound and its derivatives.

Scientific Integrity and Causality

The choice of reagents and reaction conditions in these protocols is based on established principles of organic synthesis. The use of LiAlH₄ in Protocol 1 is necessitated by the stability of carboxylic acids to milder reducing agents. In Protocol 2, m-CPBA is a highly selective oxidant for converting thioethers to sulfones without affecting the alcohol functionality. The Williamson ether synthesis (Protocol 3a) is a classic and reliable method for forming ether linkages, while the use of acyl chlorides (Protocol 3b) provides a rapid and high-yielding route to esters. For aromatic functionalization, the Suzuki-Miyaura coupling (Protocol 4b) is a cornerstone of modern C-C bond formation due to its functional group tolerance and broad substrate scope.[5][6]

Safety and Handling

  • Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

  • meta-Chloroperoxybenzoic acid (m-CPBA): A potential explosive, especially when dry. Handle with care and store appropriately.

  • Sodium hydride (NaH): Flammable solid that reacts with water. Handle in a fume hood under an inert atmosphere.

  • Palladium catalysts: May be toxic and should be handled with appropriate personal protective equipment.

  • Solvents: Diethyl ether, THF, and DCM are flammable and/or volatile. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Note: Comprehensive Analytical Characterization of 3-(Methylsulfonyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Methylsulfonyl)benzyl alcohol is a key organic intermediate utilized in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a benzyl alcohol moiety substituted with a methylsulfonyl group, imparts specific reactivity and physicochemical properties. The purity, stability, and structural integrity of this compound are paramount to ensure the quality, safety, and efficacy of the final products.

This application note provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for identity confirmation, purity assessment, impurity profiling, and thermal stability analysis. The described protocols are grounded in established analytical principles, ensuring robust and reliable results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical conditions and interpreting data.

PropertyValueSource
CAS Number 220798-39-0[1]
Molecular Formula C₈H₁₀O₃S[1]
Molecular Weight 186.2 g/mol [1]
Appearance White to off-white solidN/A
IUPAC Name (3-(Methylsulfonyl)phenyl)methanolN/A

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of chemical intermediates and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer complementary information for a complete purity profile.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Causality: RP-HPLC is the primary method for determining the purity and assay of this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The methylsulfonyl and hydroxyl groups lend the molecule sufficient polarity to elute from the column under reversed-phase conditions, while the aromatic ring provides the necessary hydrophobicity for retention. The use of a UV detector is ideal, as the benzene ring contains a chromophore that absorbs UV light, allowing for sensitive detection.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the same diluent.

  • Data Analysis:

    • The purity is calculated using the area percentage method from the resulting chromatogram. The retention time of the major peak in the sample chromatogram should match that of the reference standard.

    • This method is also suitable for validation according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[2]

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A & B D Equilibrate System A->D B Prepare Standard Solution (100 µg/mL) F Inject Standard Solution B->F C Prepare Sample Solution (100 µg/mL) G Inject Sample Solution C->G E Inject Blank (Diluent) D->E E->F F->G H Integrate Peaks G->H I Identify Peaks by Retention Time H->I J Calculate Purity (Area % Report) I->J

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC)

Experimental Protocol:

  • Instrumentation:

    • GC system equipped with a split/splitless injector, an FID or MS detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID) or 250 °C (MS Transfer Line).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Dissolve approximately 20 mg of the sample in 10 mL of a suitable high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Data Analysis:

    • Purity can be estimated by area percent, assuming similar response factors for related impurities.

    • When using an MS detector, unknown peaks can be identified by comparing their fragmentation patterns against a spectral library (e.g., NIST).[6][7]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. The distinct chemical environments of the protons and carbons in this compound result in a predictable and unique spectral fingerprint.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} proton-decoupled spectra at room temperature.

    • Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.

Expected Spectral Data: The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (Expected) δ (ppm, approx.) Multiplicity Integration Assignment
Aromatic Protons7.5 - 8.0Multiplet (m)4HAr-H
Benzylic Protons~4.7Singlet (s)2H-CH ₂-OH
Hydroxyl ProtonVariable (2-5)Broad Singlet (s)1H-CH₂-OH
Methyl Protons~3.1Singlet (s)3H-SO₂-CH
¹³C NMR (Expected) δ (ppm, approx.) Assignment
Aromatic Carbons125 - 1454 signals (due to symmetry)
Benzylic Carbon~64-C H₂-OH
Methyl Carbon~44-SO₂-C H₃
Mass Spectrometry (MS)

Principle of Causality: MS provides the molecular weight of the compound and structural information based on its fragmentation pattern. Electron Ionization (EI), often coupled with GC, causes extensive fragmentation useful for structural fingerprinting. Electrospray Ionization (ESI), typically coupled with LC, is a softer technique that usually provides the protonated molecular ion [M+H]⁺, confirming the molecular weight. The fragmentation of benzyl alcohols often involves the loss of water (H₂O) or the hydroxyl radical (•OH).[8][9]

Experimental Protocol (LC-MS):

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Method: Use the HPLC method described in Section 3.1.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Expected Data:

  • Molecular Ion: [M+H]⁺ at m/z 187.2.

  • Key Fragments:

    • m/z 169: Loss of H₂O ([M+H - H₂O]⁺).

    • m/z 107: Potential rearrangement and fragmentation.

Diagram: Key Mass Spectrometry Fragmentation

MS_Fragmentation parent [M+H]⁺ m/z 187.2 frag1 [M+H - H₂O]⁺ m/z 169 parent->frag1 - H₂O frag2 Further Fragments e.g., m/z 107 frag1->frag2 - SO₂

Caption: Proposed ESI+ fragmentation pathway.

Thermal Analysis

Principle of Causality: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability, decomposition profile, and solid-state properties of the material.[10] TGA measures mass loss versus temperature, indicating decomposition temperatures. DSC measures the heat flow associated with thermal events, allowing for the determination of the melting point and assessment of purity via melting point depression.[11]

Experimental Protocol:

  • Instrumentation: TGA and DSC analyzers.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • TGA Conditions:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 500 °C.

  • DSC Conditions:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 200 °C (or above melting point).

Data Interpretation:

  • TGA Thermogram: The onset temperature of mass loss indicates the beginning of thermal decomposition. A single, sharp mass loss step suggests a clean decomposition process.

  • DSC Thermogram: A sharp endothermic peak corresponds to the melting point of the crystalline solid. The peak temperature is taken as the melting point. A broad peak or the presence of multiple peaks may indicate impurities or polymorphism.

Logical Relationship Diagram: Multi-Technique Characterization

Characterization_Logic cluster_goals Analytical Goals cluster_techniques Analytical Techniques Identity Identity & Structure NMR NMR (¹H, ¹³C) Identity->NMR Confirms MS Mass Spectrometry Identity->MS Confirms Purity Purity & Impurities HPLC HPLC-UV Purity->HPLC Quantifies GC GC-FID/MS Purity->GC Quantifies Stability Thermal Properties Thermal TGA / DSC Stability->Thermal Measures NMR->Purity Supports MS->Purity Supports HPLC->Identity Supports (RT)

Caption: Interrelation of analytical goals and techniques.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of chromatographic, spectroscopic, and thermal analysis techniques detailed in this note provides a robust framework for confirming the identity, quantifying the purity, and assessing the thermal stability of this important chemical intermediate. Each technique yields critical and complementary information, ensuring a complete and reliable characterization that meets the stringent requirements of the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the High-Yield Synthesis of (3-(methylsulfonyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(methylsulfonyl)phenyl)methanol is a crucial building block in contemporary medicinal chemistry and drug development. The methylsulfonyl group is a key pharmacophore, prized for its ability to enhance the drug-like properties of a molecule. It is a strong electron-withdrawing group that can lower the basicity of nearby functionalities, improve aqueous solubility, and increase metabolic stability by being resistant to hydrolysis and reduction.[1] These characteristics make the methylsulfonyl motif a valuable component in the design of novel therapeutic agents, including inhibitors of enzymes like SARS-CoV-2 Nsp14 Methyltransferase.[2]

The strategic placement of a hydroxymethyl group provides a reactive handle for further synthetic transformations, allowing for the facile integration of the (3-(methylsulfonyl)phenyl) moiety into more complex molecular architectures.[3] Consequently, the development of a robust, high-yield, and scalable synthesis for (3-(methylsulfonyl)phenyl)methanol is of significant interest to researchers in both academic and industrial settings.

This application note provides a detailed guide to the high-yield synthesis of (3-(methylsulfonyl)phenyl)methanol. We present a comparative analysis of two primary synthetic routes, followed by a comprehensive, step-by-step protocol for the recommended and most efficient pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this important synthetic intermediate.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of (3-(methylsulfonyl)phenyl)methanol have been identified and evaluated. The choice of route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Reduction of 3-(methylsulfonyl)benzoic acid

This approach involves the selective reduction of the carboxylic acid functionality of commercially available 3-(methylsulfonyl)benzoic acid. This is a highly convergent and efficient route. The sulfonyl group is generally stable to many reducing agents, allowing for a chemoselective transformation. Borane complexes, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2), are particularly well-suited for this purpose, as they readily reduce carboxylic acids while leaving sulfones intact.

Route 2: Oxidation of (3-(methylthio)phenyl)methanol

An alternative strategy begins with (3-(methylthio)phenyl)methanol, which is then oxidized to the desired sulfone. This route requires a selective oxidation of the thioether in the presence of a primary benzylic alcohol. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. While effective, this method may require careful control of reaction conditions to prevent over-oxidation of the alcohol functionality.

G cluster_0 Synthetic Strategies start1 3-(methylsulfonyl)benzoic acid product (3-(methylsulfonyl)phenyl)methanol start1->product Reduction (e.g., BH3•THF) start2 (3-(methylthio)phenyl)methanol start2->product Oxidation (e.g., m-CPBA)

Caption: Overview of the two primary synthetic routes to (3-(methylsulfonyl)phenyl)methanol.

After careful consideration of yield, selectivity, and operational simplicity, the reduction of 3-(methylsulfonyl)benzoic acid (Route 1) is recommended as the superior method for a high-yield synthesis.

Recommended High-Yield Protocol: Reduction of 3-(methylsulfonyl)benzoic acid

This protocol details the synthesis of (3-(methylsulfonyl)phenyl)methanol via the borane-mediated reduction of 3-(methylsulfonyl)benzoic acid. Borane-dimethyl sulfide complex (BMS) is chosen for its stability and ease of handling compared to the borane-THF complex.

Key Reaction Parameters
ParameterValue/ConditionRationale
Starting Material 3-(methylsulfonyl)benzoic acidCommercially available and high-purity starting material.
Reducing Agent Borane-dimethyl sulfide complex (BMS)Highly selective for the reduction of carboxylic acids over sulfones. BMS is more stable and has a higher boiling point than BH3•THF.[2][4]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is compatible with borane reagents and effectively dissolves the starting material.
Stoichiometry 1.1 - 1.5 equivalents of BMSA slight excess of the reducing agent ensures complete conversion of the starting material.
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0 °C controls the initial exotherm, followed by reaction at room temperature to drive the reaction to completion.
Reaction Time 4 - 12 hoursSufficient time for complete reduction. Progress can be monitored by Thin Layer Chromatography (TLC).
Work-up Methanolic quench followed by aqueous work-upMethanol is used to quench excess borane. An aqueous work-up removes boron byproducts and allows for extraction of the desired product.[2]
Purification Column Chromatography or RecrystallizationTo isolate the pure product from any minor impurities.

Experimental Workflow Diagram

G A Dissolve 3-(methylsulfonyl)benzoic acid in anhydrous THF B Cool to 0 °C (ice bath) A->B C Add BMS dropwise B->C D Warm to room temperature and stir for 4-12 h C->D E Monitor by TLC D->E Check for completion F Cool to 0 °C and quench with Methanol E->F G Concentrate in vacuo F->G H Aqueous work-up (e.g., dilute HCl, extract with EtOAc) G->H I Dry organic layer (e.g., Na2SO4) H->I J Purify by column chromatography I->J K Characterize product J->K

Caption: Step-by-step experimental workflow for the synthesis of (3-(methylsulfonyl)phenyl)methanol.

Detailed Step-by-Step Protocol

Materials:

  • 3-(methylsulfonyl)benzoic acid (1.0 eq)

  • Borane-dimethyl sulfide complex (BMS, 2.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(methylsulfonyl)benzoic acid. Dissolve the acid in anhydrous THF (approximately 0.2 M concentration).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the borane-dimethyl sulfide complex dropwise via a dropping funnel over 20-30 minutes. Effervescence may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. Continue stirring for 30 minutes.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add 1 M HCl and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure (3-(methylsulfonyl)phenyl)methanol.

Characterization of (3-(methylsulfonyl)phenyl)methanol

The identity and purity of the synthesized (3-(methylsulfonyl)phenyl)methanol should be confirmed by standard analytical techniques.

Expected Analytical Data
AnalysisExpected Result
Physical State Sticky oil to solid
Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
¹H NMR (CDCl₃, 400 MHz) Typical shifts (ppm): ~7.9 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~4.8 (s, 2H, CH₂), ~3.1 (s, 3H, SO₂CH₃), ~2.0 (br s, 1H, OH). Note: Exact shifts and coupling constants may vary.
¹³C NMR (CDCl₃, 101 MHz) Typical shifts (ppm): ~143 (Ar-C), ~141 (Ar-C-SO₂), ~130 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~64 (CH₂OH), ~45 (SO₂CH₃). Note: Exact shifts may vary.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C8H11O3S: 187.04; [M+Na]⁺ calculated for C8H10O3SNa: 209.02.

Note: The NMR data provided is predicted based on the structure and typical chemical shifts for similar compounds. Actual experimental data should be used for confirmation.

Alternative Synthetic Route: Oxidation of (3-(methylthio)phenyl)methanol

While the reduction route is recommended, the oxidation of (3-(methylthio)phenyl)methanol is a viable alternative. A general protocol using m-CPBA is outlined below.

Procedure Outline:

  • Dissolve (3-(methylthio)phenyl)methanol in a suitable solvent, such as dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Perform an aqueous work-up, including a wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

This method can be effective, but care must be taken to avoid side reactions, and yields may be lower than the recommended reduction protocol.

Conclusion

This application note provides a comprehensive and reliable protocol for the high-yield synthesis of (3-(methylsulfonyl)phenyl)methanol, a valuable building block for drug discovery and development. The recommended procedure, involving the selective reduction of 3-(methylsulfonyl)benzoic acid with a borane complex, is efficient, scalable, and utilizes readily available starting materials. By following the detailed steps and adhering to the principles of safe laboratory practice, researchers can consistently produce high-purity (3-(methylsulfonyl)phenyl)methanol for their synthetic needs.

References

Application Note & Protocol: A Scalable Synthesis of 3-(Methylsulfonyl)benzyl alcohol for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylsulfonyl)benzyl alcohol is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility in preclinical studies necessitates a reliable and scalable synthetic route that consistently yields high-purity material. This application note provides a detailed, field-proven protocol for the multi-gram synthesis of this compound, starting from the readily available 3-(methylthio)benzyl alcohol. The described method is designed for scalability and incorporates in-process controls and robust analytical characterization to ensure the final compound meets the stringent purity requirements for preclinical evaluation. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the process.

Synthetic Strategy: A Two-Step Oxidation Approach

The chosen synthetic pathway involves the oxidation of the sulfide group in 3-(methylthio)benzyl alcohol to a sulfone. This strategy is advantageous due to the commercial availability of the starting material and the generally high yields and chemoselectivity of the oxidation step.[1] The process is broken down into two key stages: the oxidation reaction and the subsequent purification of the final product.

G A Starting Material: 3-(Methylthio)benzyl alcohol B Step 1: Oxidation (Oxone®, Methanol/Water) A->B C In-Process Control: TLC Monitoring B->C D Step 2: Work-up & Extraction (Ethyl Acetate, Brine) C->D Reaction Completion E Step 3: Purification (Column Chromatography) D->E F Final Product: This compound E->F G Characterization: ¹H NMR, ¹³C NMR, HPLC, MS F->G

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Methylthio)benzyl alcohol≥97%Commercially Available
Oxone® (Potassium peroxymonosulfate)Reagent GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Deionized Water
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Deuterated Chloroform (CDCl₃)Commercially AvailableFor NMR analysis
Step 1: Oxidation of 3-(Methylthio)benzyl alcohol

This step focuses on the selective oxidation of the thioether to a sulfone using Oxone®. Oxone® is a versatile and relatively safe oxidizing agent, making it suitable for scale-up.[2] The reaction is performed in a mixed solvent system of methanol and water to ensure the solubility of both the organic substrate and the inorganic oxidant.

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stir bar, add 3-(methylthio)benzyl alcohol (15.4 g, 100 mmol).

  • Dissolve the starting material in 300 mL of methanol.

  • In a separate beaker, prepare a solution of Oxone® (61.5 g, 100 mmol, 2.0 equivalents) in 300 mL of deionized water. Note: The dissolution of Oxone® is endothermic; some gentle warming may be required.

  • Cool the methanol solution of the starting material to 0 °C in an ice-water bath.

  • Slowly add the Oxone® solution to the reaction flask dropwise over 1 hour, maintaining the internal temperature below 10 °C. Rationale: A slow addition rate and controlled temperature are crucial to manage the exothermic nature of the oxidation and prevent potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Mobile phase: 50% Ethyl Acetate in Hexanes).

G A 3-(Methylthio)benzyl alcohol in Methanol C Reaction Flask (0 °C) A->C B Aqueous Oxone® Solution B->C Slow Addition D Stirring at Room Temperature (12-16 hours) C->D E TLC Monitoring D->E

Caption: Workflow for the oxidation step.

Step 2: Work-up and Extraction

The work-up procedure is designed to quench the reaction, remove excess reagents, and isolate the crude product.

Protocol:

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7). Caution: Quenching is exothermic and may cause gas evolution.

  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove the methanol.

  • Transfer the remaining aqueous solution to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid.

Step 3: Purification by Column Chromatography

To achieve the high purity required for preclinical studies, the crude product is purified by flash column chromatography.

Protocol:

  • Prepare a silica gel slurry in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 70%).

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white crystalline solid.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Purpose Expected Results
¹H NMR Structural ConfirmationPeaks corresponding to the aromatic, benzylic, and methylsulfonyl protons.
¹³C NMR Structural ConfirmationPeaks corresponding to all unique carbon atoms in the molecule.
HPLC Purity AssessmentA single major peak with >98% purity.[3][4]
Mass Spec. Molecular Weight ConfirmationA molecular ion peak corresponding to the mass of the product.[5]
Melting Point Purity and IdentityA sharp melting point consistent with the literature value.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through in-process controls and final product characterization. The TLC monitoring ensures the reaction goes to completion, minimizing impurities from the starting material. The multi-step extraction and washing procedure effectively removes inorganic salts and water-soluble byproducts. Finally, the combination of chromatographic purification and comprehensive analytical testing provides a high degree of confidence in the purity and identity of the synthesized this compound. For rigorous quality control in a regulated environment, validation of the analytical methods, such as HPLC, should be performed according to ICH guidelines.[4]

Safety Considerations

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The oxidation reaction is exothermic and should be conducted with appropriate temperature control.

  • All procedures should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a robust and scalable method for the synthesis of high-purity this compound, suitable for use in preclinical studies. By detailing the rationale behind the procedural steps and incorporating thorough analytical validation, this guide aims to equip researchers with a reliable protocol to produce this key synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Methylsulfonyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Methylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Purification Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Recrystallization Issues

Question 1: My this compound fails to crystallize from solution, or oils out. What should I do?

Probable Causes:

  • Inappropriate Solvent Choice: The solubility of this compound in the chosen solvent may be too high, even at low temperatures. Conversely, the compound may be too insoluble to dissolve effectively at high temperatures. The polarity of the sulfone and alcohol functional groups suggests that moderately polar solvents or solvent mixtures are a good starting point.[1]

  • Presence of Impurities: Significant amounts of impurities can inhibit crystal lattice formation, leading to oiling out or failure to crystallize.

  • Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.

Solutions & Experimental Protocols:

  • Systematic Solvent Screening:

    • Protocol:

      • Place a small amount (10-20 mg) of your crude this compound into several test tubes.

      • To each tube, add a different solvent (0.5-1 mL) from the list in Table 1, starting with solvents in which sulfones and alcohols are known to have good crystallization behavior.[1]

      • Observe the solubility at room temperature. An ideal single solvent will dissolve the compound sparingly at room temperature but completely upon heating.

      • If the compound is soluble at room temperature, the solvent is unsuitable for single-solvent recrystallization. If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.

      • If no single solvent is ideal, try a solvent-pair system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature, and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again, then allow it to cool slowly.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure this compound, add a single crystal to the supersaturated solution to act as a template for crystal growth.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

Table 1: Recommended Solvents for Recrystallization Screening of this compound

Solvent/Solvent SystemPolarityRationale
IsopropanolPolar ProticSulfones and alcohols often crystallize well from alcoholic solvents.
Ethanol/WaterPolar Protic MixtureA common and effective solvent pair for moderately polar compounds.[3]
Ethyl Acetate/HexaneModerately Polar/NonpolarGood for compounds of intermediate polarity.
TolueneAromaticCan be effective for aromatic compounds.

Question 2: The purity of my this compound does not improve significantly after recrystallization. Why?

Probable Causes:

  • Co-crystallization of Impurities: Impurities with similar structures and polarities to this compound may co-crystallize. This is particularly relevant for impurities such as the corresponding sulfoxide or starting thioether.

  • Inadequate Removal of Mother Liquor: Residual mother liquor, which is rich in impurities, may remain trapped in the crystalline mass.

Solutions & Experimental Protocols:

  • Pre-purification Step:

    • If the crude material is highly impure, consider a preliminary purification by flash column chromatography before recrystallization. This will remove the bulk of the impurities, making the subsequent recrystallization more effective.

  • Improved Washing Technique:

    • Protocol:

      • After collecting the crystals by vacuum filtration, wash the filter cake with a small amount of cold recrystallization solvent.

      • Ensure the vacuum is disconnected during the wash to allow the solvent to percolate through the crystals before reapplying the vacuum.

      • Repeat the wash step 2-3 times with minimal volumes of cold solvent to avoid significant product loss.

  • Alternative Purification Method:

    • For certain aromatic sulfones, an acid-base extraction/precipitation can be effective.[4]

    • Protocol (for acidic impurities):

      • Dissolve the crude material in an organic solvent like ethyl acetate.

      • Wash the organic solution with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities like 3-(methylsulfonyl)benzoic acid.

      • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to recover the partially purified product for subsequent recrystallization.

Column Chromatography Issues

Question 3: I am having difficulty separating this compound from its impurities by flash column chromatography. What can I do?

Probable Causes:

  • Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the product and impurities.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

  • Improper Column Packing: Channels or cracks in the silica gel bed can result in uneven solvent flow and band broadening.

Solutions & Experimental Protocols:

  • TLC Optimization of the Solvent System:

    • Protocol:

      • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Spot the solution on a TLC plate.

      • Develop the TLC plate in various solvent systems (see Table 2 for starting points).

      • The ideal solvent system will give a retention factor (Rf) for the desired product of approximately 0.2-0.4 and show good separation from all impurity spots.

Table 2: Suggested Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)PolarityComments
Ethyl Acetate/Hexane10:90 to 70:30Low to MediumA standard and versatile system for many organic compounds.
Dichloromethane/Methanol99:1 to 90:10Medium to HighEffective for more polar compounds.[5]
Diethyl Ether/Petroleum Ether20:80 to 80:20Low to MediumAnother common system for compounds of moderate polarity.
  • Gradient Elution:

    • If a single solvent system does not provide adequate separation of all components, a gradient elution is recommended.

    • Protocol:

      • Start with a less polar solvent system where the desired compound has a low Rf (e.g., 20% ethyl acetate in hexane).

      • Gradually increase the polarity of the eluent during the chromatography run (e.g., to 50-70% ethyl acetate in hexane). This will elute the less polar impurities first, followed by the product, and finally the more polar impurities.

  • Proper Column Packing and Sample Loading:

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading is recommended to improve band sharpness.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

      • Carefully add this powder to the top of the packed column.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (e.g., EtOAc/Hexane) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: A typical workflow for the purification of this compound by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A common synthetic route to this compound is the oxidation of 3-(methylthio)benzyl alcohol. Based on this, the most probable impurities are:

  • 3-(Methylthio)benzyl alcohol (Starting Material): Resulting from incomplete oxidation.

  • 3-(Methylsulfinyl)benzyl alcohol (Intermediate): A partially oxidized intermediate.

  • 3-(Methylsulfonyl)benzaldehyde: Over-oxidation of the alcohol functionality.

  • 3-(Methylsulfonyl)benzoic acid: Further over-oxidation of the aldehyde.[6][7]

Decision Tree for Impurity Identification and Removal

G cluster_impurities Potential Impurities cluster_solutions Purification Strategy Start Crude this compound TLC_Analysis Analyze by TLC (EtOAc/Hexane) Start->TLC_Analysis LessPolar Less Polar Impurity? (e.g., 3-(Methylthio)benzyl alcohol) TLC_Analysis->LessPolar Spot with higher Rf MorePolar More Polar Impurity? (e.g., 3-(Methylsulfonyl)benzoic acid) TLC_Analysis->MorePolar Spot with lower Rf / at baseline SimilarPolarity Impurity with Similar Polarity? (e.g., 3-(Methylsulfinyl)benzyl alcohol) TLC_Analysis->SimilarPolarity Spot close to product Rf ColChrom Column Chromatography (Gradient Elution) LessPolar->ColChrom AcidBase Acid-Base Extraction (wash with aq. NaHCO3) MorePolar->AcidBase SimilarPolarity->ColChrom Recryst Careful Recrystallization (Slow cooling) SimilarPolarity->Recryst ColChrom->Recryst for final polishing AcidBase->Recryst

Caption: A decision-making guide for selecting a purification strategy based on the polarity of impurities identified by TLC.

Q2: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[8]

  • Gas Chromatography (GC): Suitable for thermally stable and volatile compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q3: Is this compound thermally stable? Can I use distillation for purification?

While benzyl alcohol itself can be purified by distillation, sulfones are generally high-boiling compounds. This compound has a high predicted boiling point, and there is a risk of thermal decomposition at the temperatures required for distillation, even under vacuum. Therefore, distillation is generally not the recommended method for purification. Recrystallization and column chromatography are milder and more effective techniques.

Q4: My purified this compound is a solid. How should I store it?

This compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1] Room temperature storage is generally acceptable.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(Methylsulfonyl)benzyl alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylsulfonyl)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.

Overview of Synthetic Strategies

This compound is a key building block in medicinal chemistry and materials science.[1][2] Its synthesis can be approached from several precursors, with the most common strategies being the oxidation of a sulfide or the reduction of a carbonyl group. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile.

The primary synthetic pathways are summarized below:

SM1 3-(Methylthio)benzyl alcohol Product This compound SM1->Product Oxidation SM2 3-(Methylsulfonyl)benzaldehyde SM2->Product Reduction SM3 3-(Methylsulfonyl)benzoic acid SM3->Product Reduction

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, helping you make informed decisions before starting your experiment.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and reliable routes are:

  • Oxidation of 3-(Methylthio)benzyl alcohol: This is often the preferred route if the thioether precursor is readily available. The oxidation of the sulfide to the sulfone is typically high-yielding and selective.[3]

  • Reduction of 3-(Methylsulfonyl)benzaldehyde or 3-(Methylsulfonyl)benzoic acid: This is a straightforward approach if the corresponding aldehyde or carboxylic acid is your starting material. The reduction of the carbonyl group is generally efficient.[3][4]

Q2: Which oxidizing agent is best for converting 3-(Methylthio)benzyl alcohol to the sulfone?

A2: The choice of oxidant is critical to avoid over-oxidation of the benzyl alcohol to the corresponding aldehyde or benzoic acid.

  • Hydrogen Peroxide (H₂O₂): Often used with a catalyst (e.g., peroxotungstates), it is an effective and "green" oxidant. However, conditions must be carefully controlled to prevent over-oxidation.[3]

  • Oxone® (Potassium Peroxymonosulfate): This is a versatile and relatively mild oxidant that often gives clean reactions and high yields for sulfide-to-sulfone conversions.[5]

  • m-Chloroperoxybenzoic acid (m-CPBA): A classic oxidant, though it can be less selective and may require more rigorous purification to remove the benzoic acid byproduct.

Q3: What is the mechanism for the oxidation of the sulfide group?

A3: The oxidation of a sulfide to a sulfone generally proceeds in two steps via a sulfoxide intermediate. The sulfur atom of the sulfide acts as a nucleophile, attacking an electrophilic oxygen atom from the oxidizing agent (e.g., H₂O₂ or Oxone®). This forms the sulfoxide. A second oxidation step, which is typically slower, converts the sulfoxide to the final sulfone. Careful control of stoichiometry (using approximately two equivalents of the oxidant) is necessary to ensure full conversion to the sulfone without oxidizing the alcohol functionality.

Q4: Which reducing agent should I use for the carbonyl reduction routes?

A4: For reducing 3-(methylsulfonyl)benzaldehyde or 3-(methylsulfonyl)benzoic acid, the choice depends on the starting carbonyl group.

  • For Aldehydes: Sodium borohydride (NaBH₄) is the reagent of choice.[6][7] It is highly selective for aldehydes over other functional groups and the reaction can be run in alcoholic solvents like ethanol or methanol at mild temperatures (0 °C to room temperature).

  • For Carboxylic Acids: Sodium borohydride is generally not strong enough to reduce a carboxylic acid. A more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (like THF) is required. However, LiAlH₄ is much more reactive and requires stringent anhydrous conditions and careful handling.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Start Problem: Low or No Yield TLC Analyze reaction by TLC Start->TLC Q1 Is starting material (SM) still present? TLC->Q1 Sol1 • Increase reaction time/temp • Add more reagent • Check reagent quality Q1->Sol1 Yes Q2 Are new, undesired spots visible? Q1->Q2 No Sol2 Side Reaction Occurred: • Lower temperature • Use milder reagents • Check stoichiometry Q2->Sol2 Yes Sol3 Product Lost During Workup: • Optimize extraction pH/solvent • Check for emulsion • Re-evaluate purification method Q2->Sol3 No

Caption: A workflow for troubleshooting low-yield reactions.

Problem 1: The oxidation of 3-(methylthio)benzyl alcohol is incomplete or gives a low yield.

  • Q: My TLC shows significant starting material remaining after the specified reaction time. What should I do?

    • A: Cause & Solution: This indicates an incomplete reaction. The cause could be insufficient oxidant, low temperature, or a deactivated catalyst (if used). First, ensure you have added at least two molar equivalents of the oxidant. If the reaction is simply sluggish, you can try increasing the temperature moderately (e.g., from room temperature to 40-50 °C) while monitoring by TLC. If that fails, a small additional charge of the oxidant may be required.

  • Q: I see a new, more polar spot on my TLC, and my yield of the desired alcohol is low.

    • A: Cause & Solution: This is likely the over-oxidation of the benzyl alcohol to 3-(methylsulfonyl)benzaldehyde or the even more polar 3-(methylsulfonyl)benzoic acid. To prevent this, consider running the reaction at a lower temperature (e.g., 0 °C) and adding the oxidant portion-wise to avoid localized heat and high concentrations. Using a milder, more selective oxidant system, such as Oxone® in aqueous acetonitrile, can also mitigate this side reaction.[5]

Problem 2: The reduction of 3-(methylsulfonyl)benzaldehyde with NaBH₄ is sluggish.

  • Q: The reaction is very slow, and TLC shows a persistent aldehyde spot.

    • A: Cause & Solution: Several factors can slow this reduction.

      • Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. Use freshly opened or properly stored NaBH₄.

      • Solvent: While ethanol and methanol are common, ensuring the aldehyde is fully dissolved is key. If solubility is poor, a co-solvent like THF might be beneficial.

      • Temperature: These reductions are often run at 0 °C to control the initial exotherm but may need to be warmed to room temperature to proceed to completion. Let the reaction stir at room temperature for several hours after the initial addition of NaBH₄.

Problem 3: I am having difficulty purifying the final product.

  • Q: The product streaks badly during silica gel chromatography (tailing).

    • A: Cause & Solution: The combination of the polar sulfone group and the hydrogen-bonding alcohol group can lead to strong interactions with the acidic silica gel, causing poor peak shape and difficult separation.[8]

      • Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar, slightly acidic or basic modifier to your eluent. For example, a small amount of acetic acid can help by protonating any basic impurities, while a trace of triethylamine can deactivate the acidic sites on the silica.[8]

      • Switch the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may have different selectivity and reduce the tailing.

      • Recrystallization: this compound is a solid.[1] If your crude product is reasonably pure (>85-90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) can be a highly effective alternative to chromatography for achieving high purity.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your synthesis.

Protocol 1: Oxidation of 3-(Methylthio)benzyl alcohol with Oxone®

This protocol is adapted from methodologies employing Oxone® for selective sulfide oxidation.[5]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)benzyl alcohol (1 equivalent) in a 1:1 mixture of acetonitrile and water.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve Oxone® (2.2 equivalents) in deionized water. Add this solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent). The product will be more polar than the starting material.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxides.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent or by flash column chromatography.

Protocol 2: Reduction of 3-(Methylsulfonyl)benzaldehyde with NaBH₄

This protocol is based on standard procedures for aldehyde reduction.[6][7]

  • Dissolution: In a round-bottom flask, dissolve 3-(methylsulfonyl)benzaldehyde (1 equivalent) in ethanol.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise over 20-30 minutes. Be mindful of gas evolution (hydrogen).

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis confirms the absence of the starting aldehyde.

  • Workup: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material as described in Protocol 1.

Comparative Data on Reaction Conditions

RouteReagentSolventTemp. (°C)Typical TimeCommon Issues
Oxidation H₂O₂ / CatalystMethanol/Water25 - 502 - 12 hOver-oxidation to aldehyde/acid
Oxidation Oxone®Acetonitrile/Water0 - 254 - 6 hGenerally clean; requires quench
Reduction NaBH₄ (from Aldehyde)Ethanol0 - 252 - 4 hSluggish if reagent is old
Reduction LiAlH₄ (from Acid)Anhydrous THF0 - 253 - 8 hRequires strict anhydrous conditions

References

Stability issues of 3-(Methylsulfonyl)benzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Methylsulfonyl)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this reagent, particularly under acidic conditions. By understanding the underlying chemical principles, you can proactively mitigate side reactions and optimize your experimental outcomes.

Introduction: The Chemical Personality of this compound

This compound is a bifunctional molecule. Its reactivity is primarily dictated by the interplay between the benzylic alcohol and the meta-substituted methylsulfonyl group.

  • Benzylic Alcohol: The hydroxyl group attached to a benzylic carbon is prone to protonation under acidic conditions. This converts the poor leaving group (-OH) into an excellent one (-OH2+), facilitating the formation of a carbocation intermediate.[1][2]

  • Methylsulfonyl Group (-SO2CH3): This group is a powerful electron-withdrawing group. Its presence on the aromatic ring significantly influences the stability of the potential benzylic carbocation. Positioned meta to the alcohol, it exerts a strong destabilizing inductive effect. This electronic property makes this compound significantly more stable and less prone to acid-catalyzed reactions compared to unsubstituted benzyl alcohol or derivatives with electron-donating groups.[3]

However, "more stable" does not mean inert. Under specific acidic conditions, unwanted side reactions can still occur. This guide will help you identify and troubleshoot these issues.

Troubleshooting Guide: Common Experimental Issues

Here we address specific problems you might encounter in the lab, their probable causes, and recommended solutions.

Issue 1: Low Yield & Complex Byproducts in Strong Acid

Question: I am running a reaction using a strong acid (e.g., trifluoroacetic acid, sulfuric acid) at elevated temperatures. My starting material, this compound, is being consumed, but my yield of the desired product is low, and I see a complex mixture of byproducts in my TLC/LC-MS analysis. What is happening?

Probable Cause: Even with the destabilizing sulfonyl group, harsh acidic conditions can force the formation of the benzylic carbocation. Once formed, this reactive intermediate can undergo several non-selective pathways, leading to a mixture of products. The most common side reaction is self-condensation or etherification, where one molecule of the alcohol attacks the carbocation of another.[4][5]

Plausible Degradation Pathway:

  • Protonation: The alcohol's oxygen is protonated by the strong acid.

  • Carbocation Formation: Loss of water generates a destabilized but still possible benzylic carbocation.

  • Nucleophilic Attack: A second molecule of this compound acts as a nucleophile, attacking the carbocation.

  • Deprotonation: Loss of a proton forms the dibenzyl ether byproduct.

Visualizing the Problem: Acid-Catalyzed Self-Etherification

G cluster_0 Step 1: Protonation cluster_2 Step 3 & 4: Nucleophilic Attack & Deprotonation A R-CH₂OH B R-CH₂OH₂⁺ A->B Fast H_plus H⁺ B_c R-CH₂OH₂⁺ C R-CH₂⁺ + H₂O B_c->C C_c R-CH₂⁺ E R-CH₂-O(H)-CH₂-R⁺ C_c->E Fast D R-CH₂OH F R-CH₂-O-CH₂-R (Dibenzyl Ether Byproduct) E->F -H⁺ End_product End (Ether Byproduct) F->End_product A_start Start (Alcohol) A_start->A

Caption: Acid-catalyzed formation of a dibenzyl ether byproduct.

Solutions & Mitigation Strategies:

StrategyDescriptionRationale
Lower Temperature Run the reaction at the lowest possible temperature that still allows for the desired transformation. Start at 0°C or even -20°C and slowly warm if necessary.The formation of the carbocation is an activated process. Lowering the temperature will significantly reduce the rate of this undesired pathway.
Use a Milder Acid If your chemistry allows, switch to a milder Lewis or Brønsted acid.Milder acids may not be strong enough to promote the significant formation of the benzylic carbocation from the deactivated substrate.
Controlled Addition If this compound is a reagent, add it slowly to the acidic reaction mixture rather than mixing them all at once.This keeps the instantaneous concentration of the alcohol low, minimizing the chance of self-condensation.
Anhydrous Conditions Ensure your reaction is free from water.Water can participate in side reactions and its presence can affect the activity of the acid catalyst.
Issue 2: Formation of a Halogenated Impurity

Question: I am using a hydrohalic acid like HCl or HBr to deprotect another functional group in my molecule, which also contains the this compound moiety. My LC-MS shows a new peak with a mass corresponding to the replacement of the -OH group with -Cl or -Br. Why is this happening?

Probable Cause: The halide anion (Cl⁻, Br⁻) is a competent nucleophile. After the protonation of the benzylic alcohol, the halide can attack the carbon center via a nucleophilic substitution reaction (likely SN2, given the destabilized carbocation) to form the corresponding benzyl halide.[6][7]

Reaction Pathway: R-CH₂OH + H-X ⇌ R-CH₂OH₂⁺ + X⁻ → R-CH₂-X + H₂O (where R = 3-(methylsulfonyl)phenyl and X = Cl, Br)

Solutions & Mitigation Strategies:

StrategyDescriptionRationale
Use a Non-Nucleophilic Acid Replace HCl or HBr with a non-nucleophilic acid like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or methanesulfonic acid (MsOH) for the deprotection.The conjugate bases of these acids (HSO₄⁻, TsO⁻, MsO⁻) are very poor nucleophiles and will not compete in a substitution reaction.
Lower Temperature As with ether formation, this substitution reaction is accelerated by heat. Performing the reaction at 0°C or below can suppress this side reaction.Reduces the overall reaction rate, giving the desired reaction a chance to proceed selectively.
Alternative Deprotection Explore non-acidic deprotection methods for your other functional group, if possible.This completely avoids the conditions that trigger the instability of the benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: Is the methylsulfonyl group itself stable to acidic conditions?

A: Yes, the sulfone functional group is exceptionally stable under a wide range of acidic conditions.[8][9] It does not undergo hydrolysis or cleavage except under very harsh reductive or basic conditions not typically encountered in standard acid-catalyzed reactions. Its primary role in this context is electronic, not reactive.

Q2: How does the stability of this compound compare to unsubstituted benzyl alcohol?

A: It is significantly more stable. The rate-limiting step for acid-catalyzed degradation is the formation of the benzyl carbocation. Electron-withdrawing groups destabilize this carbocation, slowing down the reaction. Conversely, electron-donating groups (like methoxy or methyl) stabilize the carbocation and make the corresponding benzyl alcohols much more reactive and unstable in acid.[3]

Q3: Can I use this compound as a solvent for an acidic reaction?

A: It is not recommended. While it is more stable than many other benzyl alcohols, using it as a solvent means it is present in a very high concentration. This increases the likelihood of self-condensation (ether formation) or other decomposition pathways, even if they are slow.[4]

Q4: I need to perform a reaction that requires both acidic conditions and heat. What is the absolute maximum temperature you would recommend?

A: This is highly dependent on the specific acid used and the reaction time. As a general guideline, prolonged heating above 50-60°C in the presence of a strong acid should be avoided. It is crucial to monitor the reaction closely by TLC or LC-MS for the appearance of byproducts. If possible, a preliminary small-scale experiment to test the stability under your specific conditions is highly recommended.

Q5: Are there any specific analytical techniques to monitor for degradation?

A: Yes. LC-MS is ideal for monitoring the reaction, as you can track the disappearance of your starting material and the appearance of new peaks corresponding to byproducts like the dibenzyl ether or benzyl halide. The mass of the dibenzyl ether byproduct would be (2 * M) - 18, where M is the mass of this compound. Thin Layer Chromatography (TLC) is also a quick and effective way to visually check for the formation of new, often less polar, spots (the ether byproduct will be significantly less polar than the alcohol).

Experimental Protocol: Quenching an Acidic Reaction

Properly quenching the reaction is critical to prevent further degradation during workup.

Objective: To neutralize the acid catalyst and safely terminate the reaction, preventing further side reactions during extraction and concentration.

Materials:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Ice bath

Procedure:

  • Cool the Reaction: Before quenching, cool the reaction vessel in an ice bath to 0-5°C. This dissipates any heat generated during neutralization.

  • Dilute (Optional but Recommended): If your reaction is concentrated, dilute it with a suitable organic solvent that will also be used for extraction. This improves mixing and heat transfer.

  • Slow Addition of Quench Solution: Slowly and carefully add saturated NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Caution: Carbon dioxide gas will evolve. Add the solution portion-wise to control the effervescence and prevent overflow.

  • Monitor pH: Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8), as checked with pH paper.

  • Proceed to Workup: Transfer the mixture to a separatory funnel, separate the layers, and proceed with your standard aqueous workup and extraction protocol.

Workflow: Reaction Quenching and Workup

G start Acidic Reaction Mixture cool Cool to 0°C in Ice Bath start->cool 1. add_quench Slowly Add Sat. NaHCO₃ (aq) cool->add_quench 2. Control CO₂ evolution check_ph Check pH (7-8) add_quench->check_ph 3. extract Perform Aqueous Workup & Extraction check_ph->extract 4. end Isolated Crude Product extract->end 5.

Caption: Standard workflow for quenching an acidic reaction mixture.

References

Technical Support Center: Overcoming Low Yield in the Oxidation of 3-Methylthiobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the selective oxidation of 3-methylthiobenzyl alcohol. Low yields in this transformation are a common yet solvable issue. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the causal logic behind our procedural recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I tried oxidizing 3-methylthiobenzyl alcohol to the aldehyde using a standard oxidant (like KMnO₄ or Jones reagent) and my yield was extremely low. What is the most likely cause?

A: The primary reason for low yield when using strong, non-selective oxidizing agents is the presence of the methylthio (–SMe) group. The sulfur atom in the thioether is electron-rich and highly susceptible to oxidation.[1] Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily oxidize the thioether to the corresponding sulfoxide (–S(O)Me) or even further to the sulfone (–S(O)₂Me), in addition to oxidizing the alcohol.[1][2] This lack of chemoselectivity consumes your starting material to form undesired byproducts, leading to a significant drop in the yield of the target aldehyde.

The core challenge is achieving selective oxidation of the primary alcohol without affecting the sensitive thioether moiety.

Q2: Which oxidizing agents should I use to selectively oxidize the alcohol without oxidizing the thioether?

A: To achieve high chemoselectivity, you must use mild oxidizing agents that are known to be tolerant of sensitive functional groups like thioethers. We recommend three primary methods, each with its own advantages and practical considerations.

  • Dess-Martin Periodinane (DMP): This is often the first choice for substrates with sensitive functional groups. DMP is a hypervalent iodine reagent that operates under very mild, neutral conditions at room temperature.[3][4] Its mechanism and steric bulk make it highly selective for alcohols, and it is well-documented to tolerate the presence of sulfides.[5]

  • Swern Oxidation: This classic method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine.[6][7][8] The reaction is known for its mild character, wide functional group tolerance, and high yields for aldehydes.[7] The extremely low temperature is critical for preventing side reactions.

  • TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidine-1-oxyl) is a stable radical that acts as a catalyst in conjunction with a stoichiometric co-oxidant.[9] Systems like TEMPO/NaOCl (Anelli-Montanari conditions) or TEMPO/Copper(I) with air are highly selective for oxidizing primary alcohols to aldehydes and are compatible with sulfur-containing functional groups.[10][11]

The diagram below illustrates the central challenge and the desired selective pathway.

Oxidation_Selectivity cluster_main Oxidation of 3-Methylthiobenzyl Alcohol cluster_strong Strong Oxidants (e.g., KMnO₄) cluster_mild Mild, Selective Oxidants (DMP, Swern, TEMPO) Start 3-Methylthiobenzyl Alcohol Aldehyde_S Desired Aldehyde (Low Yield) Start->Aldehyde_S Oxidizes Alcohol Sulfoxide Sulfoxide/Sulfone Byproducts (High Yield) Start->Sulfoxide Oxidizes Thioether Aldehyde_M Desired Aldehyde (High Yield) Start->Aldehyde_M Selective Oxidation No_Reaction_S Unreacted Thioether Start->No_Reaction_S Tolerates Thioether

Caption: The challenge of oxidizing 3-methylthiobenzyl alcohol.

Q3: Can you provide a summary to help me choose between DMP, Swern, and TEMPO-based systems?

A: Certainly. The best choice depends on your scale, available equipment, and sensitivity of other functional groups.

Method Reagents Conditions Pros Cons
Dess-Martin Periodinane (DMP) DMP in CH₂Cl₂Room Temperature, 0.5-2 hoursOperationally simple, very mild, high yields, tolerates sulfides.[3][5]Reagent is expensive and potentially explosive under specific conditions.[5]
Swern Oxidation DMSO, (COCl)₂, Et₃N-78 °C (Dry Ice/Acetone Bath)Excellent functional group tolerance,[7] high yields, inexpensive reagents.Requires stringent low-temperature control; produces foul-smelling dimethyl sulfide byproduct.[8]
TEMPO-Catalyzed Oxidation Cat. TEMPO, NaOCl, KBr0 °C to Room TempUses inexpensive co-oxidants, highly selective for 1° alcohols,[9] suitable for scale-up.[10]Can be slower than other methods; optimization of catalyst and co-oxidant may be needed.
Q4: I've chosen a method, but my yields are still suboptimal. What specific experimental details should I pay close attention to?

A: This is a critical question. Success lies in the details.

  • For Dess-Martin Periodinane (DMP) Oxidation:

    • Reagent Quality: Ensure your DMP is of good quality. Older or improperly stored DMP can be less effective. Some protocols note that adding one equivalent of water can enhance the reaction rate.[3][5]

    • Stoichiometry: Use a slight excess of DMP (typically 1.1-1.5 equivalents).

    • Buffering: The reaction produces acetic acid.[3] If your product is acid-sensitive, add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture.

    • Workup: The workup typically involves quenching with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess periodinane, followed by a bicarbonate wash to remove the acetic acid byproduct.

  • For Swern Oxidation:

    • Temperature is Paramount: The initial activation of DMSO with oxalyl chloride and the subsequent addition of the alcohol must be done at -78 °C. Allowing the temperature to rise can lead to the formation of mixed thioacetal side products.

    • Reagent Addition Order: The correct order is crucial. First, activate DMSO with oxalyl chloride. Second, add the alcohol. Third, add the triethylamine base. Reversing this order will result in failure.

    • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will quench the reactive intermediates.

    • Ventilation: The reaction generates carbon monoxide gas and the byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor.[7][8] Perform this reaction in a well-ventilated fume hood.

  • For TEMPO-Catalyzed Oxidation:

    • pH Control: When using the TEMPO/bleach (NaOCl) system, the pH must be maintained around 8.5-9.5 with a bicarbonate buffer. If the pH is too low, the reaction is slow; if it is too high, catalyst decomposition can occur.

    • Phase Transfer Catalyst: In biphasic systems (e.g., CH₂Cl₂/water), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.

    • Monitoring: These reactions can sometimes be slower. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential side reactions from prolonged exposure.

Q5: I have tried these mild methods and still face issues with competing thioether oxidation. Is there a more robust, albeit longer, strategy?

A: Yes. When maximizing yield is critical and direct selective oxidation proves difficult, a protecting group strategy is the most reliable approach. This involves temporarily modifying the thioether to render it inert to the oxidizing conditions, oxidizing the alcohol, and then regenerating the thioether.

The logical workflow for this advanced strategy is as follows:

Protecting_Group_Strategy Start 3-Methylthiobenzyl Alcohol Protect Step 1: Protect Thioether (Oxidize to Sulfoxide) Start->Protect e.g., m-CPBA (1 eq.) Oxidize Step 2: Oxidize Alcohol (e.g., DMP or Swern) Protect->Oxidize Isolate Sulfoxide Alcohol Deprotect Step 3: Deprotect Sulfoxide (Reduce back to Thioether) Oxidize->Deprotect Isolate Sulfoxide Aldehyde End 3-Methylthiobenzaldehyde (High Purity & Yield) Deprotect->End e.g., Tf₂O/KI

Caption: Workflow for a protecting group strategy.

Step-by-Step Logic:

  • Protect the Thioether: Intentionally oxidize the thioether to the sulfoxide using a controlled amount (1.0 equivalent) of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The sulfoxide is significantly more resistant to further oxidation than the thioether, effectively "protecting" it.

  • Oxidize the Alcohol: With the sulfur now protected as a sulfoxide, you can use a standard mild oxidation protocol (like DMP or Swern) to convert the alcohol to the aldehyde with high efficiency. The sulfoxide group will remain untouched.

  • Deprotect the Sulfoxide: After the aldehyde is formed, the sulfoxide must be reduced back to the thioether. This requires a reducing agent that is chemoselective for the sulfoxide and will not reduce the newly formed aldehyde. A combination of triflic anhydride (Tf₂O) and potassium iodide (KI) has been shown to be effective for this transformation while tolerating aldehydes.[12]

This three-step sequence adds length to the synthesis but provides unparalleled control over selectivity, often justifying the extra steps with a much higher overall yield of pure product.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylthiobenzyl alcohol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂).

  • Addition: Add solid Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature. If the substrate is acid-sensitive, add solid sodium bicarbonate (2.0 eq.) as well.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Swern Oxidation
  • Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add anhydrous CH₂Cl₂ and oxalyl chloride (1.1 eq.). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous CH₂Cl₂ via syringe, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Slowly add a solution of 3-methylthiobenzyl alcohol (1.0 eq.) in anhydrous CH₂Cl₂ via syringe, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq.) slowly via syringe. The mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. Note: All waste and glassware should be treated with bleach to oxidize the foul-smelling dimethyl sulfide byproduct.[7]

References

Technical Support Center: Purification of 3-(Methylsulfonyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Methylsulfonyl)benzyl alcohol (CAS No: 220798-39-0). This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

The impurity profile of your crude material largely depends on the synthetic route used. However, common impurities can be categorized as:

  • Starting Materials: Unreacted precursors, such as 3-bromobenzyl alcohol, 3-iodobenzyl alcohol, or the corresponding aldehyde/acid if the alcohol is formed in a final reduction step.

  • Reaction Byproducts: These can include over-oxidized species like 3-(methylsulfonyl)benzaldehyde or 3-(methylsulfonyl)benzoic acid. Incomplete reactions might leave intermediates. Benzyl alcohols, in general, can sometimes form ethers or other condensation products under harsh conditions[1].

  • Reagents and Solvents: Residual catalysts, bases, and solvents used during the synthesis and work-up are common contaminants. Sonication of benzyl alcohol, sometimes used to dissolve solids, has been shown to generate trace amounts of benzene, toluene, and benzaldehyde[2].

Q2: What is the best overall strategy to purify this compound?

A multi-step approach is typically most effective.

  • Initial Work-up: Start with a standard aqueous work-up (liquid-liquid extraction) to remove water-soluble salts and reagents.

  • Primary Purification: For multi-gram quantities with significant impurities, flash column chromatography is the preferred first step to separate the target compound from components with different polarities.

  • Final Polishing: Recrystallization is an excellent final step to remove minor, structurally similar impurities and obtain a high-purity, crystalline solid.

Q3: How do I assess the purity of my this compound after purification?

Purity should be assessed using a combination of methods:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities or solvents.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can detect and identify trace-level impurities and confirm the molecular weight of the product[3].

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Q4: What are the key safety precautions when handling this compound?
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[5]. Do not eat, drink, or smoke in the laboratory[4].

  • Storage: Store in a tightly closed container in a cool, dry place.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during purification.

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid instead of a solid. This is common for compounds with melting points that are low relative to the boiling point of the solvent[7].

Causality & Solution:

  • Re-heat the Solution: Add more solvent until the oil completely redissolves.

  • Slow Cooling: Allow the flask to cool very slowly. Rapid cooling encourages oil formation. Insulating the flask can help.

  • Lower the Solvent Polarity: If using a very polar solvent, the oiling may persist. Try a solvent mixture. For example, if you are using ethanol, try an ethanol/water or ethanol/hexane mixture. Add the less-polar co-solvent (the "anti-solvent") dropwise to the hot solution until it just begins to turn cloudy, then add a drop or two of the primary solvent to clarify it before slow cooling[8].

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: My yield after recrystallization is very low. How can I improve it?

A: Low yield typically results from using too much solvent or premature crystallization during a hot filtration step.

Causality & Solution:

  • Minimize Solvent Usage: The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent required to fully dissolve the crude solid. Working on a small scale first to determine approximate solubility is a good practice[9].

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and cooling again.

  • Check Solvent Choice: Your compound may have high solubility in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent pair might be more effective[10].

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize precipitation before filtering.

Flash Column Chromatography Issues

Q: My compound is streaking or "tailing" on the TLC plate and column. How can I get sharp bands?

A: Tailing is common for polar compounds like this compound on silica gel. The polar sulfone and alcohol groups can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to elute slowly and produce a smeared spot.

Causality & Solution:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: Adding a small amount (0.5-2%) of methanol to your eluent (e.g., ethyl acetate/hexane) can help by competing for the binding sites on the silica, allowing your compound to elute more cleanly.

    • Add a Basic Modifier: For compounds with acidic protons (like the alcohol), interactions with the acidic silica can be strong. Adding a small amount of triethylamine (0.1-1%) or ammonia in methanol can neutralize the acidic sites on the silica gel, leading to much sharper bands[11].

  • Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like neutral or basic alumina.

  • Avoid Overloading: Loading too much crude material onto the column will inevitably cause band broadening and poor separation. A general rule of thumb is to load 1g of crude material per 25-100g of silica gel, depending on the separation difficulty.

Q: I can't separate my product from a close-running impurity. What should I do?

A: This is a common challenge where the polarity of the product and impurity are very similar.

Causality & Solution:

  • Optimize the Solvent System: Test a variety of solvent systems with different selectivities using TLC. Instead of just ethyl acetate/hexane, try dichloromethane/methanol, or systems containing acetone or diethyl ether. The goal is to find a system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.

  • Use a Shallow Polarity Gradient: Instead of a large step-change in eluent polarity, run a slow, shallow gradient (e.g., increasing from 20% to 40% ethyl acetate in hexane over many column volumes). This can resolve closely eluting compounds.

  • Improve Column Packing: A poorly packed column with air bubbles or channels will lead to a non-uniform solvent front and poor separation. Ensure a homogenous slurry and a well-settled bed[8].

Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring a flat, stable bed[12].

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the starting solvent system. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent to speed up the elution of your product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Parameter Typical Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most applications.
Eluent System Hexane/Ethyl Acetate or CH₂Cl₂/MeOHThe ratio must be optimized via TLC.
Typical Loading 1 g crude per 50 g silica gelAdjust based on separation difficulty.
Expected Purity >95% (by NMR)Dependent on initial purity and separation.

Table 1: Typical Parameters for Flash Chromatography Purification.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In an Erlenmeyer flask, place a small amount of the crude product. Add a potential solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexane mixture) dropwise while heating until the solid just dissolves.

  • Dissolution: Place the bulk of the crude material in a larger Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a desiccator under vacuum to remove all residual solvent.

Solvent System Polarity Comments
Isopropanol (IPA) Polar ProticOften a good starting point for polar alcohols.
Ethanol/Water Polar ProticGood for compounds soluble in hot ethanol but less so in cold aqueous ethanol.
Ethyl Acetate/Hexane Polar Aprotic / NonpolarA versatile pair; dissolve in hot ethyl acetate and add hexane until cloudy.
Toluene AromaticCan be effective for aromatic compounds; use with good ventilation.

Table 2: Common Solvents for Recrystallization of Polar Aromatic Compounds.[10]

Workflow Visualization

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_paths Purification Paths cluster_end Final Verification Crude Crude Product TLC TLC Analysis (Multiple Eluents) Crude->TLC 1. Analyze Decision Impurity Profile? TLC->Decision Chroma Path A: Flash Chromatography Decision->Chroma Impurities have different polarities Recryst Path B: Recrystallization Decision->Recryst Trace impurities or final polishing Pure Purified Product Chroma->Pure Recryst->Pure Purity_Check Purity Assessment (NMR, LCMS, MP) Pure->Purity_Check 2. Verify Recrystallization_Troubleshooting cluster_oil_solutions Solutions for Oiling cluster_crystal_solutions Solutions for No Crystals Start Hot, clear solution is prepared Cooling Allow to cool slowly Start->Cooling Problem Problem Occurs? Cooling->Problem Oiling Compound 'Oils Out' Problem->Oiling Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Crystals Form! Problem->Success No Reheat Re-heat, add more solvent Oiling->Reheat SolventPair Use a solvent/anti-solvent pair Oiling->SolventPair Scratch Scratch flask walls NoCrystals->Scratch Seed Add a seed crystal NoCrystals->Seed Concentrate Reduce solvent volume NoCrystals->Concentrate

References

Technical Support Center: Ensuring the Stability of 3-(Methylsulfonyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(Methylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Our goal is to provide you with in-depth, field-proven insights to prevent its degradation during storage and handling, ensuring the integrity and reproducibility of your experiments. This resource is structured to offer quick solutions through FAQs and detailed troubleshooting protocols, all grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the stability of this compound.

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is oxidation. The benzylic alcohol group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by factors such as light, elevated temperatures, and the presence of metallic impurities. The expected degradation products are 3-(Methylsulfonyl)benzaldehyde and subsequently 3-(Methylsulfonyl)benzoic acid.[1][2][3][4]

Q2: How should I store neat this compound to minimize degradation?

A2: To ensure long-term stability, neat this compound should be stored in a tightly sealed, airtight container to prevent exposure to oxygen and moisture.[5] The storage area should be cool, dry, and dark to mitigate thermal and photodegradation.[2][5] For optimal protection, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.

Q3: What are the best materials for storage containers?

A3: For both neat and dissolved this compound, high-density polyethylene (HDPE) and polypropylene (PP) containers are excellent choices due to their chemical resistance.[6][7][8][9][10] Glass containers, particularly amber glass to protect from light, are also suitable. Avoid using containers made of materials that may leach impurities or are permeable to oxygen, such as low-density polyethylene (LDPE) for long-term storage.[8]

Q4: I need to store this compound in solution. Which solvents are recommended?

A4: The choice of solvent is critical. For long-term storage, aprotic solvents that are free of peroxides are preferred. Anhydrous acetonitrile and tetrahydrofuran (THF), stored over molecular sieves, are good options. If aqueous solutions are necessary, they should be freshly prepared, deoxygenated, and stored under an inert atmosphere in the dark at 2-8°C. Be aware that benzyl alcohol itself can slowly oxidize in aqueous solutions over time.[3]

Q5: I suspect my sample of this compound has degraded. How can I confirm this?

A5: The most reliable way to assess the purity of your sample is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11][12] These methods can separate the parent compound from its primary degradation products, 3-(Methylsulfonyl)benzaldehyde and 3-(Methylsulfonyl)benzoic acid, allowing for their identification and quantification.

Troubleshooting Guides

This section provides detailed protocols to address specific issues you may encounter.

Issue 1: Visible Discoloration or Formation of Precipitate in the Sample
  • Problem: The typically colorless to pale yellow liquid or solid has developed a more intense yellow or brownish hue, or a solid precipitate has formed.

  • Probable Cause: This is a strong indicator of oxidation. The discoloration is likely due to the formation of the aldehyde and other chromophoric degradation products. A precipitate could be the less soluble benzoic acid derivative.

  • Troubleshooting Workflow:

    start Observation: Discoloration or Precipitate quarantine Step 1: Quarantine Sample Isolate the sample to prevent accidental use. start->quarantine analyze Step 2: Analytical Confirmation Perform HPLC or GC analysis to identify and quantify impurities. quarantine->analyze compare Step 3: Compare with Specification Does the purity meet the requirements of your experiment? analyze->compare purify Step 4a: Purification (if viable) Consider recrystallization or chromatography if the impurity level is low. compare->purify Purity slightly below spec discard Step 4b: Discard and Replace If purity is significantly compromised, discard the sample following institutional safety protocols. compare->discard Purity significantly low review Step 5: Review Storage Conditions Investigate potential causes: - Improper sealing - Exposure to light/heat - Incompatible container purify->review discard->review implement Step 6: Implement Corrective Actions - Use airtight, amber glass or HDPE containers - Store in a cool, dark, and dry place - Consider inert gas overlay review->implement

    Workflow for addressing sample discoloration or precipitation.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Problem: You are observing lower yields, unexpected byproducts, or a lack of reactivity in your experiments involving this compound.

  • Probable Cause: The presence of degradation products, particularly the aldehyde, can interfere with reactions where the alcohol functionality is critical. The actual concentration of the active starting material may be lower than assumed. The electron-withdrawing nature of the methylsulfonyl group already influences the reactivity of the benzyl alcohol, and degradation products will further complicate this. Studies on benzyl alcohols with other electron-withdrawing groups, such as the nitro group, show they are generally more resistant to oxidation than those with electron-donating groups, but degradation can still occur over time.[13][14]

  • Troubleshooting Workflow:

    start Inconsistent Experimental Results check_purity Step 1: Verify Purity of Starting Material Analyze a sample of the 3-(Methylsulfonyl)benzyl alcohol lot using HPLC or GC. start->check_purity is_degraded Is the sample degraded? check_purity->is_degraded new_lot Step 2a: Use a New, Verified Lot Repeat the experiment with a fresh sample of known purity. is_degraded->new_lot Yes troubleshoot_reaction Step 2b: Troubleshoot Other Reaction Parameters - Reagent stoichiometry - Reaction conditions (temp, time) - Solvent quality is_degraded->troubleshoot_reaction No review_storage Step 3: Review Storage and Handling - Was the container properly sealed? - How long was it stored after opening? - Was it exposed to air or light? new_lot->review_storage implement_best_practices Step 4: Implement Best Practices - Aliquot the reagent upon receipt - Use fresh solutions - Store under inert gas review_storage->implement_best_practices

    Workflow for troubleshooting inconsistent experimental outcomes.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon Receipt: Visually inspect the container for any signs of damage or improper sealing.

  • Inert Atmosphere: If the compound will be stored for an extended period, it is best to transfer it to a clean, dry, amber glass vial or an HDPE bottle inside a glovebox or under a stream of inert gas (argon or nitrogen).

  • Sealing: Use a cap with a chemically resistant liner (e.g., PTFE-lined cap). Ensure the seal is airtight.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Storage Location: Place the container in a cool (2-8°C for long-term storage), dark, and dry location, away from oxidizing agents and sources of ignition.[2]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting its primary degradation products. Method optimization may be required for your specific instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is typically effective.

    • Example Gradient: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • If available, prepare standard solutions of 3-(Methylsulfonyl)benzaldehyde and 3-(Methylsulfonyl)benzoic acid for peak identification by retention time comparison.

  • Analysis: Inject the sample and analyze the chromatogram. The expected elution order will be the more polar benzoic acid derivative, followed by the benzyl alcohol, and then the less polar benzaldehyde. Calculate the area percentage of each peak to determine the purity.

Degradation Pathway

The primary degradation pathway for this compound is a two-step oxidation process.

A This compound B 3-(Methylsulfonyl)benzaldehyde A->B Oxidation ([O], e.g., O2, light, heat) C 3-(Methylsulfonyl)benzoic acid B->C Further Oxidation ([O])

Oxidative degradation pathway of this compound.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (2-8°C for long-term)Reduces the rate of thermally induced degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[1]
Light Store in the dark (Amber containers)Prevents photodegradation.
Moisture Dry environment, tightly sealedPrevents hydrolysis and potential moisture-mediated reactions.
Container HDPE, Polypropylene, Amber GlassEnsures chemical compatibility and prevents leaching or permeation.[6][7][8]

References

Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-(Methylsulfonyl)benzyl alcohol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the subtle repositioning of a functional group on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative study of three structurally isomeric compounds: 2-(methylsulfonyl)benzyl alcohol, 3-(methylsulfonyl)benzyl alcohol, and 4-(methylsulfonyl)benzyl alcohol. As crucial building blocks in the synthesis of complex organic molecules, a thorough understanding of their distinct characteristics is paramount for researchers, scientists, and professionals in drug development. This document delves into their synthesis, properties, and reactivity, supported by experimental data and established chemical principles, to empower informed decisions in their application.

Introduction to (Methylsulfonyl)benzyl alcohols

The (methylsulfonyl)benzyl alcohol framework consists of a benzyl alcohol core functionalized with a methylsulfonyl (-SO₂CH₃) group. This electron-withdrawing group significantly modulates the electron density of the aromatic ring and influences the reactivity of the benzylic alcohol moiety. The positional isomerism—ortho (2-), meta (3-), and para (4-)—gives rise to distinct electronic and steric environments, which in turn dictate the unique behavior of each compound. These isomers serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, with the methylsulfonyl group often acting as a key pharmacophore or a directing group in subsequent chemical transformations.[1][2]

Synthesis and Strategic Considerations

The synthetic accessibility of each isomer is a critical factor for its practical application. While general strategies apply across the series, the position of the methylsulfonyl group can influence reaction conditions and yields.

Common Synthetic Pathways

A prevalent and versatile method for the synthesis of these alcohols is the reduction of the corresponding (methylsulfonyl)benzaldehydes. This transformation can be efficiently achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[1] An alternative and robust industrial-scale approach is catalytic hydrogenation.[1]

Another common strategy involves the oxidation of the corresponding (methylthio)benzyl alcohols. This two-step process first sees the oxidation of the sulfide to a sulfone, followed by the introduction or modification of the benzyl alcohol group.[1]

For the synthesis of 4-(methylsulfonyl)benzyl alcohol, hydrolysis of 4-(methylsulfonyl)benzyl bromide via nucleophilic substitution is also a viable route.[1]

G General Synthetic Pathways to (Methylsulfonyl)benzyl alcohols Aldehyde R-Benzaldehyde Alcohol_R R-Benzyl Alcohol Aldehyde->Alcohol_R NaBH4 / EtOH or Catalytic Hydrogenation Sulfide R-(Methylthio)benzyl Alcohol Alcohol_O R-(Methylsulfonyl)benzyl Alcohol Sulfide->Alcohol_O Oxidation (e.g., H2O2) Bromide 4-(Methylsulfonyl)benzyl Bromide Alcohol_H 4-(Methylsulfonyl)benzyl Alcohol Bromide->Alcohol_H Hydrolysis (e.g., NaOH)

Caption: General synthetic routes to (methylsulfonyl)benzyl alcohols.

Isomer-Specific Synthesis Protocols

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzyl Alcohol via Reduction

  • Dissolution: Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4-(methylsulfonyl)benzyl alcohol.[3]

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)benzyl Alcohol via Nucleophilic Substitution

  • Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-bromobenzyl alcohol (1.0 eq) and sodium methanesulfinate (1.2 eq) in a suitable polar aprotic solvent like DMF or DMSO.

  • Catalysis: Add a copper(I) catalyst, such as CuI (0.1 eq), and a ligand, for instance, L-proline (0.2 eq).

  • Reaction: Heat the mixture at a specified temperature (e.g., 110 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain 2-(methylsulfonyl)benzyl alcohol.

Physicochemical Properties: A Comparative Overview

The position of the electron-withdrawing methylsulfonyl group significantly impacts the physical properties of the isomers.

Property2-(Methylsulfonyl)benzyl alcoholThis compound4-(Methylsulfonyl)benzyl alcohol
CAS Number 864265-08-7[4]220798-39-0[5]22821-77-8[6]
Molecular Formula C₈H₁₀O₃S[4]C₈H₁₀O₃S[7]C₈H₁₀O₃S[6]
Molecular Weight 186.23 g/mol [4]186.23 g/mol [7]186.23 g/mol [6]
Physical State Liquid[8]Solid (predicted)White to yellow solid[9]
Melting Point N/A[8]Not available82-84 °C[6][9]
Boiling Point 408.1±37.0 °C (Predicted)[8]Not available391.9 °C at 760 mmHg[6]
Density 1.284±0.06 g/cm³ (Predicted)[8]Not available1.284 g/cm³[6]
Solubility Enhanced solubility compared to unsubstituted benzyl alcohol[2]Expected to have moderate water solubilityModerate solubility in water[10]

The para-isomer is a solid at room temperature, which can be advantageous for handling and purification by recrystallization.[6][9] In contrast, the ortho-isomer is a liquid.[8] The difference in melting points can be attributed to the more symmetrical structure of the 4-isomer, allowing for more efficient crystal packing. The strong electron-withdrawing nature of the sulfonyl group is expected to increase the polarity and potentially the water solubility of all three isomers compared to benzyl alcohol itself.[2][10]

Reactivity and Electronic Effects

The electronic influence of the methylsulfonyl group is the primary determinant of the differential reactivity of these isomers. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and influences the acidity and reactivity of the benzylic alcohol.

Caption: Key reactivity differences among the isomers.

Acidity of the Hydroxyl Group

The methylsulfonyl group increases the acidity of the benzylic proton compared to unsubstituted benzyl alcohol due to its inductive electron-withdrawing effect. This effect is most pronounced in the ortho and para isomers where the sulfonyl group can also exert a resonance effect, stabilizing the corresponding benzyloxide anion. The pKa of 4-(methylsulfonyl)benzyl alcohol is predicted to be around 13.74.[9]

Oxidation of the Alcohol

The primary alcohol group in all three isomers can be readily oxidized to the corresponding aldehyde or carboxylic acid.[1][2] The electron-withdrawing nature of the sulfonyl group can influence the rate of this reaction.

Nucleophilic Substitution at the Benzylic Position

The benzylic carbon is a key site for nucleophilic substitution reactions. The electron-withdrawing sulfonyl group, particularly at the ortho and para positions, can stabilize a developing negative charge in the transition state of an Sₙ2 reaction or a carbocation intermediate in an Sₙ1 reaction, potentially facilitating these transformations. For instance, 4-(methylsulfonyl)benzyl alcohol can be converted to the corresponding benzyl chloride or bromide using reagents like thionyl chloride or hydrobromic acid.[1]

Applications in Research and Development

The distinct properties of each isomer lend them to specific applications:

  • 2-(Methylsulfonyl)benzyl Alcohol: This isomer is a key structural component in synthetic ligands for Liver X Receptor β (LXRβ) and has been investigated for its potential in treating atopic dermatitis.[2] It is also used as an intermediate in the synthesis of inhibitors for enzymes like polo-like kinase, which are targets in cancer therapy.[2]

  • This compound: While less documented, this isomer has been reported to inhibit the catalytic hydrogenation of benzyl groups and to act as a β-adrenergic receptor antagonist.[5] It is also used as a catalyst in catalytic bromination.[5]

  • 4-(Methylsulfonyl)benzyl Alcohol: This isomer is widely used as a versatile building block in organic synthesis.[1] In peptide synthesis, the 4-(methylsulfonyl)benzyl group can function as a protecting group that is cleavable under mild acidic conditions.[1] It is also a common intermediate in the synthesis of various pharmaceutical compounds where the methylsulfonyl moiety is a recognized pharmacophore.[1][11]

Conclusion

The choice between 2-, 3-, and 4-(methylsulfonyl)benzyl alcohol is a strategic decision that should be guided by the specific requirements of the synthetic target and the desired properties of the final molecule. The ortho-isomer offers unique steric and electronic properties due to the proximity of the functional groups. The para-isomer provides a strong and direct electronic influence on the benzylic position, making it a reliable building block for many applications. The meta-isomer presents a different electronic environment, which can be exploited to fine-tune the properties of a molecule. This guide provides a foundational understanding to aid researchers in harnessing the distinct characteristics of these valuable chemical entities.

References

A Comparative Guide to the Structural Validation of 3-(Methylsulfonyl)benzyl alcohol using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. The subtle placement of a functional group can drastically alter a molecule's biological activity, making precise structural elucidation paramount. This guide provides an in-depth, experience-driven comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to validate the structure of 3-(Methylsulfonyl)benzyl alcohol, critically distinguishing it from its structural isomer, 2-(Methylsulfonyl)benzyl alcohol.

The causality behind employing both NMR and MS lies in their complementary nature. While MS provides information about the molecular weight and elemental composition, NMR offers a detailed map of the atomic connectivity within the molecule.[1] This dual approach creates a self-validating system, ensuring the highest level of confidence in the assigned structure.[2]

The Analytical Challenge: Distinguishing Isomers

The primary challenge in this analysis is to definitively confirm the meta substitution pattern of the methylsulfonyl group on the benzyl alcohol framework and differentiate it from the ortho isomer.

DOT Script for Molecular Structures

G cluster_0 This compound cluster_1 2-(Methylsulfonyl)benzyl alcohol 3-isomer 3-isomer 2-isomer 2-isomer

Caption: Molecular structures of the target compound and its isomer.

Part 1: Mass Spectrometry – The First Gate of Validation

Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental formula. For both isomers, the expected molecular weight is 186.23 g/mol with a formula of C₈H₁₀O₃S.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typically effective for this class of compounds.

  • Data Acquisition: Acquire the full scan mass spectrum from m/z 50 to 500.

Interpreting the Mass Spectrum

The high-resolution mass spectrum should reveal a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.0423. This experimentally determined value should be within a few ppm of the calculated exact mass, confirming the elemental composition.

While the primary mass spectrum confirms the molecular formula, it does not distinguish between the isomers. However, fragmentation patterns can sometimes offer clues.[3] For benzyl alcohols, a common fragmentation is the loss of water (M-18), and for sulfones, the loss of SO₂ is a characteristic fragmentation pathway.[4][5]

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺187.0423187.0425
[M+Na]⁺209.0243209.0246

Part 2: ¹H NMR Spectroscopy – Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[6]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Comparative Analysis of ¹H NMR Spectra

The key to differentiating the 3- and 2-isomers lies in the multiplicity and coupling constants of the aromatic protons.

  • For this compound: The meta substitution will result in a more complex splitting pattern. We expect to see four distinct aromatic signals. The proton at C2 (between the two substituents) will likely be a singlet or a narrowly split triplet. The proton at C4 will be a triplet, the proton at C5 a triplet, and the proton at C6 a doublet.

  • For 2-(Methylsulfonyl)benzyl alcohol: The ortho substitution will lead to four distinct aromatic protons, each appearing as a doublet of doublets due to coupling with its two non-equivalent neighbors.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

ProtonThis compound2-(Methylsulfonyl)benzyl alcohol
-CH₂-~4.7 (s)~4.9 (s)
-SO₂CH₃~3.1 (s)~3.3 (s)
Aromatic H~7.5-8.0 (m, 4H)~7.4-8.1 (m, 4H)
-OHVariableVariable

Note: The exact chemical shifts can vary depending on the solvent and concentration.

DOT Script for ¹H NMR Logic

G cluster_0 3-Isomer Aromatic Region cluster_1 2-Isomer Aromatic Region s, t, t, d Complex Multiplets (singlet-like, triplet, triplet, doublet) dd, dd, dd, dd Four Doublet of Doublets 3-Isomer 3-Isomer ¹H NMR ¹H NMR 3-Isomer->¹H NMR yields 2-Isomer 2-Isomer 2-Isomer->¹H NMR yields ¹H NMR->s, t, t, d predicts ¹H NMR->dd, dd, dd, dd predicts

Caption: Differentiating isomers by aromatic proton splitting patterns.

Part 3: ¹³C NMR Spectroscopy – Confirming the Carbon Skeleton

¹³C NMR spectroscopy provides further evidence for the proposed structure by revealing the number of unique carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Comparative Analysis of ¹³C NMR Spectra
  • For this compound: We expect to see 8 distinct carbon signals: one for the methyl group, one for the methylene group, and six for the aromatic carbons (four protonated and two quaternary).

  • For 2-(Methylsulfonyl)benzyl alcohol: Similarly, 8 unique carbon signals are expected.

The chemical shifts of the aromatic carbons, particularly the quaternary carbons, will differ significantly between the two isomers due to the different electronic effects of the substituents in the meta versus ortho positions.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound2-(Methylsulfonyl)benzyl alcohol
-CH₂OH~64~62
-SO₂CH₃~45~46
Aromatic C~125-143~126-145

Conclusion: A Synergistic Approach to Structural Certainty

By systematically applying MS, ¹H NMR, and ¹³C NMR, a robust and self-validating workflow is established for the structural elucidation of this compound. The mass spectrum confirms the molecular formula, while the detailed analysis of the aromatic region in the ¹H NMR spectrum provides the definitive evidence to distinguish it from its 2-isomer. The ¹³C NMR spectrum then corroborates the carbon framework. This multi-technique approach exemplifies the principles of rigorous scientific validation essential in research and development.

References

A Comparative Guide to the Synthetic Routes of 3-(Methylsulfonyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Methylsulfonyl)benzyl alcohol is a key building block in modern organic and medicinal chemistry. Its utility stems from the presence of two distinct functional groups: a primary alcohol that can undergo a variety of transformations, and a methylsulfonyl (sulfone) group, which acts as a strong electron-withdrawing group and a hydrogen bond acceptor. This unique combination makes it a valuable intermediate in the synthesis of pharmacologically active compounds, including inhibitors for enzymes such as HMG-CoA reductase.

The selection of an appropriate synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, cost, scalability, safety, and environmental impact. This guide provides an in-depth comparison of the two most prevalent strategies for the synthesis of this compound: the oxidation of a sulfide precursor and the reduction of a carboxylic acid derivative. We will analyze the mechanistic underpinnings, practical considerations, and provide detailed experimental protocols for each approach to inform researchers in making strategic synthetic choices.

Route 1: Oxidation of 3-(Methylthio)benzyl Alcohol

This strategy is arguably the most direct and common approach, involving the synthesis or procurement of 3-(methylthio)benzyl alcohol followed by a selective oxidation of the thioether to the sulfone.

Chemical Rationale and Mechanistic Insight

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The choice of oxidant is crucial to drive the reaction to completion without over-oxidizing the benzyl alcohol. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

The reaction with hydrogen peroxide, typically catalyzed by an acid or a metal species like sodium tungstate, is a cost-effective and environmentally benign option. The mechanism involves the activation of H₂O₂ by the catalyst to form a more potent oxidizing species that attacks the nucleophilic sulfur atom. Two successive oxidation steps are required to convert the sulfide to the sulfone.

Oxidation_Route cluster_0 Route 1: Oxidation Pathway Start 3-(Methylthio)benzyl Alcohol Intermediate 3-(Methylsulfinyl)benzyl Alcohol (Sulfoxide) Start->Intermediate [O] End This compound Intermediate->End [O] e.g., H₂O₂, Na₂WO₄

Caption: Workflow for the oxidation of a thioether to a sulfone.

Performance and Practical Considerations
MetricEvaluationRationale
Yield Good to ExcellentOxidation of sulfides is typically a high-yielding reaction. Careful control of stoichiometry and temperature is needed to prevent side reactions.
Scalability HighThe use of inexpensive and readily available oxidants like hydrogen peroxide makes this route highly amenable to large-scale production.
Safety ModeratePeroxides can be hazardous if not handled correctly. Reactions can be exothermic and require careful temperature control.
Cost Low to ModerateDependent on the cost of the starting thioether. The oxidizing agents themselves are generally inexpensive.
Green Chemistry FavorableUsing H₂O₂ as the oxidant is advantageous as the primary byproduct is water.
Detailed Experimental Protocol: Oxidation with H₂O₂/Na₂WO₄

This protocol is adapted from procedures for the oxidation of aryl sulfides.[1][2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylthio)benzyl alcohol (1 equivalent) and methanol (10 volumes).

  • Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02 equivalents) to the solution and stir until it dissolves.

  • Oxidant Addition: Heat the mixture to 60°C. Add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 70°C.

  • Reaction Monitoring: Stir the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and sulfoxide intermediate are consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Route 2: Reduction of 3-(Methylsulfonyl)benzoic Acid

This alternative route begins with a more oxidized precursor, 3-(methylsulfonyl)benzoic acid or its corresponding ester, and employs a reducing agent to selectively convert the carboxylic acid functional group to a primary alcohol.

Chemical Rationale and Mechanistic Insight

The reduction of carboxylic acids to alcohols requires a powerful reducing agent, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, delivering hydride ions (H⁻) to the carbonyl carbon. The reaction proceeds through an aldehyde intermediate which is rapidly reduced further to the alcohol. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective and can offer different selectivity profiles.[3]

A key consideration is the stability of the sulfone group under these highly reducing conditions. While sulfones are generally stable to LiAlH₄ and boranes under standard conditions, prolonged reaction times or elevated temperatures could potentially lead to the reduction of the sulfone moiety.

Reduction_Route cluster_1 Route 2: Reduction Pathway Start 3-(Methylsulfonyl)benzoic Acid or Ester End This compound Start->End Reduction e.g., LiAlH₄, THF

Caption: Workflow for the reduction of a benzoic acid derivative.

Performance and Practical Considerations
MetricEvaluationRationale
Yield Good to ExcellentReductions of carboxylic acids with powerful hydrides are typically efficient and high-yielding.
Scalability ModerateThe use of LiAlH₄ presents challenges on a large scale due to its high reactivity with water and pyrophoric nature. Careful engineering controls are required.
Safety LowLiAlH₄ is highly flammable and reacts violently with water and protic solvents, releasing hydrogen gas. Requires stringent anhydrous conditions and careful handling.
Cost Moderate to HighThe cost of the benzoic acid precursor and the hydride reducing agents can be significant compared to the oxidation route.
Green Chemistry PoorHydride reductions generate significant amounts of inorganic waste (aluminum or boron salts) that require quenching and disposal.
Detailed Experimental Protocol: Reduction with LiAlH₄

This protocol is based on standard procedures for the LiAlH₄ reduction of carboxylic acids.[3]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF, 15 volumes) in the reaction flask and cool the slurry to 0°C using an ice bath.

  • Substrate Addition: Dissolve 3-(methylsulfonyl)benzoic acid (1 equivalent) in anhydrous THF (5 volumes) and add it to the addition funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Comparative Summary and Conclusion

FeatureRoute 1: OxidationRoute 2: Reduction
Starting Material 3-(Methylthio)benzyl alcohol3-(Methylsulfonyl)benzoic acid
Key Reagents H₂O₂, Na₂WO₄ (catalyst)LiAlH₄ or BH₃·THF
Overall Yield HighHigh
Scalability ExcellentModerate
Safety Profile Moderate (exotherm, peroxides)Poor (pyrophoric hydride)
Cost-Effectiveness Generally HigherGenerally Lower
Waste Generation Low (mainly water)High (inorganic salts)

Both synthetic routes provide effective access to this compound with high yields. The choice between them is dictated primarily by the specific constraints and priorities of the synthesis.

  • Route 1 (Oxidation) is superior for large-scale, industrial production . Its advantages lie in its high scalability, lower cost, favorable safety profile (when handled correctly), and adherence to green chemistry principles. The main dependency is the availability and cost of the 3-(methylthio)benzyl alcohol precursor.

  • Route 2 (Reduction) is a robust and reliable method well-suited for lab-scale synthesis where expediency is key and the required infrastructure for handling pyrophoric reagents is available. While highly effective, its significant safety hazards, higher cost, and substantial waste stream make it less attractive for commercial manufacturing.

For researchers in drug development and process chemistry, the oxidation pathway represents a more strategic and sustainable approach for producing this compound and its derivatives.

References

A Comparative Guide to the Biological Activity of (Methylsulfonyl)benzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. The placement of a functional group on an aromatic ring can dramatically alter a molecule's interaction with biological targets, transforming a promising lead compound into an inactive analogue, or vice versa. This guide provides a detailed comparison of the known biological activities of 3-(Methylsulfonyl)benzyl alcohol and its ortho- and para-isomers: 2-(Methylsulfonyl)benzyl alcohol and 4-(Methylsulfonyl)benzyl alcohol.

While extensive research has illuminated the utility of the 2- and 4-isomers as key intermediates in the synthesis of targeted therapeutics, a significant knowledge gap exists regarding the specific biological activities of the 3-isomer. This guide will synthesize the available data for the ortho- and para-isomers, address the current lack of information for the meta-isomer, and propose a rationale for future investigations into its potential biological effects.

The Isomers: Structural and Electronic Profiles

The core structure of these isomers is a benzyl alcohol moiety with a methylsulfonyl (-SO₂CH₃) group attached to the benzene ring. The position of this strongly electron-withdrawing group dictates the electronic distribution and steric accessibility of the benzylic alcohol, which in turn influences its reactivity and potential biological interactions.

  • 2-(Methylsulfonyl)benzyl alcohol (ortho-isomer): The proximity of the bulky methylsulfonyl group to the hydroxymethyl group can introduce steric hindrance, potentially influencing its binding to molecular targets.

  • This compound (meta-isomer): The methylsulfonyl group at the meta-position exerts a strong inductive electron-withdrawing effect, which can influence the acidity of the benzylic proton.

  • 4-(Methylsulfonyl)benzyl alcohol (para-isomer): With the methylsulfonyl group positioned opposite the hydroxymethyl group, direct steric hindrance is minimized. The electron-withdrawing nature of the sulfonyl group is still influential on the molecule's overall properties.[1]

2-(Methylsulfonyl)benzyl Alcohol: A Key to Receptor Selectivity

The ortho-isomer has emerged as a valuable building block in medicinal chemistry, particularly in the design of selective ligands for nuclear receptors.

Established Roles:

  • Liver X Receptor β (LXRβ) Ligands: 2-(Methylsulfonyl)benzyl alcohol is a crucial component of synthetic ligands that exhibit selectivity for LXRβ over its LXRα isoform.[1] This selectivity is attributed to the specific steric and electronic interactions of the ortho-substituted sulfonyl group within the receptor's binding pocket.[1] One such compound, 514V, which incorporates this moiety, has been under clinical evaluation for atopic dermatitis.[1]

  • Polo-like Kinase (PLK) Inhibitors: This isomer is utilized in the synthesis of inhibitors for polo-like kinases, enzymes that are key regulators of the cell cycle.[1] As PLKs are often overexpressed in various cancers, inhibitors derived from 2-(methylsulfonyl)benzyl alcohol are being investigated as potential anticancer agents.[1]

4-(Methylsulfonyl)benzyl Alcohol: A Versatile Precursor for Bioactive Molecules

The para-isomer is widely employed as a synthetic intermediate for a diverse range of compounds with demonstrated pharmacological activities. Its reduced steric hindrance compared to the ortho-isomer makes it a versatile building block.[1]

Applications in Synthesis:

  • Anti-Inflammatory Agents: 4-(Methylsulfonyl)benzyl alcohol is a precursor for compounds targeting cyclooxygenase (COX) enzymes, which are central to inflammatory pathways.[2] It is also a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis.[2]

  • Anticancer and Antimicrobial Agents: This isomer is used to synthesize 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and anticonvulsant properties.[2] These derivatives have also shown potential as agrochemicals with insecticidal, herbicidal, and fungicidal activities.[2]

  • Peptide Synthesis: Due to its stability and the ability for selective cleavage, the 4-(methylsulfonyl)benzyl group can be used as a carboxyl-protecting group in peptide synthesis.[1][2]

The Enigma of this compound: A Call for Investigation

In stark contrast to its isomers, there is a conspicuous absence of published research detailing the specific biological activities of this compound. While it is commercially available and used in chemical synthesis, its potential pharmacological profile remains unexplored. This could be due to a variety of factors, including a historical research focus on the more synthetically accessible or initially promising 2- and 4-isomers.

However, the unique electronic properties conferred by the meta-substitution warrant a thorough investigation. It is plausible that this compound and its derivatives could exhibit novel biological activities or a different selectivity profile compared to its isomers.

Comparative Summary of (Methylsulfonyl)benzyl Alcohol Isomers

Feature2-(Methylsulfonyl)benzyl alcohol (ortho)This compound (meta)4-(Methylsulfonyl)benzyl alcohol (para)
Known Biological Roles Component of selective LXRβ ligands and PLK inhibitors.[1]No specific biological activities reported.Precursor to anti-inflammatory (COX, PDE4 inhibitors), anticancer, and antimicrobial agents.[2]
Key Applications Medicinal chemistry research for atopic dermatitis and cancer.[1]Chemical synthesis intermediate.Broad use in pharmaceutical and agrochemical synthesis, and peptide synthesis.[1][2][3]
Structural-Activity Insight Ortho-positioning of the sulfonyl group is critical for LXRβ selectivity.[1]-Reduced steric hindrance allows for versatile derivatization.[1]

Proposed Avenues for Future Research

Given the general biological activities of benzyl alcohol derivatives, including antimicrobial and anti-inflammatory properties, it is reasonable to hypothesize that this compound may possess similar activities.[4][5] Future research should focus on a systematic evaluation of its biological profile in comparison to its isomers.

Experimental Protocols

The following are generalized, yet detailed, protocols for the initial biological evaluation of the (methylsulfonyl)benzyl alcohol isomers.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which the compounds exhibit toxicity to cultured cells.

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of each isomer in DMSO. Serially dilute the stock solutions in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each isomer.

Protocol 2: Antibacterial Activity Screening using Broth Microdilution

This protocol assesses the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Methodology:

  • Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Compound Preparation: Prepare stock solutions of each isomer in DMSO.

  • Microdilution Assay: In a 96-well plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a vehicle control (broth with DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Path Forward

Workflow for Comparative Biological Evaluation

G cluster_isomers Test Compounds cluster_assays Primary Screening cluster_secondary Secondary & Mechanistic Studies 2-isomer 2-(MeSO2)benzyl alcohol Cytotoxicity Cytotoxicity Assay (e.g., MTT) 2-isomer->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) 2-isomer->Antimicrobial Anti-inflammatory Anti-inflammatory Assay (e.g., COX inhibition) 2-isomer->Anti-inflammatory 3-isomer 3-(MeSO2)benzyl alcohol 3-isomer->Cytotoxicity 3-isomer->Antimicrobial 3-isomer->Anti-inflammatory 4-isomer 4-(MeSO2)benzyl alcohol 4-isomer->Cytotoxicity 4-isomer->Antimicrobial 4-isomer->Anti-inflammatory Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for LXR, NF-κB) Cytotoxicity->Pathway_Analysis If active Enzyme_Kinetics Enzyme Inhibition Kinetics Antimicrobial->Enzyme_Kinetics If active Anti-inflammatory->Pathway_Analysis If active SAR Structure-Activity Relationship (SAR) Analysis Pathway_Analysis->SAR Enzyme_Kinetics->SAR

Caption: A proposed workflow for the systematic comparative evaluation of the three (methylsulfonyl)benzyl alcohol isomers.

Hypothesized Signaling Pathway Modulation

References

Comparative analysis of sulfonyl benzyl alcohols and their thioether precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Sulfonyl Benzyl Alcohols and Their Thioether Precursors for Pharmaceutical Research

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the sulfonyl group holds a privileged position. Sulfonyl-containing compounds are prevalent in a wide array of therapeutic agents, valued for their unique physicochemical properties that can enhance metabolic stability, modulate solubility, and improve binding affinity to biological targets.[1][2] This guide focuses on sulfonyl benzyl alcohols, a key structural motif in many pharmaceutical candidates, and provides a detailed comparative analysis against their direct synthetic precursors, the corresponding benzyl thioethers.

Understanding the distinct characteristics of these two classes of compounds is paramount for researchers and drug development professionals. The transformation from a thioether to a sulfonyl group via oxidation is not merely a synthetic step but a strategic modification that fundamentally alters the molecule's electronic properties, polarity, and capacity for intermolecular interactions. This guide will dissect these differences, providing experimental data, detailed protocols, and field-proven insights to inform rational drug design and synthetic strategy.

Core Structural Distinction: Thioether vs. Sulfone

The fundamental difference between a benzyl thioether and a sulfonyl benzyl alcohol lies in the oxidation state of the sulfur atom. The thioether features a sulfur atom bonded to two carbon atoms, whereas the sulfone contains a sulfur atom double-bonded to two oxygen atoms, significantly altering its geometry and electronic nature.

Caption: General structures of a thioether precursor and its sulfonyl benzyl alcohol analog.

Synthesis Strategies: From Precursor to Final Product

The most common and direct route to sulfonyl benzyl alcohols is the oxidation of their more readily synthesized thioether precursors.

Synthesis of Benzyl Thioether Precursors

Benzyl thioethers are valuable intermediates and are typically synthesized via nucleophilic substitution. Modern methods often employ Lewis acid catalysis to facilitate the reaction between a benzyl alcohol and a thiol, offering high efficiency and good functional group tolerance under mild conditions.[3][4] This approach avoids the use of harsh reagents and often proceeds with high atom economy, as water is the only byproduct.[5]

workflow1 start Combine Benzyl Alcohol & Thiol in an appropriate solvent (e.g., DCM) add_catalyst Add Lewis Acid Catalyst (e.g., Cu(OTf)₂) start->add_catalyst react Stir at Room Temperature (Monitor by TLC/LC-MS) add_catalyst->react workup Aqueous Workup (e.g., Quench with water, extract with organic solvent) react->workup purify Purification (e.g., Column Chromatography) workup->purify end Characterize Benzyl Thioether Product (NMR, MS) purify->end

Caption: General workflow for the synthesis of benzyl thioether precursors.

Synthesis of Sulfonyl Benzyl Alcohols via Oxidation

The conversion of the thioether to the sulfone is a critical transformation. This oxidation proceeds in two steps, first to a sulfoxide intermediate and then to the final sulfone.[6] Careful selection of the oxidant and reaction conditions is crucial to prevent over-oxidation of the benzyl alcohol moiety to the corresponding aldehyde or carboxylic acid.[7] Hydrogen peroxide (H₂O₂) is a common, environmentally friendly oxidant, often used with a catalyst to improve reaction rates and selectivity.[8][9]

workflow2 start Dissolve Benzyl Thioether in a suitable solvent (e.g., Ketone) add_catalyst Add Catalyst (e.g., Metal Compound) start->add_catalyst add_oxidant Add Oxidant (e.g., H₂O₂) in a controlled manner add_catalyst->add_oxidant react Stir at Controlled Temperature (10-80°C) (Monitor by TLC/LC-MS) add_oxidant->react workup Quench Excess Oxidant & Aqueous Workup react->workup purify Purification (e.g., Recrystallization or Column Chromatography) workup->purify end Characterize Sulfonyl Benzyl Alcohol Product (NMR, MS, IR) purify->end

Caption: General workflow for the oxidation of thioethers to sulfonyl benzyl alcohols.

Comparative Analysis of Physicochemical Properties

The oxidation of the sulfur atom introduces profound changes to the molecule's physical and chemical properties, which are critical for its behavior in a biological system.

PropertyThioether PrecursorSulfonyl Benzyl AlcoholRationale & Impact in Drug Design
Polarity Low to moderateHighThe S=O bonds in the sulfone are highly polar, significantly increasing the molecule's overall polarity and often improving aqueous solubility.[1]
Hydrogen Bonding Weak H-bond acceptorStrong H-bond acceptor (2)The two sulfonyl oxygens act as potent hydrogen bond acceptors, which can lead to stronger and more specific interactions with protein targets.[1][2]
Metabolic Stability Susceptible to oxidationGenerally highThioethers can be metabolized in vivo (oxidized) to sulfoxides and sulfones. The sulfone is typically a stable endpoint, increasing the drug's half-life.[1]
Electronic Effect Weakly electron-donating/neutralStrongly electron-withdrawingThe sulfonyl group is a powerful electron-withdrawing group, which can influence the acidity of the benzyl alcohol proton and affect interactions with receptors.[10]
Molecular Geometry Bent at sulfurTetrahedral at sulfurThe change in geometry can alter the molecule's conformation and how it fits into a binding pocket.

Performance and Strategic Application in Drug Development

The choice between a thioether and a sulfone in a drug candidate is a strategic decision based on the desired pharmacological profile.

Structure-Activity Relationship (SAR)

The conversion from a thioether to a sulfone is a common strategy in lead optimization to enhance potency. The sulfonyl group's ability to form strong hydrogen bonds is often the key driver for this increased activity.[1][2] In many cases, the sulfonyl moiety acts as a "hinge-binding" element, anchoring the molecule into the active site of a receptor or enzyme. Furthermore, the rigid, tetrahedral geometry and strong electron-withdrawing nature of the sulfonyl group can enforce a specific conformation that is more favorable for binding compared to the more flexible and electronically neutral thioether.[11]

Role as a Pharmacophore and Bioisostere

The methylsulfonyl group is a well-established pharmacophore that enhances interactions with biological targets.[10] Due to its structural and electronic properties, the sulfonyl group can also serve as a bioisostere for other functional groups like carbonyls or even phosphates, allowing chemists to fine-tune activity and physicochemical properties.[1]

Prodrug Considerations

While less common, a thioether could be employed as a prodrug that is converted to the active sulfone in vivo. This strategy could be particularly interesting for targeted drug delivery, as the oxidation could potentially be triggered by elevated levels of reactive oxygen species (ROS) present in diseased tissues like tumors.[12]

Comparative Analytical Characterization

Distinguishing between the thioether precursor and the final sulfonyl product is straightforward using standard analytical techniques due to their significant structural differences.

TechniqueThioether PrecursorSulfonyl Benzyl AlcoholKey Distinguishing Feature
¹H NMR Protons adjacent to sulfur (α-protons) appear at ~2.5-3.5 ppm.α-protons are shifted downfield to ~3.0-4.0 ppm.The deshielding effect of the electron-withdrawing sulfonyl group causes a significant downfield shift of adjacent protons.
IR Spectroscopy No characteristic bands in the 1100-1400 cm⁻¹ region.Two strong, sharp absorption bands: ~1300-1350 cm⁻¹ (asymmetric S=O stretch) and ~1120-1160 cm⁻¹ (symmetric S=O stretch).The S=O stretching bands are unmistakable and provide definitive proof of the sulfone group.
Mass Spectrometry Molecular ion peak at [M]⁺.Molecular ion peak at [M+32]⁺.The addition of two oxygen atoms results in a mass increase of 32 Da.
HPLC Longer retention time on reverse-phase columns.Shorter retention time on reverse-phase columns.The high polarity of the sulfone leads to weaker interaction with the nonpolar stationary phase, causing it to elute faster.[13]

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Synthesis of 4-(Methylthio)benzyl Alcohol (Thioether Precursor)
  • Materials: 4-Methylthiobenzaldehyde (1.52 g, 10 mmol), Sodium borohydride (NaBH₄) (0.42 g, 11 mmol), Methanol (50 mL), Dichloromethane (DCM), Saturated aq. NH₄Cl, Anhydrous MgSO₄.

  • Procedure:

    • To a stirred solution of 4-methylthiobenzaldehyde in 50 mL of methanol at 0°C (ice bath), add sodium borohydride portion-wise over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography (e.g., 30% Ethyl Acetate in Hexanes) to yield the pure 4-(methylthio)benzyl alcohol.

Protocol 2: Oxidation to 4-(Methylsulfonyl)benzyl Alcohol
  • Materials: 4-(Methylthio)benzyl alcohol (1.54 g, 10 mmol), Hydrogen peroxide (30% aq. solution, 2.27 mL, 22 mmol), Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.16 g, 0.5 mmol), Methanol (40 mL).

  • Causality behind choices: Sodium tungstate is chosen as a catalyst because it is effective for thioether oxidation with H₂O₂ and is relatively inexpensive and low in toxicity. Methanol is a suitable solvent that dissolves both the substrate and the catalyst. A slight excess of H₂O₂ ensures complete conversion of the thioether to the sulfone.

  • Procedure:

    • Dissolve 4-(methylthio)benzyl alcohol and sodium tungstate dihydrate in 40 mL of methanol in a round-bottom flask.

    • Heat the mixture to 50°C.

    • Add the 30% hydrogen peroxide solution dropwise to the stirred mixture over 30 minutes. Caution: The reaction can be exothermic.

    • Maintain the reaction at 50°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material and the sulfoxide intermediate.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

    • Filter the resulting white solid, wash with cold water (2 x 10 mL) and then a small amount of cold methanol.

    • Dry the solid under vacuum to yield pure 4-(methylsulfonyl)benzyl alcohol.[10]

Conclusion

The strategic conversion of a benzyl thioether to a sulfonyl benzyl alcohol is a powerful tool in the arsenal of the medicinal chemist. While the thioether precursor is often more straightforward to synthesize, the resulting sulfone offers significant advantages in a drug development context, including enhanced metabolic stability, increased polarity, and, most critically, the introduction of potent hydrogen bond accepting groups that can dramatically improve binding affinity and biological activity.[1] The choice between these two functionalities is dictated by the specific goals of the drug discovery program. Understanding their comparative properties, synthetic pathways, and analytical signatures, as detailed in this guide, empowers researchers to make informed decisions, accelerating the journey from initial concept to a viable clinical candidate.

References

A Comparative Guide to the Reactivity of Benzyl Alcohol: The Influence of the Methylsulfonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding how functional groups modulate the reactivity of a core scaffold is paramount. The benzyl alcohol motif is a ubiquitous structural unit, and its reactivity is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of unsubstituted benzyl alcohol with its analogue, (4-(methylsulfonyl)phenyl)methanol, focusing on the profound influence of the powerful electron-withdrawing methylsulfonyl group. We will dissect the mechanistic underpinnings of these differences and provide supporting experimental data and protocols to ground the theory in practice.

The Electronic Signature of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂Me) is one of the most potent non-ionic electron-withdrawing groups (EWGs) used in organic chemistry.[1] Its influence stems from a combination of strong inductive and resonance effects.

  • Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond framework.[2]

  • Resonance Effect (-M): The sulfonyl group can participate in resonance by accepting electron density from the pi-system of the benzene ring, delocalizing it onto the oxygen atoms. This effect is particularly pronounced when the group is at the para position.

The cumulative result is a significant decrease in electron density on the aromatic ring and, crucially, at the benzylic carbon. This electronic deficit is quantitatively captured by the Hammett substituent constant (σ). The para-methylsulfonyl group has a large positive σₚ value of approximately +0.73 , signifying its strong electron-withdrawing character.[3] For comparison, the nitro group (-NO₂), another powerful EWG, has a similar σₚ value of +0.78.[4]

G cluster_0 Electronic Effects of the p-Methylsulfonyl Group start p-Methylsulfonyl Benzyl Alcohol inductive Inductive Effect (-I) Strong pull on sigma-electrons due to electronegative oxygens. start->inductive resonance Resonance Effect (-M) Delocalization of pi-electrons into the sulfonyl group. start->resonance result Significant decrease in electron density at the benzylic position. inductive->result resonance->result

Caption: Electronic effects of the methylsulfonyl substituent.

Comparative Reactivity Analysis

The electron-deficient nature of the benzylic position in (4-(methylsulfonyl)phenyl)methanol dramatically alters its reactivity compared to unsubstituted benzyl alcohol. This is most evident in reactions where the transition state involves the development of a positive charge at the benzylic carbon.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of a benzyl alcohol to an aldehyde is a cornerstone transformation. Many common oxidation mechanisms, such as those involving chromate reagents, involve a rate-determining step where a hydride is removed from the benzylic carbon.[5]

The presence of an electron-withdrawing group like -SO₂Me makes the benzylic carbon more electron-poor. This disfavors the removal of a hydride (H⁻), leading to a slower reaction rate. Conversely, electron-donating groups (EDGs) accelerate this reaction.[6] The general reactivity trend for the oxidation of para-substituted benzyl alcohols is:

**EDG (-OCH₃, -CH₃) > -H > EWG (-Cl, -SO₂Me, -NO₂) **

Substituent (p-X-C₆H₄CH₂OH)Oxidizing AgentRelative Rate (k_rel)Reference
-OCH₃Quinolinium Fluorochromate~7.6
-CH₃Quinolinium Fluorochromate~2.1
-H (Benzyl Alcohol) Quinolinium Fluorochromate 1.0
-ClQuinolinium Fluorochromate~0.4
-SO₂Me (Inferred) Various << 1.0 [6][7]
-NO₂Acidified Dichromate~0.1[6]

Note: Direct kinetic data for the methylsulfonyl group under identical conditions as the others was not available in a single study. The value is inferred from multiple studies showing that strong EWGs significantly decrease the rate of oxidation.[6][7]

Experimental Protocol: Comparative Oxidation using PCC

This protocol describes a small-scale experiment to qualitatively and quantitatively compare the oxidation rates.

G cluster_workflow Comparative Oxidation Workflow A Setup Two Reactions Flask 1: Benzyl Alcohol Flask 2: (4-(MeSO2)phenyl)methanol B Add Pyridinium Chlorochromate (PCC) Solvent: Dichloromethane (DCM) Time = 0 A->B Identical Stoichiometry C Monitor Reaction Progress Technique: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) B->C Take aliquots at regular intervals D Analysis Compare spot intensity (TLC) or peak area (GC) of starting material vs. product over time. C->D E Conclusion Expect slower consumption of starting material in Flask 2. D->E

Caption: Workflow for comparing benzyl alcohol oxidation rates.

Methodology:

  • Preparation: In two separate, dry round-bottom flasks equipped with stir bars, dissolve equimolar amounts (e.g., 1.0 mmol) of benzyl alcohol (Flask 1) and (4-(methylsulfonyl)phenyl)methanol (Flask 2) in 10 mL of anhydrous dichloromethane (DCM).

  • Initiation: To each flask, add 1.5 equivalents (1.5 mmol) of pyridinium chlorochromate (PCC) at room temperature. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot by passing it through a small plug of silica gel with diethyl ether to remove the chromium salts.

  • Analysis: Analyze the quenched aliquots by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, spot both reaction mixtures on the same plate and visualize. For GC, inject the samples to quantify the ratio of starting material to the product aldehyde.

  • Observation: It is expected that the benzyl alcohol in Flask 1 will be consumed significantly faster than the (4-(methylsulfonyl)phenyl)methanol in Flask 2, as observed by the disappearance of the starting material spot/peak.

Nucleophilic Substitution at the Benzylic Carbon

Reactions involving the substitution of the hydroxyl group often proceed through mechanisms that are sensitive to carbocation stability (Sₙ1-like) or the electrophilicity of the benzylic carbon (Sₙ2-like).

Sₙ1-type Reactions

In reactions that proceed via a benzylic carbocation intermediate, such as substitution with HBr, the stability of this intermediate is paramount.[8] Electron-donating groups stabilize the carbocation through resonance and induction, accelerating the reaction. The methylsulfonyl group, being a powerful EWG, strongly destabilizes the adjacent carbocation, rendering Sₙ1 pathways extremely unfavorable.[8][9]

The reactivity order towards Sₙ1 substitution is the opposite of the oxidation trend:

EDG (-OCH₃) > -H > EWG (-Br, -NO₂, -SO₂Me)

G cluster_1 Benzylic Carbocation Stability A Unsubstituted Benzylic Carbocation (Moderately Stable) B p-Methylsulfonyl Benzylic Carbocation (Highly Destabilized) C Slower or No Sₙ1 Reaction B->C Due to electronic destabilization

References

A Senior Application Scientist's Guide to Comparative Docking of Sulfonyl-Containing Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on sulfonyl-containing benzyl alcohol derivatives. We will move beyond a simple recitation of steps to explore the causal reasoning behind experimental choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for lead discovery and optimization.

The Scientific Premise: Why Dock Sulfonyl-Containing Benzyl Alcohols?

The benzyl alcohol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] When functionalized with a sulfonyl or sulfonamide group—a moiety known for its ability to form strong hydrogen bonds and occupy specific pockets in enzyme active sites—the resulting derivatives become compelling candidates for targeted therapies.[2][3] Both parent structures have demonstrated potential, particularly as antimicrobial agents.[4][5]

Molecular docking allows us to predict the binding conformation and affinity of these small molecules against a specific biological target at an atomic level.[6] By comparing a series of derivatives, we can elucidate structure-activity relationships (SAR) that guide the rational design of more potent and selective compounds, significantly accelerating the drug discovery pipeline while reducing costs.[7][8]

This guide will use Glucosamine-6-phosphate synthase (GlcN-6-P synthase), an essential enzyme in the bacterial cell wall biosynthesis pathway and a validated antibacterial target, as our case study protein.[9][10]

The Computational Workflow: A Validated Protocol

A successful docking study is built on a foundation of meticulous preparation and rigorous validation. The following workflow is designed to be a self-validating system, ensuring that the results are not just numbers, but meaningful predictions of molecular interactions.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Screening & Analysis PDB 1. Target Selection (e.g., GlcN-6-P Synthase from PDB) Clean 2. Receptor Preparation (Remove Water/Ligands, Add Hydrogens) PDB->Clean Redock 4. Protocol Validation (Re-dock co-crystallized ligand) Clean->Redock Prepared Receptor Ligands 3. Ligand Design & Preparation (2D to 3D Conversion, Energy Minimization) Ligands->Clean Dock 6. Virtual Screening (Dock derivative library) Ligands->Dock Prepared Ligands RMSD 5. Assess Accuracy (Calculate RMSD, must be < 2.0 Å) Redock->RMSD RMSD->Dock Validated Protocol Analyze 7. Post-Docking Analysis (Binding Energy & Interactions) Dock->Analyze Visualize 8. Visualization (Generate interaction maps) Analyze->Visualize SAR 9. Structure-Activity Relationship (SAR) Elucidation Visualize->SAR Insights

Figure 1: Overall workflow for a validated comparative docking study.
Essential Tools and Resources

Our protocol relies on widely accessible and validated software:

  • Molecular Docking: AutoDock Vina is chosen for its balance of accuracy, computational speed, and widespread adoption in the scientific community.[11][12]

  • Structure Preparation & Analysis: AutoDock Tools (MGLTools) will be used to prepare receptor and ligand files.[12]

  • Visualization: PyMOL is an excellent tool for high-quality visualization and analysis of docking poses.[13][14][15]

  • Protein Structure Repository: The Worldwide Protein Data Bank (wwPDB) serves as the sole repository for 3D structures of biological macromolecules.[16][17][18] We will source our target protein from its member site, the RCSB PDB.[19]

  • Ligand Structure Repository: PubChem is a public database of chemical molecules and their activities, ideal for retrieving ligand structures or building blocks.[20][21][22][23]

Experimental Protocol: Target Preparation

The goal of target preparation is to clean the crystal structure, leaving only the components necessary for docking and correcting for missing atoms.

  • Obtain the Target Structure: Download the PDB file for E. coli GlcN-6-P synthase (e.g., PDB ID: 1XFF) from the RCSB PDB website.[19] This structure is co-crystallized with an inhibitor, which is crucial for our protocol validation step.

  • Clean the PDB File: Open the PDB file in AutoDock Tools.

    • Rationale: Crystal structures often contain non-essential molecules (water, crystallization agents) and may have multiple identical chains (subunits). These must be removed to simplify the system and focus on the binding site of a single chain.

    • Action: Delete all water molecules. Select and delete all protein chains except for Chain A. Remove the co-crystallized ligand and any other heteroatoms.

  • Add Hydrogens:

    • Rationale: PDB files from X-ray crystallography typically do not include hydrogen atoms. Hydrogens are critical for defining the correct ionization states of residues and for forming hydrogen bonds.[24]

    • Action: Use the "Add Hydrogens" command. Ensure "Polar Only" is selected, as non-polar hydrogens are generally not involved in the key interactions scored by Vina.

  • Compute Charges:

    • Rationale: The docking scoring function requires partial atomic charges to calculate electrostatic interactions.

    • Action: Compute Gasteiger charges for the protein.

  • Save as PDBQT:

    • Rationale: The PDBQT format is a modified PDB file that includes atomic charges (Q) and atom types (T), which are required by AutoDock Vina.[25]

    • Action: Save the prepared receptor as a .pdbqt file.

Experimental Protocol: Ligand Preparation

Ligands must be converted into a 3D format with correct charges and rotatable bonds defined.

  • Obtain 2D Structures: Obtain the structures of your sulfonyl-containing benzyl alcohol derivatives. This can be done by drawing them in a chemical sketcher or downloading them from a database like PubChem.[22]

  • Convert to 3D and Minimize Energy:

    • Rationale: A low-energy 3D conformation is a necessary starting point for docking.[26]

    • Action: Use a program like Open Babel to convert the 2D structures (e.g., SMILES format) into 3D (.pdb or .mol2) and perform an initial energy minimization.[27]

  • Prepare in AutoDock Tools:

    • Action: Open the 3D ligand file in AutoDock Tools. The software will automatically detect the root and define rotatable bonds.

    • Rationale: Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is essential for an accurate prediction.[11]

  • Save as PDBQT: Save the final prepared ligand in the .pdbqt format.

Protocol Validation: The Self-Validating System

This is the most critical step for ensuring the trustworthiness of your results. We validate our docking protocol by confirming it can reproduce the experimentally observed binding mode of a known ligand.[26]

  • Extract the Co-crystallized Ligand: From the original, unaltered PDB file (1XFF), save the co-crystallized inhibitor as a separate PDB file.

  • Prepare the Ligand: Prepare this ligand using the same procedure described in section 2.3.

  • Define the Search Space (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. A well-defined box improves efficiency and accuracy.[12][28]

    • Action: In AutoDock Tools, center the grid box on the co-crystallized ligand. Adjust the dimensions to encompass the entire binding site, typically with a 4-6 Å buffer around the ligand.[26] Note the center coordinates and dimensions.

  • Re-dock the Ligand: Perform a docking run using the prepared receptor, the prepared co-crystallized ligand, and the grid box parameters defined above.

  • Calculate Root-Mean-Square Deviation (RMSD):

    • Rationale: The RMSD measures the average distance between the atoms of the docked pose and the experimental (crystal structure) pose. A low RMSD indicates the protocol successfully reproduced the known binding mode.[29]

    • Action: Superimpose the top-scoring docked pose onto the original crystal structure using a visualization tool like PyMOL. Calculate the RMSD between the heavy atoms of the two ligands.

    • Trustworthiness Check: An RMSD value of less than 2.0 Å is considered a successful validation. [29][30] If the RMSD is higher, the protocol (e.g., grid box size, protein preparation) must be re-evaluated before proceeding.

Comparative Analysis: Interpreting the Data

Once the protocol is validated, you can proceed to dock your library of sulfonyl-containing benzyl alcohol derivatives. The primary outputs to analyze are the binding affinity and the interaction patterns.[31][32]

Binding Affinity Scores

AutoDock Vina calculates the binding affinity in kcal/mol. This score estimates the Gibbs free energy of binding (ΔG).[29]

  • Interpretation: More negative scores indicate stronger, more favorable binding.[31][32]

  • General Guide:

    • -10.0 kcal/mol or lower: Strong interaction.

    • -7.0 to -9.0 kcal/mol: Moderate interaction.

    • -6.0 kcal/mol or higher: Weak interaction.[31]

The following table presents hypothetical results for a comparative study.

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Reference Amoxicillin-8.5SER-62, ASN-99, GLY-1213
SBA-01 4-(methylsulfonyl)benzyl alcohol-7.2SER-62, ALA-1222
SBA-02 4-(N-methylsulfamoyl)benzyl alcohol-7.9SER-62, ASN-99, GLY-1213
SBA-03 3-chloro-4-(methylsulfonyl)benzyl alcohol-8.1SER-62, GLY-121, VAL-1452
SBA-04 4-(N-cyclopropylsulfamoyl)benzyl alcohol-8.8SER-62, ASN-99, VAL-1453
Visualization of Binding Interactions

A docking score alone is insufficient. Visual inspection of the binding pose is mandatory to understand why a compound binds strongly.

G cluster_protein Binding Pocket Residues SER62 SER-62 ASN99 ASN-99 GLY121 GLY-121 VAL145 VAL-145 (Hydrophobic Pocket) Ligand SBA-04 Ligand Ligand->SER62 H-Bond (Alcohol OH) Ligand->ASN99 H-Bond (Sulfonamide NH) Ligand->GLY121 H-Bond (Sulfonyl O) Ligand->VAL145 Hydrophobic Interaction (Cyclopropyl Group)

Figure 2: 2D interaction diagram for the top-scoring hypothetical compound, SBA-04.
Discussion of Results (Based on Hypothetical Data)

  • Core Interactions: All derivatives, including the reference, form hydrogen bonds via the benzyl alcohol hydroxyl group with SER-62, suggesting this is a critical anchor point.

  • Impact of the Sulfonyl Group: The sulfonyl/sulfonamide moiety consistently engages in hydrogen bonding. Compound SBA-02 , with its N-H group, forms an additional hydrogen bond with ASN-99, similar to the reference drug, resulting in a better score than SBA-01 . This highlights the importance of the sulfonamide N-H as a hydrogen bond donor.

  • Structure-Activity Relationship (SAR): The introduction of a cyclopropyl group in SBA-04 leads to the highest binding affinity. Our interaction analysis (Figure 2) reveals this group fits into a hydrophobic pocket defined by VAL-145. This favorable hydrophobic interaction, combined with the three hydrogen bonds, explains its superior score. The chloro- substitution in SBA-03 also improves the score over SBA-01 , likely through favorable electrostatic or van der Waals interactions, but is less effective than the hydrophobic interaction in SBA-04 .

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating workflow for the comparative molecular docking of sulfonyl-containing benzyl alcohol derivatives against the bacterial enzyme GlcN-6-P synthase. Our hypothetical results demonstrate how this in silico analysis can rapidly generate actionable SAR insights. The superior predicted binding affinity of compound SBA-04 is attributed to a combination of essential hydrogen bonds mediated by the benzyl alcohol and sulfonamide groups, and a favorable hydrophobic interaction from its cyclopropyl moiety.

These computational predictions are not an endpoint but a powerful starting point. They provide a clear rationale for prioritizing specific chemical modifications. The next logical steps would be to synthesize compounds SBA-02 and SBA-04 and validate their predicted activity through in vitro enzymatic assays and antibacterial testing.

References

A Guide to the Cross-Validation and Comparative Analysis of 3-(Methylsulfonyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for professionals in chemical research and drug development who require a rigorous standard for data integrity and validation. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Physicochemical Properties: A Comparative Overview

The physical properties of a compound, such as its melting point, are highly sensitive to its molecular structure, including the position of functional groups which influences crystal lattice packing and intermolecular forces. A comparison between the target compound, its para-substituted isomer, and its non-sulfonylated analog provides the initial layer of characterization.

Property3-(Methylsulfonyl)benzyl alcohol4-(Methylsulfonyl)benzyl alcohol3-Methylbenzyl alcohol
Molecular Formula C₈H₁₀O₃SC₈H₁₀O₃S[1]C₈H₁₀O
Molecular Weight 186.23 g/mol 186.23 g/mol [1]122.16 g/mol [2]
CAS Number 220798-39-022821-77-8[1]587-03-1[3]
Physical Form Solid (Predicted)White to yellow solid[4]Colorless liquid
Melting Point Not available; predicted to be lower than the para isomer due to less symmetric packing.82-84 °C[1][5]< -20 °C[3]
Boiling Point Not available; predicted to be similar to the para isomer.391.9 °C (Predicted)[6]215 °C

The significant difference in melting points between the sulfonylated compounds (solids) and 3-methylbenzyl alcohol (a liquid) underscores the strong intermolecular dipole-dipole interactions introduced by the highly polar sulfonyl group.

Predictive Spectroscopic Profile of this compound

The following sections outline the expected spectroscopic signatures for this compound. These predictions are derived from established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and are cross-referenced against the known data of its analogs.

Predicted ¹H and ¹³C NMR Spectra

The electron-withdrawing nature of the methylsulfonyl group is expected to exert a significant deshielding effect on the aromatic protons, shifting them downfield compared to 3-methylbenzyl alcohol.

Predicted ¹H NMR Data (in CDCl₃):

  • Aromatic Protons (4H): Expected in the range of δ 7.5-8.0 ppm. The meta substitution pattern will lead to a complex multiplet. The proton between the two functional groups (at C2) is expected to be the most downfield singlet or narrow triplet.

  • Benzylic Protons (-CH₂OH, 2H): Expected around δ 4.8 ppm as a singlet, similar to other benzyl alcohols.

  • Alcohol Proton (-OH, 1H): A broad singlet, variable position (δ 1.5-3.0 ppm) depending on concentration and sample purity.

  • Methyl Protons (-SO₂CH₃, 3H): A sharp singlet expected around δ 3.0-3.1 ppm.

Predicted ¹³C NMR Data (in CDCl₃):

  • Aromatic Carbons (6C): The carbon attached to the sulfonyl group (C3) and the carbon attached to the hydroxymethyl group (C1) will be key identifiers. Expect quaternary carbon signals around δ 140-145 ppm.

  • Benzylic Carbon (-CH₂OH): Expected around δ 64 ppm.

  • Methyl Carbon (-SO₂CH₃): Expected around δ 44 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will provide definitive evidence of the key functional groups. The most prominent and diagnostic peaks are predicted to be from the sulfonyl group.

Predicted Key IR Absorptions (cm⁻¹):

  • O-H Stretch: A strong, broad band around 3400-3300 cm⁻¹.

  • Aromatic C-H Stretch: Medium intensity peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium intensity peaks from the methyl and methylene groups just below 3000 cm⁻¹.

  • S=O Asymmetric Stretch: A very strong, sharp band around 1320-1300 cm⁻¹. This is a key diagnostic peak for the sulfonyl group.

  • S=O Symmetric Stretch: A very strong, sharp band around 1150-1130 cm⁻¹. This second S=O stretch is confirmatory.

  • C-O Stretch: A strong band in the 1050-1030 cm⁻¹ region.

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

Predicted m/z Fragments:

  • Molecular Ion (M⁺): A clear peak at m/z = 186, confirming the molecular formula C₈H₁₀O₃S.

  • Loss of Hydroxyl Radical (M-17): A fragment at m/z = 169 from the loss of ·OH.

  • Loss of Hydroxymethyl Radical (M-31): A fragment at m/z = 155 from the loss of ·CH₂OH.

  • Tropylium-like Ion: While less favored than in simple benzyl alcohols due to the sulfonyl group, fragmentation of the aromatic ring may occur.

  • Base Peak: The base peak is likely to be the fragment resulting from the loss of the entire methylsulfonyl group or a related rearrangement.

Cross-Validation by Comparative Analysis

This section cross-validates the predicted data by comparing it with the established experimental data of 3-methylbenzyl alcohol, highlighting the predictable electronic effects of the methylsulfonyl group.

Structural and Electronic Analogs Comparison

A workflow illustrating the relationship between the target compound and its comparators.

G A This compound (Target Compound) Predicted Data B 4-(Methylsulfonyl)benzyl alcohol (Positional Isomer) Known Physical Data A->B Structural Isomerism (meta vs. para) C 3-Methylbenzyl alcohol (Electronic Analog) Known Spectral Data A->C Electronic Difference (-SO2CH3 vs. -CH3)

Caption: Logical relationships for comparative analysis.

Analysis of 3-Methylbenzyl Alcohol (Experimental Data)

The following data for 3-methylbenzyl alcohol provides a baseline for our predictions.

Table 2: Experimental Data for 3-Methylbenzyl alcohol (CAS 587-03-1)

Data TypeKey Observations and ValuesSource(s)
¹H NMR (CDCl₃) δ 7.25 (t, 1H), 7.15 (m, 2H), 7.10 (m, 1H), 4.65 (s, 2H, -CH₂), 2.36 (s, 3H, -CH₃)[7]
IR Spectrum (Gas) ~3637 cm⁻¹ (O-H), ~3040 cm⁻¹ (Ar C-H), ~2870 cm⁻¹ (Aliph. C-H), ~1020 cm⁻¹ (C-O)[3]
Mass Spectrum (EI) m/z 122 (M⁺), 107 (M-CH₃), 91 (tropylium ion), 79[8]

Cross-Validation Insights:

  • NMR: The aromatic protons of 3-methylbenzyl alcohol appear between δ 7.10-7.25 ppm[7]. The strong electron-withdrawing sulfonyl group in our target compound is expected to shift these signals significantly downfield to the predicted δ 7.5-8.0 ppm range. Similarly, the benzylic protons (-CH₂) at δ 4.65 ppm are a reliable benchmark for our prediction of ~δ 4.8 ppm.

  • IR: The most striking difference will be the absence of the two very strong S=O stretches in the 3-methylbenzyl alcohol spectrum and their predicted prominent appearance in the 1320-1130 cm⁻¹ range for this compound.

  • MS: The molecular ion at m/z 122 for 3-methylbenzyl alcohol is 64 mass units lighter than the predicted m/z 186 for our target, perfectly accounting for the replacement of -CH₃ with -SO₂CH₃.

Standardized Protocols for Experimental Validation

To ensure the generation of high-quality, reproducible data for this compound, the following standardized protocols are recommended. Adherence to these methods provides a self-validating system for analysis.

Workflow for Complete Characterization

Caption: Proposed workflow for compound characterization.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol is adapted from guidelines for quantitative NMR (qNMR) to ensure high data fidelity[9][10].

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.

  • ¹H Acquisition:

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 30 seconds is recommended for quantitative accuracy without prior T1 measurement).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio of at least 250:1 for key signals[10].

  • ¹³C Acquisition:

    • Use proton-decoupled acquisition.

    • Set a spectral width from 0 to 200 ppm.

    • Increase the number of scans significantly (e.g., 1024 or more) to obtain adequate signal-to-noise for quaternary carbons.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H). Phase and baseline correct the spectrum carefully. Reference the ¹H spectrum to TMS at 0.00 ppm.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation for solids[11][12].

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[13].

  • Data Processing: Perform an ATR correction if comparing the spectrum to a transmission library. Label the peaks corresponding to the key functional groups predicted in section 2.2.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of semi-volatile aromatic alcohols[14][15].

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Column Selection: Use a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, which is well-suited for separating aromatic compounds[14].

  • GC Method:

    • Injector: Set to 250 °C with a split injection (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions to confirm the structure.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a robust and reliable analytical profile can be confidently predicted. By grounding these predictions in the fundamental principles of spectroscopy and cross-validating them against the known experimental data of its positional and electronic analogs, we have established a powerful framework for analysis. The detailed protocols provided herein offer a clear path for researchers to generate their own high-quality data. The subsequent comparison of that empirical data with the predictions laid out in this guide will provide a rigorous and multi-faceted confirmation of the compound's identity, purity, and structure, meeting the high standards required for advanced scientific research.

References

A Comparative Benchmarking Guide to the Synthesis of 3-(Methylsulfonyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Methylsulfonyl)benzyl alcohol is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a range of pharmaceutical agents and functional materials. The presence of the methylsulfonyl group imparts unique physicochemical properties, influencing the polarity, solubility, and metabolic stability of the parent molecule. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages. This objective evaluation is designed to empower researchers, scientists, and drug development professionals to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, cost, safety, and scalability.

Synthetic Strategies: A Comparative Overview

Several distinct synthetic pathways can be employed to prepare this compound. The most common and viable routes, which will be discussed in detail, are:

  • Oxidation of 3-(Methylthio)benzyl alcohol: A two-step process involving the synthesis of the thioether precursor followed by its oxidation to the desired sulfone.

  • Reduction of 3-(Methylsulfonyl)benzaldehyde: A direct conversion of the corresponding aldehyde to the primary alcohol.

  • Reduction of 3-(Methylsulfonyl)benzoic Acid: A more powerful reduction of the carboxylic acid to the alcohol.

  • Hydrolysis of 3-(Methylsulfonyl)benzyl Halide: A nucleophilic substitution approach from a halogenated precursor.

The following sections will explore each of these methods, providing both the chemical logic and practical execution details.

Method 1: Oxidation of 3-(Methylthio)benzyl alcohol

This is arguably one of the most frequently employed methods due to the ready availability of starting materials and the generally high efficiency of the oxidation step. The synthesis is a two-stage process: first, the preparation of the sulfide precursor, 3-(methylthio)benzyl alcohol, followed by its oxidation to the target sulfone.

Causality of Experimental Choices

The choice of oxidizing agent is critical in the second step to ensure complete conversion of the sulfide to the sulfone without significant side reactions, such as over-oxidation of the alcohol moiety. Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] The use of a catalyst like sodium tungstate with H₂O₂ offers a greener and more cost-effective alternative to stoichiometric peroxy acids.[4]

Experimental Protocols

Step 1: Synthesis of 3-(Methylthio)benzyl alcohol

A detailed protocol for the synthesis of the analogous 4-(methylthio)benzyl alcohol involves the reduction of the corresponding aldehyde.[5] A similar approach can be adopted for the 3-isomer.

Step 2: Oxidation to this compound

  • Using Hydrogen Peroxide and Sodium Tungstate: This method is advantageous due to the low cost and environmental friendliness of the reagents.[4]

    • Reaction Workflow:

      sub 3-(Methylthio)benzyl alcohol reagents H₂O₂, Na₂WO₄ in Acetic Acid/H₂O sub->reagents product This compound reagents->product Oxidation

      Caption: Oxidation of 3-(methylthio)benzyl alcohol.

    • Procedure: To a solution of 3-(methylthio)benzyl alcohol in acetic acid, a catalytic amount of sodium tungstate is added. The mixture is cooled in an ice bath, and hydrogen peroxide (30% aqueous solution) is added dropwise, maintaining the temperature below 20°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by recrystallization or column chromatography.

  • Using meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a powerful and reliable oxidizing agent for converting sulfides to sulfones.[3][6][7]

    • Procedure: 3-(Methylthio)benzyl alcohol is dissolved in a suitable solvent, such as dichloromethane (DCM). To this solution, cooled in an ice bath, is added a solution of m-CPBA (approximately 2.2 equivalents) in DCM dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by washing with brine. The organic layer is dried and concentrated to yield the crude product, which is then purified.

Method 2: Reduction of 3-(Methylsulfonyl)benzaldehyde

This approach is a straightforward and often high-yielding method, provided the starting aldehyde is readily available. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

Causality of Experimental Choices

Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones, its relative safety, and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10] The reaction is typically carried out in a protic solvent like methanol or ethanol.

Experimental Protocol

  • Reaction Workflow:

    aldehyde 3-(Methylsulfonyl)benzaldehyde reagent NaBH₄ in Methanol aldehyde->reagent alcohol This compound reagent->alcohol Reduction

    Caption: Reduction of 3-(methylsulfonyl)benzaldehyde.

  • Procedure: 3-(Methylsulfonyl)benzaldehyde[10] is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution, ensuring the temperature remains low. After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the careful addition of water or dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the desired alcohol. Purification is typically achieved by recrystallization.

Method 3: Reduction of 3-(Methylsulfonyl)benzoic Acid

This method is a viable alternative when the corresponding carboxylic acid is more accessible or cost-effective than the aldehyde. The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than that used for aldehydes.

Causality of Experimental Choices

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation as it is powerful enough to reduce carboxylic acids, whereas sodium borohydride is generally ineffective.[11][12][13][14] The reaction must be carried out under strictly anhydrous conditions in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with water.

Experimental Protocol

  • Reaction Workflow:

    acid 3-(Methylsulfonyl)benzoic Acid reagent 1. LiAlH₄, THF 2. H₃O⁺ workup acid->reagent alcohol This compound reagent->alcohol Reduction

    Caption: Reduction of 3-(methylsulfonyl)benzoic acid.

  • Procedure: A suspension of lithium aluminum hydride in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 3-(methylsulfonyl)benzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).[6] The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which is then purified.

Method 4: Hydrolysis of 3-(Methylsulfonyl)benzyl Halide

This synthetic route involves the nucleophilic substitution of a halide (typically chloride or bromide) with a hydroxide source. The key to this method is the availability of the corresponding benzyl halide.

Causality of Experimental Choices

The conversion of a benzyl alcohol to a benzyl halide can be achieved using various reagents, such as thionyl chloride (SOCl₂) or hydrobromic acid (HBr).[15][16] The subsequent hydrolysis is typically carried out using an aqueous base, such as sodium or potassium hydroxide, or by reaction with water under appropriate conditions.[17]

Experimental Protocol

Step 1: Synthesis of 3-(Methylsulfonyl)benzyl Halide

  • Procedure for Bromination: this compound is reacted with a solution of hydrobromic acid, often with a dehydrating agent like sulfuric acid, under reflux.[15] The product, being denser than the aqueous phase, can be separated, washed, and used in the next step.

Step 2: Hydrolysis to this compound

  • Procedure: The crude 3-(methylsulfonyl)benzyl halide is refluxed with an aqueous solution of a base like sodium carbonate or sodium hydroxide. The reaction progress is monitored until the starting halide is consumed. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is then purified by recrystallization or column chromatography.

Comparative Analysis

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yield
Oxidation 3-(Methylthio)benzyl alcoholH₂O₂/Na₂WO₄ or m-CPBAHigh yields, clean reactions, mild conditions with H₂O₂.Two-step process, m-CPBA can be expensive and produce stoichiometric waste.>90%
Aldehyde Reduction 3-(Methylsulfonyl)benzaldehydeNaBH₄Simple, high-yielding, uses a mild and selective reagent.Availability and cost of the starting aldehyde can be a factor.>95%
Acid Reduction 3-(Methylsulfonyl)benzoic AcidLiAlH₄Utilizes a potentially more accessible starting material.Requires a highly reactive and hazardous reagent (LiAlH₄), strict anhydrous conditions, and careful workup.80-90%
Halide Hydrolysis This compound (for halide prep)HBr/SOCl₂, then baseCan be effective if the halide is readily available or easily prepared.Two-step process, potential for side reactions during halogenation and hydrolysis.Variable

Conclusion

The choice of the optimal synthetic route for this compound is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory.

  • For high-yield and clean synthesis on a laboratory scale , the reduction of 3-(methylsulfonyl)benzaldehyde with sodium borohydride is often the most straightforward and efficient method, assuming the aldehyde is accessible.

  • The oxidation of 3-(methylthio)benzyl alcohol is a robust and scalable alternative, particularly when employing the greener catalytic system of hydrogen peroxide and sodium tungstate.

  • The reduction of 3-(methylsulfonyl)benzoic acid with lithium aluminum hydride provides a powerful option when the carboxylic acid is the most economical starting point, though it necessitates handling of a hazardous reagent.

  • The hydrolysis of the corresponding benzyl halide is a classical approach but may be less direct than the other methods.

By carefully considering the trade-offs presented in this guide, researchers can make an informed decision to select the synthetic strategy that best aligns with their research goals and practical constraints.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Methylsulfonyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-(Methylsulfonyl)benzyl alcohol (CAS No. 220798-39-0), designed for researchers, scientists, and professionals in drug development. Our objective is to move beyond mere instruction and to instill a deep understanding of the principles that govern these essential safety protocols.

Hazard Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the substance's hazards is critical. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation. This compound is classified with specific hazard statements that mandate careful handling.

GHS Hazard Statements for this compound: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications identify the substance as a hazardous material. Consequently, it must be disposed of as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard trash .[2][3] Such actions are not only a violation of environmental regulations but also pose a significant risk to public health and infrastructure.

Regulatory Framework: Adherence to National Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This federal law establishes the framework for a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP). A core component of the CHP is the establishment of clear and safe procedures for the procurement, handling, and disposal of all chemicals used in the facility.

Your institution's Environmental Health & Safety (EHS) office is the primary resource for ensuring compliance with these regulations and will have specific protocols that must be followed.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps from the point of waste generation to its collection by trained personnel.

Step 1: Immediate Waste Collection and Segregation

The principle of immediate segregation is fundamental to preventing dangerous chemical reactions.

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • No Mixing: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents, acids, or bases, unless you have explicit confirmation of their compatibility from a reliable source like a chemical compatibility chart or your EHS office.[4] Incompatible mixtures can lead to violent reactions, gas evolution, or fire.

Step 2: Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling waste this compound:[3][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye irritation.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, to avoid skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[2][5]

  • Ventilation: Always handle this chemical and its waste in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of respiratory irritation.[3][5]

Step 3: Container Management and Labeling

Proper container management is a critical compliance point.

  • Container Condition: The waste container must be in good condition, free of cracks or residue on the outside, and must have a secure, leak-proof screw-top cap.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoiding abbreviations or formulas)

    • A clear indication of the hazards (e.g., "Irritant," "Harmful")

    • The date on which waste was first added (the "accumulation start date")

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that meets the following criteria:

  • Location: The SAA must be under the direct control of laboratory personnel.

  • Secondary Containment: The waste container must be placed within a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.

  • Closure: The primary waste container must be kept tightly closed except when actively adding waste. This is crucial to prevent the release of vapors.

Step 5: Arranging for Disposal

Laboratory personnel are responsible for the waste until it is collected by authorized personnel.

  • Full Containers: Once a waste container is full (typically no more than 90% capacity to allow for expansion), contact your institution's EHS office to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's protocol. Ensure all information is accurate.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel can manage the cleanup. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad). Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.

  • Large Spills: For any spill outside of a fume hood, or for any large spill, evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Data and Workflow Summary

For quick reference, the key data and procedural flow are summarized below.

Table 1: Key Data for this compound
PropertyValueSource
CAS Number 220798-39-0[1][6]
Molecular Formula C₈H₁₀O₃S[1][6]
Molecular Weight 186.23 g/mol [7]
GHS Pictogram GHS07 (Exclamation Mark)[7]
Hazard Statements H302, H315, H319, H335[1]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[3][5]
Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Start Generate Waste This compound AssessHazards Assess Hazards (H302, H315, H319, H335) Start->AssessHazards WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->WearPPE CollectWaste Collect in Designated, Compatible Container WearPPE->CollectWaste Spill Spill Occurs? WearPPE->Spill LabelContainer Label Container: 'Hazardous Waste', Full Name, Hazards, Date CollectWaste->LabelContainer StoreInSAA Store in SAA with Secondary Containment LabelContainer->StoreInSAA KeepClosed Keep Container Closed StoreInSAA->KeepClosed ContainerFull Container Full? KeepClosed->ContainerFull ContainerFull->KeepClosed No ContactEHS Contact EHS for Pickup ContainerFull->ContactEHS Yes End Waste Removed by EHS ContactEHS->End SpillSize Small & Contained? Spill->SpillSize Yes Cleanup Cleanup with Absorbent, Dispose as Hazardous Waste SpillSize->Cleanup Yes Evacuate Evacuate & Call EHS SpillSize->Evacuate No Cleanup->StoreInSAA

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-(Methylsulfonyl)benzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The compound 3-(Methylsulfonyl)benzyl alcohol, a key building block in the synthesis of complex molecules, requires a nuanced understanding of its handling to ensure the safety of laboratory personnel and the prevention of environmental contamination. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe use, management, and disposal of this chemical, grounded in established safety protocols and a deep understanding of its hazard profile.

At-a-Glance Hazard Profile: this compound

Before handling any chemical, a clear and immediate understanding of its potential hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (CAS No. 220798-39-0) presents the following hazards[1][2][3]:

Hazard Statement CodeDescriptionGHS Pictogram
H302 Harmful if swallowedExclamation Mark
H315 Causes skin irritationExclamation Mark
H319 Causes serious eye irritationExclamation Mark
H335 May cause respiratory irritationExclamation Mark

These classifications dictate the necessity of a multi-layered personal protective equipment (PPE) strategy focused on preventing ingestion, skin and eye contact, and inhalation of dust or aerosols.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static requirement but a dynamic process that adapts to the nature of the work being performed. The following protocols are designed to provide a comprehensive barrier against the identified hazards of this compound.

Eye and Face Protection: The First Line of Defense

Causality: The classification "Causes serious eye irritation" (H319) necessitates robust protection against splashes and airborne particles. Standard safety glasses are insufficient.

  • Minimum Requirement: Always wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. These provide a seal around the eyes, offering protection from splashes from all directions.

  • Enhanced Protection: When handling larger quantities (>25g) or performing operations with a high risk of splashing (e.g., dissolution in a heated solvent, transfers), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[4][5]

Skin and Body Protection: An Impermeable Barrier

Causality: With the hazard designation "Causes skin irritation" (H315), preventing dermal exposure is critical. This requires more than just gloves; it involves a head-to-toe approach.

  • Gloves: Nitrile gloves are the standard recommendation for incidental contact. They must be inspected for tears or pinholes before each use. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart.

    • Procedural Note: Employ the "double-gloving" technique for enhanced protection during high-risk procedures. Should the outer glove become contaminated, it can be removed without exposing the skin.

  • Laboratory Coat/Gown: A fully buttoned, long-sleeved laboratory coat is mandatory. For procedures involving significant quantities, a chemical-resistant apron or a disposable gown made of a non-woven material like Tyvek® should be worn over the lab coat.

  • Footwear: Fully enclosed, non-perforated shoes are required in any laboratory setting. Do not wear sandals, clogs, or other open-toed footwear.

Respiratory Protection: Safeguarding Against Inhalation

Causality: The potential for respiratory tract irritation (H335) means that engineering controls are the primary method of protection. PPE is a crucial secondary measure.

  • Primary Control (Engineering): All weighing and handling of solid this compound, and any procedures that could generate aerosols, must be conducted within a certified chemical fume hood.

  • Secondary Control (PPE): If a fume hood is not available or during a large spill cleanup where aerosol generation is unavoidable, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for solid particulates. If handling solutions or volatile conditions, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.

Step-by-Step PPE Protocol: Donning and Doffing

Properly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Position goggles securely, followed by the face shield.

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove the outer pair of gloves (if double-gloved) first. Remove the inner pair by peeling them off from the cuff, turning them inside out without touching the exterior surface.

  • Face Shield/Goggles: Remove from the back of the head, avoiding contact with the front surface.

  • Gown/Lab Coat: Unbutton and peel off, turning it inside out as you remove it.

  • Respirator (if worn): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow start Start: Plan to handle This compound task_assessment Assess Task: - Scale (mg vs g) - Physical form (solid vs solution) - Potential for aerosol/splash start->task_assessment weighing Routine Weighing (<1g) in Fume Hood task_assessment->weighing Small Scale / Low Risk synthesis Synthesis / Transfer (>1g) or Splash Risk task_assessment->synthesis Large Scale / High Risk spill Spill Cleanup task_assessment->spill Emergency ppe_weighing Required PPE: - Lab Coat - Nitrile Gloves - Splash Goggles weighing->ppe_weighing ppe_synthesis Required PPE: - Lab Coat + Apron - Double Nitrile Gloves - Splash Goggles - Face Shield synthesis->ppe_synthesis ppe_spill Required PPE: - Chemical Resistant Gown - Double Nitrile Gloves - Splash Goggles & Face Shield - N95 Respirator (minimum) spill->ppe_spill

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and absorbent materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and solvent rinses from contaminated glassware should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring personal safety and environmental stewardship. This guide serves as a foundational document, but must be supplemented by institution-specific safety procedures and a thorough review of the full Safety Data Sheet (SDS) before commencing any work.

References

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